molecular formula C36H50ClN3O10S2 B10775921 DM1-SMe

DM1-SMe

货号: B10775921
分子量: 784.4 g/mol
InChI 键: ZLUUPZXOPGORNG-UDXCHANISA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

DM1-SMe is a useful research compound. Its molecular formula is C36H50ClN3O10S2 and its molecular weight is 784.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name

[(1S,2R,3S,5S,6S,16Z,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[methyl-[3-(methyldisulfanyl)propanoyl]amino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H50ClN3O10S2/c1-20-11-10-12-27(47-8)36(45)19-26(48-34(44)38-36)21(2)32-35(4,50-32)28(49-33(43)22(3)39(5)29(41)13-14-52-51-9)18-30(42)40(6)24-16-23(15-20)17-25(46-7)31(24)37/h10-12,16-17,21-22,26-28,32,45H,13-15,18-19H2,1-9H3,(H,38,44)/b12-10-,20-11-/t21-,22+,26+,27-,28+,32+,35+,36+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLUUPZXOPGORNG-UDXCHANISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCSSC)C)C)OC)(NC(=O)O2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@@H]2C[C@]([C@@H](/C=C\C=C(/CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)C[C@@H]([C@]4([C@H]1O4)C)OC(=O)[C@H](C)N(C)C(=O)CCSSC)C)\C)OC)(NC(=O)O2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H50ClN3O10S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

784.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of DM1-SMe

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the molecular mechanism of action of DM1-SMe, a potent cytotoxic agent utilized in the development of Antibody-Drug Conjugates (ADCs) for targeted cancer therapy.

Introduction

This compound is a synthetic, highly potent maytansinoid derivative that functions as a microtubule inhibitor.[][2] It is an unconjugated form of DM1 where the sulfhydryl group is capped with a thiomethane (SMe) group, creating a mixed disulfide.[][2] This modification makes it a stable and effective payload for ADCs.[] As a derivative of maytansine, this compound was developed to overcome the systemic toxicity associated with its parent compound while enhancing tumor-specific delivery when conjugated to a monoclonal antibody.[3][4] Its primary role in an ADC is to be selectively delivered to cancer cells, where it is released to exert its powerful cytotoxic effects, leading to cell death.[]

Core Mechanism of Action: Microtubule Disruption

The fundamental mechanism of action of this compound is the potent inhibition of microtubule assembly.[][5] Microtubules are critical components of the cytoskeleton, essential for various cellular functions, most notably the formation of the mitotic spindle during cell division.

This compound exerts its effect through the following key actions:

  • Binding to Tubulin: It binds to tubulin, the protein subunit of microtubules.[3]

  • Inhibition of Polymerization: This binding disrupts the assembly of tubulin subunits into microtubules.[3][6]

  • Suppression of Microtubule Dynamics: At very low, sub-nanomolar concentrations, this compound acts as a microtubule end poison.[7] It binds to the tips of microtubules, suppressing their dynamic instability—the essential process of switching between growth (polymerization) and shortening (depolymerization) phases.[7] This suppression includes a reduction in the rates of both growth and shortening, as well as a decrease in the frequency of "catastrophes" (the switch from growth to shortening).[7][8]

This disruption of microtubule function leads to a cascade of cellular events culminating in cell death.[9]

Molecular Interactions and Cellular Consequences

Binding Affinity

This compound exhibits a high affinity for tubulin, particularly at the microtubule ends. Studies have shown that it binds to approximately 37 high-affinity sites per microtubule with a dissociation constant (KD) of 0.1 µmol/L.[7] This binding is significantly stronger—approximately 20 times more so—than that of other microtubule inhibitors like vinblastine.[7] While it also binds to soluble tubulin, its affinity is about tenfold lower than for microtubules.[7]

Cellular Fate within an ADC Context

When employed as a payload in an ADC, this compound's action is initiated by a targeted delivery sequence.

  • Endocytosis: The ADC binds to a specific antigen on the surface of a cancer cell and is internalized via endocytosis.[7][9]

  • Lysosomal Degradation: Inside the cell, the ADC is trafficked to the lysosome. Proteolytic degradation of the antibody component cleaves the linker, releasing the active DM1 payload into the cytoplasm.[][9]

  • Cytotoxicity: The liberated DM1 then binds to tubulin, disrupts the microtubule network, and induces cell death.[][7]

Induction of Mitotic Arrest and Apoptosis

By suppressing microtubule dynamics, this compound prevents the proper formation and function of the mitotic spindle. This failure leads to cell cycle arrest, primarily at the G2/M phase.[8][9] Prolonged mitotic arrest triggers cellular stress pathways that ultimately lead to programmed cell death (apoptosis) or, in some cases, mitotic catastrophe—a form of cell death characterized by aberrant mitosis and the formation of giant, multinucleated cells.[7][9]

Quantitative Data

The potency of this compound has been characterized across various cancer cell lines, demonstrating its high cytotoxicity at nanomolar and sub-nanomolar concentrations.

ParameterValueCell Lines / ConditionsSource
IC₅₀ 0.003 - 0.01 nMPanel of human tumor cell lines[10]
IC₅₀ 0.002 to >3 nMVarious cancer cell lines[11]
Potency vs. Maytansine ~3 to 10-fold more potentPanel of human tumor cell lines[10]
Microtubule Binding (KD) 0.1 ± 0.05 µmol/LHigh-affinity sites at microtubule ends[7][8]
Soluble Tubulin Binding (KD) 0.93 µMPurified tubulin[3]
Microtubule Binding Sites ~37 per microtubuleHigh-affinity sites[7][8]

Experimental Protocols

In Vitro Cytotoxicity Assay

This protocol outlines a typical method for determining the IC₅₀ value of this compound against a cancer cell line.

Objective: To measure the concentration of this compound required to inhibit the proliferation of cancer cells by 50%.

Methodology:

  • Cell Culture: Cancer cells (e.g., COLO 205, HCT-15) are cultured in appropriate media and conditions until they reach the exponential growth phase.[12]

  • Cell Seeding: Cells are harvested, counted, and seeded into 96-well microtiter plates at a predetermined density and allowed to adhere overnight.

  • Compound Preparation: A stock solution of this compound in DMSO is prepared.[4] A series of dilutions are then made in cell culture medium to achieve the desired final concentrations.

  • Treatment: The culture medium is removed from the wells and replaced with the medium containing the various concentrations of this compound. Control wells receive medium with DMSO only.

  • Incubation: The plates are incubated for a period that allows for several cell doubling times (e.g., 72-96 hours).

  • Viability Assessment: Cell viability is measured using a colorimetric assay such as MTT, MTS, or a fluorescence-based assay like CellTiter-Glo.

  • Data Analysis: The absorbance or fluorescence values are converted to percentage of viable cells relative to the control. The IC₅₀ value is calculated by plotting the percentage of viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Microtubule Dynamics Analysis

This protocol describes the investigation of this compound's effect on microtubule dynamics in live cells, a method alluded to in the literature.[7]

Objective: To directly observe and quantify the effect of this compound on the dynamic instability parameters of individual microtubules.

Methodology:

  • Cell Line Preparation: A suitable cell line (e.g., MCF7) is transfected with a plasmid encoding a fluorescently-tagged tubulin (e.g., GFP-tubulin) to allow for microtubule visualization.[8]

  • Cell Plating: Transfected cells are plated on glass-bottom dishes suitable for high-resolution microscopy.

  • Drug Treatment: Cells are treated with this compound at concentrations relevant to its cytotoxic activity (e.g., at its IC₅₀ concentration).[8]

  • Live-Cell Imaging: The cells are placed on a heated microscope stage equipped with a high-sensitivity camera. Time-lapse images of individual fluorescent microtubules are captured at a high frame rate using video-enhanced differential interference contrast (DIC) microscopy or fluorescence microscopy.[7]

  • Parameter Measurement: The captured image sequences are analyzed using specialized software. The ends of individual microtubules are tracked over time to measure:

    • Growth Rate (μm/min): The speed of microtubule polymerization.

    • Shortening Rate (μm/min): The speed of microtubule depolymerization.

    • Catastrophe Frequency (events/sec): The frequency of switching from a state of growth to shortening.

    • Rescue Frequency (events/sec): The frequency of switching from shortening back to growth.

  • Data Analysis: These dynamic instability parameters are calculated and compared between control (untreated) and this compound-treated cells to quantify the suppressive effect of the compound.[8]

Visualizations

ADC_Mechanism_of_Action Figure 1: ADC-Mediated Delivery and Action of DM1 cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Cytoplasm) ADC Antibody-Drug Conjugate (ADC) (Ab-Linker-DM1) Antigen Tumor Antigen ADC->Antigen 1. Binding TumorCell Tumor Cell Endosome Endosome Lysosome Lysosome Endosome->Lysosome 3. Trafficking Degradation Antibody/Linker Degradation Lysosome->Degradation 4. Proteolysis DM1 Released DM1 Degradation->DM1 5. DM1 Release Microtubule Microtubule Network DM1->Microtubule 6. Binds Tubulin, Inhibits Dynamics Arrest Mitotic Arrest (G2/M Phase) Microtubule->Arrest 7. Spindle Disruption Apoptosis Apoptosis Arrest->Apoptosis 8. Cell Death

Caption: Overall mechanism of an ADC delivering the DM1 payload.

Microtubule_Dynamics_Inhibition Figure 2: this compound's Effect on Microtubule Dynamics cluster_normal Normal Microtubule Dynamics cluster_dm1 Dynamics with this compound Growth Growth (Polymerization) Shortening Shortening (Depolymerization) Growth->Shortening Catastrophe Shortening->Growth Rescue DM1 This compound SuppressedGrowth Suppressed Growth Rate DM1->SuppressedGrowth Binds to microtubule tips & inhibits dynamics SuppressedShortening Suppressed Shortening Rate DM1->SuppressedShortening Binds to microtubule tips & inhibits dynamics SuppressedCatastrophe Suppressed Catastrophe Freq. DM1->SuppressedCatastrophe Binds to microtubule tips & inhibits dynamics Result Result: - Mitotic Spindle Cannot Form - Mitotic Arrest - Apoptosis

Caption: Molecular mechanism of this compound on microtubule dynamics.

Cytotoxicity_Assay_Workflow Figure 3: Experimental Workflow for In Vitro Cytotoxicity Assay start Start: Culture Cancer Cells seed 1. Seed Cells into 96-Well Plates start->seed treat 2. Treat with Serial Dilutions of this compound seed->treat incubate 3. Incubate for 72-96 hours treat->incubate assess 4. Assess Cell Viability (e.g., MTT Assay) incubate->assess analyze 5. Analyze Data & Calculate IC50 assess->analyze end End: Determine Potency analyze->end

Caption: Workflow for a standard in vitro cytotoxicity assay.

Conclusion

This compound is a highly potent cytotoxic agent whose mechanism of action is centered on the disruption of microtubule dynamics. By binding with high affinity to tubulin at the ends of microtubules, it suppresses their essential dynamic instability, leading to mitotic arrest and subsequent apoptotic cell death.[7][9] When integrated into an ADC, this compound provides a powerful and targetable therapeutic payload, forming the basis for effective cancer treatments by ensuring that its cytotoxicity is directed specifically toward malignant cells.[] A thorough understanding of this mechanism is critical for the continued development and optimization of maytansinoid-based ADCs in oncology.

References

An In-depth Technical Guide to DM1-SMe: Chemical Structure, Properties, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

DM1-SMe, a derivative of the potent microtubule inhibitor maytansine, is a critical component in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of this compound. Detailed experimental protocols for its synthesis, in vitro cytotoxicity assessment, and analysis of its effects on microtubule dynamics are presented to facilitate further research and development in the field of oncology.

Chemical Structure and Identification

This compound, systematically named N2'-deacetyl-N2'-[3-(methyldithio)-1-oxopropyl]maytansine, is a maytansinoid featuring a thiomethane cap on the sulfhydryl group of its parent compound, DM1 (mertansine). This modification enhances the stability of the molecule.

IdentifierValue
IUPAC Name [(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.1¹⁰,¹⁴.0³,⁵]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[methyl-[3-(methyldisulfanyl)propanoyl]amino]propanoate
CAS Number 138148-68-2[1]
Molecular Formula C₃₆H₅₀ClN₃O₁₀S₂[1]
Molecular Weight 784.4 g/mol [1]
Canonical SMILES C[C@@]1(--INVALID-LINK----INVALID-LINK----INVALID-LINK--(C--INVALID-LINK--(O)--INVALID-LINK--(OC)/C=C/C=C(CC3=CC(OC)=C(Cl)C4=C3)\C)OC2=O)--INVALID-LINK--(OC(--INVALID-LINK--C)=O)CC(N4C)=O[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below. It is important to note that some reported values, such as the melting point, may refer to closely related isomers and should be confirmed through independent analysis.

PropertyValueReference
Appearance White to off-white solid powder[2]
Melting Point 152 °C or 170 °C (for a related isomer)[3][4]
Solubility DMF: 16 mg/mL; DMSO: 12 mg/mL; DMF:PBS (pH 7.2) (1:5): 0.16 mg/mL[1]
Stability DM1 is unstable in aqueous solution and can oxidize or dimerize. This compound is considered a more stable analog.[5] Store at -20°C for long-term stability.[2]
λmax 234, 254, 280 nm[1]

Pharmacological Properties

This compound exerts its potent cytotoxic effects by disrupting microtubule dynamics, a critical process for cell division.

PropertyDescriptionReference
Mechanism of Action This compound is a microtubule inhibitor.[2] It binds to tubulin and inhibits the assembly of microtubules, leading to mitotic arrest and apoptosis.[]
Cytotoxicity (IC50) Exhibits potent in vitro activity against various cancer cell lines with IC50 values ranging from 0.002 to >3 nM.[7]

Experimental Protocols

Synthesis of this compound from DM1

The synthesis of this compound involves the reaction of the thiol-containing maytansinoid, DM1, with a methylthiolating agent. A common reagent for this transformation is methyl methanethiosulfonate (MMTS).

Materials:

  • N2'-deacetyl-N2'-(3-mercapto-1-oxopropyl)maytansine (DM1)

  • Methyl methanethiosulfonate (MMTS)[8]

  • Anhydrous, inert solvent (e.g., dichloromethane or tetrahydrofuran)

  • Inert gas atmosphere (e.g., argon or nitrogen)

  • Purification system (e.g., preparatory HPLC)[9]

Procedure:

  • Dissolve DM1 in the anhydrous solvent under an inert gas atmosphere.

  • Add a molar excess of methyl methanethiosulfonate to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Upon completion, quench the reaction.

  • Purify the crude product using reverse-phase preparatory HPLC with a linear gradient of acetonitrile in deionized water to yield pure this compound.[9]

  • Confirm the identity and purity of the final product by HPLC and mass spectrometry.[9]

Synthesis_of_DM1_SMe DM1 DM1 (thiol) Reaction Reaction DM1->Reaction MMTS Methyl Methanethiosulfonate (MMTS) MMTS->Reaction DM1_SMe This compound (disulfide) Solvent Anhydrous Solvent Solvent->Reaction Purification Purification (HPLC) Reaction->Purification Purification->DM1_SMe

Synthesis of this compound from DM1.
In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of this compound against a cancer cell line using a colorimetric MTT assay.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete cell culture medium.

  • Remove the overnight culture medium from the cells and replace it with the medium containing various concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plates for a specified period (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the MTT to formazan crystals.

  • Solubilize the formazan crystals by adding DMSO to each well.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_measurement Measurement cluster_analysis Data Analysis Cell_Seeding Seed Cells in 96-well Plate Add_Drug Add Drug Dilutions to Cells Cell_Seeding->Add_Drug Drug_Dilution Prepare this compound Serial Dilutions Drug_Dilution->Add_Drug Incubation Incubate for 72h Add_Drug->Incubation Add_MTT Add MTT Reagent Incubation->Add_MTT Incubate_MTT Incubate for 2-4h Add_MTT->Incubate_MTT Solubilize Solubilize Formazan with DMSO Incubate_MTT->Solubilize Read_Absorbance Read Absorbance Solubilize->Read_Absorbance Calculate_Viability Calculate % Cell Viability Read_Absorbance->Calculate_Viability Determine_IC50 Determine IC50 Calculate_Viability->Determine_IC50

Workflow for MTT-based cytotoxicity assay.
Microtubule Dynamics Assay

This protocol provides a general framework for assessing the effect of this compound on microtubule dynamics in vitro.

Materials:

  • Purified tubulin

  • GTP

  • Microtubule assembly buffer

  • This compound

  • Microscopy system with temperature control (e.g., darkfield or fluorescence microscopy)

  • Image analysis software

Procedure:

  • Prepare microtubule seeds by polymerizing tubulin in the presence of a non-hydrolyzable GTP analog.

  • Immobilize the microtubule seeds onto a microscope slide.

  • Prepare a reaction mixture containing soluble tubulin, GTP, and the desired concentration of this compound (or vehicle control).

  • Introduce the reaction mixture to the immobilized seeds and acquire time-lapse images of microtubule growth and shortening at 37°C.

  • Analyze the time-lapse images to measure key parameters of dynamic instability, including the rates of growth and shortening, and the frequencies of catastrophe (transition from growth to shortening) and rescue (transition from shortening to growth).

  • Compare the parameters in the presence and absence of this compound to determine its effect on microtubule dynamics.

Microtubule_Dynamics_Assay cluster_prep Preparation cluster_imaging Imaging cluster_analysis Data Analysis Prepare_Seeds Prepare Microtubule Seeds Immobilize_Seeds Immobilize Seeds on Slide Prepare_Seeds->Immobilize_Seeds Add_Mixture Add Mixture to Seeds Immobilize_Seeds->Add_Mixture Prepare_Mixture Prepare Tubulin/GTP/DM1-SMe Mixture Prepare_Mixture->Add_Mixture Time_Lapse Acquire Time-Lapse Images Add_Mixture->Time_Lapse Measure_Parameters Measure Dynamic Instability Parameters Time_Lapse->Measure_Parameters Compare_Results Compare this compound vs. Control Measure_Parameters->Compare_Results

Workflow for in vitro microtubule dynamics assay.

In Vivo Antitumor Efficacy

In vivo studies in xenograft mouse models have demonstrated the antitumor efficacy of this compound when delivered as part of an antibody-drug conjugate. A typical experimental design is summarized below.

ParameterDescriptionReference
Animal Model PPTP solid tumor xenograft mouse model[10]
Dosage 15 mg/kg in the form of IMGN901[10]
Administration Intravenous (iv), three times a week for 6 weeks[10]
Result Inhibition of tumor growth[10]

Conclusion

This compound is a highly potent maytansinoid derivative with a well-defined mechanism of action that makes it a valuable payload for the development of antibody-drug conjugates. This technical guide provides essential information on its chemical and pharmacological properties, along with detailed protocols for its synthesis and evaluation. The data and methodologies presented herein are intended to serve as a valuable resource for researchers dedicated to advancing the field of targeted cancer therapy.

References

Unraveling the Interaction of DM1-SMe with Tubulin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding characteristics of DM1-SMe, a potent anti-mitotic agent, to its molecular target, tubulin. A derivative of the natural product maytansine, this compound is a critical component of several antibody-drug conjugates (ADCs) utilized in oncology. Understanding the precise nature of its interaction with tubulin is paramount for the rational design of more effective cancer therapeutics. This document summarizes the key quantitative data, details the experimental methodologies for characterization, and provides visual representations of the underlying molecular and experimental processes.

The this compound Binding Site on Tubulin

This compound, a maytansinoid derivative, exerts its cytotoxic effects by disrupting microtubule dynamics.[1][2][] High-resolution crystal structures have revealed that maytansine, the parent compound of DM1, binds to a distinct site on β-tubulin.[4][5] This "maytansine site" is separate from the well-characterized vinca alkaloid binding domain.[4][6] The binding of maytansine and its derivatives like this compound at this novel site sterically hinders the longitudinal interactions between tubulin dimers, thereby inhibiting microtubule assembly.[4][5] While some earlier reports suggested a shared or nearby site with vinca alkaloids, recent structural data have clarified the existence of a unique maytansine binding pocket.[2][4][6] S-methyl-DM1 (this compound) is a stable thiomethyl derivative of DM1 and is considered a primary cellular metabolite of antibody-maytansinoid conjugates.[7] Studies indicate that DM1 and its derivatives bind to β-tubulin, leading to the suppression of microtubule polymerization and ultimately, mitotic arrest and apoptosis.[8]

Quantitative Binding Affinity of this compound to Tubulin

The affinity of this compound for both soluble tubulin and assembled microtubules has been quantified, revealing a particularly high affinity for the latter. This suggests a mechanism of action that involves binding to the ends of microtubules, effectively "poisoning" their dynamic instability.[1]

LigandTargetDissociation Constant (Kd)Method
S-methyl DM1 (this compound)Soluble Tubulin0.93 ± 0.22 µMIntrinsic Tryptophan Fluorescence[9][10][11]
MaytansineSoluble Tubulin0.86 ± 0.23 µMIntrinsic Tryptophan Fluorescence[9][10][11]
S-methyl DM1 (this compound)Microtubules (High-affinity sites)0.1 ± 0.05 µMScatchard Analysis of Tritiated Ligand Binding[6][9][11][12]
S-methyl DM1 (this compound)Microtubules (Low-affinity sites)2.2 ± 0.2 µMScatchard Analysis of Tritiated Ligand Binding[6]

It is noteworthy that S-methyl DM1 binds to approximately 37 high-affinity sites per microtubule.[1][9][11][12] This high-affinity binding to microtubules is about 20 times stronger than that of vinblastine and is thought to be responsible for the potent suppression of microtubule dynamics.[9][11]

Experimental Protocols

The determination of the binding affinity and site of this compound on tubulin involves several key experimental techniques. The following are detailed methodologies based on published research.

Intrinsic Tryptophan Fluorescence Assay for Binding to Soluble Tubulin

This method is employed to measure the binding of ligands to soluble tubulin by observing changes in the intrinsic fluorescence of tryptophan residues within the protein upon ligand binding.

Protocol Outline:

  • Protein Preparation: Purified tubulin is prepared and kept in a suitable buffer, such as PEM buffer.

  • Ligand Preparation: A range of concentrations of this compound or maytansine (e.g., 0.5–20 µM) is prepared.[10][11]

  • Incubation: A constant concentration of tubulin (e.g., 3 µM) is incubated with varying concentrations of the maytansinoid ligand.[10][11] The mixture is incubated for a sufficient time to reach equilibrium (e.g., 45 minutes at 30°C).[10][11]

  • Fluorescence Measurement: The intrinsic tryptophan fluorescence of tubulin is measured using a spectrofluorometer. The excitation wavelength is typically set to 295 nm, and the emission spectrum is recorded from 310 to 400 nm.

  • Data Analysis: The change in fluorescence intensity is plotted against the ligand concentration. The dissociation constant (Kd) is then calculated by fitting the data to a single-site binding model. A common method for visualization and calculation is the double reciprocal plot (1/fractional occupancy vs. 1/free ligand concentration).[10]

Radiolabeled Ligand Binding Assay for Microtubule Interaction

This technique is used to determine the stoichiometry and affinity of ligand binding to polymerized microtubules, often employing a radiolabeled version of the ligand (e.g., tritiated S-methyl-DM1).

Protocol Outline:

  • Microtubule Polymerization: Tubulin is polymerized to a steady state in the presence of GTP and a stabilizing agent.

  • Radiolabeled Ligand Incubation: The pre-formed microtubules are incubated with various concentrations of radiolabeled S-methyl-DM1 for a set period (e.g., 1 hour) to allow binding to reach equilibrium.[12]

  • Separation of Bound and Free Ligand: Microtubules with bound ligand are separated from the unbound ligand by centrifugation through a glycerol or DMSO cushion.[12]

  • Quantification: The amount of protein in the pellet is determined, and the radioactivity associated with the pellet is measured using liquid scintillation counting.

  • Data Analysis: The stoichiometry (number of binding sites per microtubule) and the dissociation constant (Kd) are determined by Scatchard analysis.[12] This analysis can reveal the presence of different classes of binding sites (e.g., high-affinity and low-affinity).[6][11]

Visualizing Molecular Interactions and Experimental Workflows

To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.

This compound Interaction with Tubulin and Microtubules cluster_0 Soluble Tubulin Pool cluster_1 Microtubule Dynamics cluster_2 Cellular Consequences Alpha-Tubulin Alpha-Tubulin Tubulin Dimer Tubulin Dimer Alpha-Tubulin->Tubulin Dimer Beta-Tubulin Beta-Tubulin Beta-Tubulin->Tubulin Dimer Microtubule Microtubule Polymerization Polymerization Tubulin Dimer->Polymerization This compound This compound This compound->Beta-Tubulin Binds to Maytansine Site This compound->Microtubule Binds to High-Affinity Sites at Ends Depolymerization Depolymerization Microtubule->Depolymerization Suppression of Dynamics Suppression of Dynamics Microtubule->Suppression of Dynamics Inhibition of Polymerization/Depolymerization Polymerization->Microtubule Depolymerization->Tubulin Dimer Mitotic Arrest Mitotic Arrest Suppression of Dynamics->Mitotic Arrest Apoptosis Apoptosis Mitotic Arrest->Apoptosis

Caption: this compound binds to β-tubulin, inhibiting microtubule dynamics.

Workflow for Determining Tubulin Binding Affinity cluster_0 Preparation cluster_1 Binding Assay cluster_2 Data Analysis Purify Tubulin Purify Tubulin Incubate Tubulin and Ligand Incubate Tubulin and Ligand Purify Tubulin->Incubate Tubulin and Ligand Prepare Ligand (this compound) Prepare Ligand (this compound) Prepare Ligand (this compound)->Incubate Tubulin and Ligand Measure Signal Change (e.g., Fluorescence) Measure Signal Change (e.g., Fluorescence) Incubate Tubulin and Ligand->Measure Signal Change (e.g., Fluorescence) Separate Bound/Free (for Microtubules) Separate Bound/Free (for Microtubules) Incubate Tubulin and Ligand->Separate Bound/Free (for Microtubules) Plot Binding Curve Plot Binding Curve Measure Signal Change (e.g., Fluorescence)->Plot Binding Curve Quantify Bound Ligand (e.g., Radioactivity) Quantify Bound Ligand (e.g., Radioactivity) Separate Bound/Free (for Microtubules)->Quantify Bound Ligand (e.g., Radioactivity) Quantify Bound Ligand (e.g., Radioactivity)->Plot Binding Curve Calculate Kd Calculate Kd Plot Binding Curve->Calculate Kd

References

Solubility Profile of DM1-SMe: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of DM1-SMe, a potent maytansinoid derivative utilized as a cytotoxic payload in antibody-drug conjugates (ADCs). Understanding the solubility of this compound in various solvents is critical for its handling, formulation, and the successful development of effective ADC therapies. This document presents quantitative solubility data, detailed experimental protocols for solubility determination, and a visualization of the compound's mechanism of action.

Quantitative Solubility Data

The solubility of this compound and its close structural analog, DM1 (Mertansine), has been determined in a range of common laboratory solvents. The data is summarized in the table below for easy comparison. Given the minor structural difference between this compound (which has a thiomethane cap on the sulfhydryl group of DM1), the solubility of DM1 serves as a strong proxy for the solubility of this compound in respective solvents.

SolventCompoundSolubility (mg/mL)Molar Solubility (mM)Notes
Dimethyl Sulfoxide (DMSO)This compound12 - 100[1][2]15.3 - 127.49[2]Sonication may be required for higher concentrations. Use of fresh, anhydrous DMSO is recommended as hygroscopic DMSO can negatively impact solubility.[2]
Dimethylformamide (DMF)This compound16[1]20.4-
DMF:PBS (pH 7.2) (1:5)This compound0.16[1]0.20-
EthanolDM1 (Mertansine)~0.25[3]~0.34-
ChloroformDM1 (Mertansine)Slightly soluble-Quantitative data not available.
MethanolDM1 (Mertansine)Slightly soluble-Quantitative data not available.
WaterThis compoundInsoluble[4]--

Molecular Weight of this compound: 784.38 g/mol Molecular Weight of DM1 (Mertansine): 738.3 g/mol

Experimental Protocol: Solubility Determination by the Shake-Flask Method

The following protocol outlines a standardized procedure for determining the solubility of this compound in a given solvent.

Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.

Materials:

  • This compound (crystalline solid)

  • Solvent of interest (e.g., DMSO, DMF, Ethanol)

  • Glass vials with screw caps

  • Orbital shaker or vortex mixer

  • Temperature-controlled incubator or water bath

  • Centrifuge

  • Syringes and syringe filters (0.22 µm, chemically resistant)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector

  • Analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound solid to a glass vial.

    • Pipette a known volume of the desired solvent into the vial.

    • Securely cap the vial.

  • Equilibration:

    • Place the vial in an orbital shaker or on a vortex mixer within a temperature-controlled environment (e.g., 25°C).

    • Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visible.

  • Phase Separation:

    • After equilibration, centrifuge the vial at a high speed to pellet the undissolved solid.

    • Carefully aspirate the supernatant using a syringe.

    • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Analyze the filtered supernatant and the standard solutions by HPLC.

    • Construct a calibration curve from the standard solutions.

    • Determine the concentration of this compound in the filtered supernatant by interpolating from the calibration curve. This concentration represents the solubility of this compound in the tested solvent.

Visualizations

Signaling Pathway: Mechanism of Action of this compound

This compound, as a maytansinoid, exerts its cytotoxic effects by disrupting microtubule dynamics, a critical process for cell division. The following diagram illustrates the key steps in its mechanism of action.

DM1_SMe_Pathway Mechanism of Action of this compound cluster_cell Target Cell ADC Antibody-Drug Conjugate (ADC) carrying this compound Receptor Target Receptor ADC->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Fusion DM1_SMe_Released Released this compound Lysosome->DM1_SMe_Released Linker Cleavage Tubulin Tubulin Dimers DM1_SMe_Released->Tubulin Binds to Tubulin Mitotic_Arrest Mitotic Arrest DM1_SMe_Released->Mitotic_Arrest Disruption of Microtubule Dynamics Microtubule Microtubule Tubulin->Microtubule Polymerization (Inhibited) Microtubule->Tubulin Depolymerization (Promoted) Apoptosis Apoptosis (Cell Death) Mitotic_Arrest->Apoptosis

Caption: Mechanism of action of this compound leading to apoptosis.

Experimental Workflow: Solubility Determination

The logical flow of the experimental protocol for determining the solubility of this compound is depicted in the following diagram.

Solubility_Workflow Experimental Workflow for Solubility Determination Start Start Prep_Saturated Prepare Saturated Solution (Excess this compound in Solvent) Start->Prep_Saturated Equilibrate Equilibrate (24-48h at constant temp.) Prep_Saturated->Equilibrate Centrifuge Centrifuge to Pellet Solid Equilibrate->Centrifuge Filter Filter Supernatant (0.22 µm filter) Centrifuge->Filter HPLC HPLC Analysis Filter->HPLC Prep_Standards Prepare Standard Solutions (Known Concentrations) Prep_Standards->HPLC Calibrate Generate Calibration Curve HPLC->Calibrate Quantify Quantify this compound in Supernatant Calibrate->Quantify End End Quantify->End

Caption: Workflow for determining this compound solubility.

References

The Architect of Potent Anti-Cancer Conjugates: A Technical Guide to DM1-SMe for ADC Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of DM1-SMe, a critical component in the development of next-generation Antibody-Drug Conjugates (ADCs). This document details the core characteristics, mechanism of action, and practical application of this compound, offering a valuable resource for professionals in the field of oncology and targeted therapeutics.

Core Concepts: Understanding this compound

This compound is a thiol-modified derivative of the potent microtubule inhibitor maytansine.[1][2] It serves as a highly effective cytotoxic payload in ADCs, designed for targeted delivery to cancer cells. The "SMe" designation refers to the S-methyl group capping the thiol, which allows for controlled conjugation to a linker molecule, typically through a stable thioether bond.[2] This strategic modification enables the selective release of the active cytotoxic agent within the target cancer cell, minimizing systemic toxicity and enhancing the therapeutic window.[2]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below.

PropertyValue
Chemical Formula C36H50ClN3O10S2
Molecular Weight 784.38 g/mol
CAS Number 138148-68-2
Appearance Crystalline solid
Solubility Soluble in DMF (16 mg/ml) and DMSO (12 mg/ml)
Storage Short term (days to weeks) at 0 - 4 °C; Long term (months to years) at -20 °C in a dry, dark environment.[2]

Mechanism of Action: Disrupting the Cellular Engine

The cytotoxic activity of this compound is rooted in its ability to disrupt microtubule dynamics, a fundamental process for cell division and survival.[1][2] Upon internalization of the ADC and subsequent release of the DM1 payload within the cancer cell, it binds to tubulin, the protein subunit of microtubules.[3][4][5][6] This binding inhibits the polymerization of tubulin into microtubules, leading to a cascade of events that culminate in cell death.[3][4][5][6]

The process can be visualized as follows:

ADC_Internalization_and_Payload_Release ADC ADC in Circulation TumorCell Tumor Cell ADC->TumorCell 1. Binding to Tumor Antigen Endosome Endosome TumorCell->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking DM1 Released DM1 Lysosome->DM1 4. Linker Cleavage & Payload Release Microtubules Microtubule Disruption DM1->Microtubules

ADC internalization and payload release workflow.
Signaling Pathways to Cell Death

The disruption of microtubule dynamics by DM1 triggers a series of signaling events that ultimately lead to apoptosis (programmed cell death) and autophagy.

DM1_Signaling_Pathway cluster_0 DM1-Induced Microtubule Disruption cluster_1 Cell Cycle Arrest & Apoptosis cluster_2 Autophagy Induction DM1 DM1 Microtubule Microtubule Dynamics DM1->Microtubule Inhibition Akt_mTOR Akt/mTOR Pathway DM1->Akt_mTOR Inhibition G2M_Arrest G2/M Phase Arrest Microtubule->G2M_Arrest Caspase_Activation Caspase-3/7 Activation G2M_Arrest->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis Autophagy Autophagy Akt_mTOR->Autophagy Induction

Signaling pathways activated by DM1.

Quantitative Data on this compound Efficacy

The potency of this compound and ADCs derived from it has been demonstrated in numerous preclinical studies. The following tables summarize key quantitative data.

In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Cell LineCancer TypeADC TargetIC50 (nM)
SK-BR-3Breast CancerHER20.03 - 0.044[7]
MCF-7Breast Cancer-0.03 - 0.044[7]
COLO 205Colon CarcinomaEpCAMVaries with linker[8]
HCT-15Colon CarcinomaEpCAMVaries with linker[8]
Multiple Cell LinesVarious-0.003 - 0.01 (this compound alone)
In Vivo Efficacy

Preclinical in vivo studies in xenograft models have demonstrated the anti-tumor activity of this compound based ADCs.

Xenograft ModelCancer TypeADC TargetTreatmentOutcome
JIMT-1Trastuzumab-resistant Breast CancerHER2T-DM1Significant tumor growth inhibition[9]
NHL B-cell linesNon-Hodgkin's LymphomaCD22Anti-CD22-MCC-DM1Complete tumor regression[3]
PPTP solid tumorVariousCD56IMGN901 (this compound conjugate)Tumor growth inhibition[10]
RAJI, Granta-519, BJAB-lucNon-Hodgkin's LymphomaCD19, CD20, CD21, CD22SPP-DM1 and MCC-DM1 ADCsTumor growth inhibition[2]

Experimental Protocols

This section provides detailed methodologies for key experiments in the development and evaluation of this compound ADCs.

General Workflow for ADC Development

The development of a this compound based ADC follows a structured workflow from conjugation to characterization and efficacy testing.

ADC_Development_Workflow cluster_0 Phase 1: Conjugation cluster_1 Phase 2: Characterization cluster_2 Phase 3: Efficacy Evaluation Antibody_Prep Antibody Preparation Linker_Activation Linker Activation (e.g., SMCC) Antibody_Prep->Linker_Activation DM1SMe_Reaction Reaction with this compound Linker_Activation->DM1SMe_Reaction Purification_1 Purification of ADC DM1SMe_Reaction->Purification_1 DAR_Analysis DAR Analysis (HIC-HPLC, MS) Purification_1->DAR_Analysis Aggregation_Analysis Aggregation Analysis (SEC) DAR_Analysis->Aggregation_Analysis Binding_Assay Antigen Binding Assay (ELISA, Flow Cytometry) Aggregation_Analysis->Binding_Assay InVitro_Cytotoxicity In Vitro Cytotoxicity (MTT Assay) Binding_Assay->InVitro_Cytotoxicity InVivo_Efficacy In Vivo Efficacy (Xenograft Models) InVitro_Cytotoxicity->InVivo_Efficacy

General workflow for this compound ADC development.
Protocol for Antibody-DM1-SMe Conjugation (via SMCC Linker)

This protocol describes a common method for conjugating this compound to an antibody using the heterobifunctional linker SMCC (succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate).

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • SMCC linker

  • Dimethyl sulfoxide (DMSO)

  • Reaction buffer (e.g., PBS with 5 mM EDTA, pH 7.4)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., size-exclusion chromatography (SEC) or tangential flow filtration (TFF))

Procedure:

  • Antibody Preparation:

    • Buffer exchange the antibody into the reaction buffer to a final concentration of 5-10 mg/mL.

  • Linker Activation of Antibody:

    • Dissolve SMCC in DMSO to a stock concentration of 10-20 mM.

    • Add a molar excess of the SMCC-DMSO solution to the antibody solution (typically 5-10 fold molar excess).

    • Incubate the reaction at room temperature for 1-2 hours with gentle mixing.

  • Removal of Excess Linker:

    • Purify the SMCC-activated antibody using SEC or TFF to remove unreacted SMCC.

  • Conjugation with this compound:

    • Dissolve this compound in DMSO to a stock concentration of 10-20 mM.

    • Add a molar excess of the this compound-DMSO solution to the purified SMCC-activated antibody (typically 1.5-3 fold molar excess over the linker).

    • Incubate the reaction at room temperature for 16-24 hours with gentle mixing.

  • Quenching the Reaction:

    • Add a quenching solution (e.g., N-acetylcysteine) to react with any unreacted maleimide groups.

  • Purification of the ADC:

    • Purify the final ADC product using SEC or TFF to remove unconjugated this compound and other small molecules.

    • The purified ADC should be buffer exchanged into a formulation buffer suitable for storage.

Protocol for In Vitro Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[1][9][11][12][13]

Materials:

  • Cancer cell lines (target antigen-positive and negative)

  • Complete cell culture medium

  • ADC constructs and control antibody

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Treatment with ADC:

    • Prepare serial dilutions of the ADC and control antibody in complete medium.

    • Remove the medium from the wells and add 100 µL of the diluted ADC or control solutions.

    • Include wells with untreated cells as a negative control and wells with medium only as a blank.

    • Incubate the plate for 72-96 hours.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

  • Solubilization and Measurement:

    • Add 100 µL of the solubilization solution to each well.

    • Mix gently on a plate shaker to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability relative to the untreated control.

    • Plot the percentage of viability against the log of the ADC concentration to determine the IC50 value.

Protocol for Drug-to-Antibody Ratio (DAR) Determination

The Drug-to-Antibody Ratio (DAR) is a critical quality attribute of an ADC. It can be determined using several analytical techniques.

4.4.1. Hydrophobic Interaction Chromatography (HIC)-HPLC [14][15][16][17][18]

Principle: HIC separates molecules based on their hydrophobicity. The addition of the hydrophobic DM1 payload increases the hydrophobicity of the antibody, allowing for the separation of species with different numbers of conjugated drugs.

General Procedure:

  • Sample Preparation: Dilute the ADC sample in a high-salt mobile phase A.

  • Chromatography:

    • Inject the sample onto a HIC column.

    • Elute with a gradient of decreasing salt concentration (increasing proportion of mobile phase B, which has a lower salt concentration).

  • Data Analysis:

    • The different DAR species will elute as separate peaks.

    • The average DAR is calculated by a weighted average of the peak areas of the different drug-loaded species.

4.4.2. Mass Spectrometry (MS) [19][20][21][22][23][24][25]

Principle: MS measures the mass-to-charge ratio of ions. The mass of the ADC will increase with each conjugated DM1 molecule, allowing for the determination of the different DAR species and their relative abundance.

General Procedure:

  • Sample Preparation: The ADC sample may be analyzed intact or after deglycosylation and/or reduction of disulfide bonds to separate the light and heavy chains.

  • Analysis:

    • Introduce the sample into the mass spectrometer (e.g., via liquid chromatography, LC-MS).

    • Acquire the mass spectrum.

  • Data Analysis:

    • Deconvolute the mass spectrum to determine the masses of the different ADC species.

    • Calculate the number of conjugated DM1 molecules for each species.

    • The average DAR is calculated from the relative abundance of each species.

Conclusion

This compound stands as a cornerstone in the development of highly potent and targeted ADCs for cancer therapy. Its robust mechanism of action, coupled with well-established conjugation and characterization methodologies, makes it a valuable tool for researchers and drug developers. This guide provides a foundational understanding of this compound, offering both theoretical knowledge and practical protocols to aid in the advancement of innovative and effective cancer treatments. The continued exploration and optimization of ADCs utilizing payloads like this compound hold significant promise for improving patient outcomes in the fight against cancer.

References

Unconjugated DM1-SMe: A Technical Guide to its Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biological activity of unconjugated DM1-SMe, a potent microtubule-disrupting agent. This document details its mechanism of action, summarizes key quantitative data, and provides comprehensive experimental protocols for the assays cited. Visualizations of critical pathways and workflows are included to facilitate a deeper understanding of its cellular effects.

Core Mechanism of Action: Microtubule Disruption

Unconjugated this compound is a derivative of the natural product maytansine and functions as a highly potent inhibitor of microtubule dynamics.[1][2] Its primary mechanism involves binding to tubulin, the protein subunit of microtubules, thereby disrupting the equilibrium between polymerization and depolymerization.[1][3] This interference with microtubule function leads to cell cycle arrest, specifically in the G2/M phase, and ultimately induces apoptosis (programmed cell death).[1][4]

This compound binds to the tips of microtubules, suppressing their dynamic instability.[1] This includes the inhibition of both the growth and shortening rates of the microtubules.[1] The high-affinity binding of this compound to tubulin is a key factor in its potent cytotoxic activity.[1]

Quantitative Biological Activity

The cytotoxic and antimitotic potency of unconjugated this compound has been quantified across various cancer cell lines. The half-maximal inhibitory concentration (IC50) for mitotic arrest and cell proliferation is typically in the sub-nanomolar to nanomolar range, highlighting its significant potency.

Cell Line Assay Type Parameter Value Reference
MCF7Mitotic ArrestIC50330 pM[1]
MCF7G2/M ArrestIC50340 pM[1]
Multiple Human Tumor Cell LinesCytotoxicityIC500.003 - 0.01 nM[5]
COLO 205CytotoxicityIC500.42 nM[6]
COLO 205MDRCytotoxicityIC500.42 nM[6]
HCT-15CytotoxicityIC500.14 nM[6]
UO-31CytotoxicityIC500.4 nM[6]
A549Cytotoxicity (Cet-DM1 15:1 ADC)IC504.113e-2 mg/mL[7]
H2170Cytotoxicity (Cet-DM1 15:1 ADC)IC508.284e-3 mg/mL[7]

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of unconjugated this compound on cancer cell lines using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Materials:

  • Target cancer cell line (e.g., MCF7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Unconjugated this compound

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well microtiter plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of unconjugated this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the diluted compound at various concentrations. Include wells with untreated cells as a negative control and wells with a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.

  • Solubilization: Carefully remove the medium containing MTT and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value, the concentration of this compound that inhibits cell growth by 50%, can be determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell Cycle Analysis by Flow Cytometry

This protocol describes the analysis of cell cycle distribution in cells treated with unconjugated this compound using propidium iodide (PI) staining and flow cytometry.

Materials:

  • Target cancer cell line

  • Complete cell culture medium

  • Unconjugated this compound

  • Phosphate-buffered saline (PBS)

  • 70% Ethanol (ice-cold)

  • RNase A (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL in PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of unconjugated this compound for a specified period (e.g., 24 hours).

  • Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation.

  • Fixation: Wash the cell pellet with PBS and resuspend in 1 mL of ice-cold 70% ethanol, adding it dropwise while vortexing to prevent cell clumping. Fix the cells overnight at -20°C.

  • Staining: Centrifuge the fixed cells and wash the pellet with PBS. Resuspend the cells in 500 µL of PI staining solution containing RNase A.

  • Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Excite the PI at 488 nm and measure the emission at ~617 nm.

  • Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase indicates cell cycle arrest induced by this compound.

In Vitro Microtubule Dynamics Assay

This protocol details the investigation of the effect of unconjugated this compound on the dynamic instability of purified tubulin in vitro.

Materials:

  • Purified tubulin

  • GTP

  • General tubulin buffer (e.g., 80 mM PIPES, pH 6.9, 1 mM MgCl2, 1 mM EGTA)

  • Unconjugated this compound

  • Microscope with differential interference contrast (DIC) optics and a video camera

  • Image analysis software

Procedure:

  • Tubulin Polymerization: Polymerize purified tubulin in the presence of GTP at 37°C to form microtubules.

  • This compound Treatment: Introduce unconjugated this compound at various concentrations to the pre-formed microtubules.

  • Microscopy: Observe the microtubules using DIC microscopy and record time-lapse videos.

  • Data Acquisition: Track the ends of individual microtubules over time using image analysis software.

  • Parameter Measurement: Measure the following parameters of microtubule dynamic instability:

    • Growth rate: The rate at which tubulin dimers are added to the microtubule plus-end.

    • Shortening rate: The rate at which tubulin dimers are lost from the microtubule plus-end.

    • Catastrophe frequency: The frequency of transition from a state of growth or pause to a state of shortening.

    • Rescue frequency: The frequency of transition from a state of shortening to a state of growth or pause.

  • Data Analysis: Compare the dynamic instability parameters of microtubules in the presence and absence of this compound to determine its effect on microtubule dynamics.

Visualizations

Signaling Pathway of this compound Induced Cell Death

DM1_SMe_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Unconjugated this compound Unconjugated this compound DM1-SMe_in This compound Unconjugated this compound->DM1-SMe_in Cellular Uptake Tubulin Tubulin DM1-SMe_in->Tubulin Binds to Microtubule_Dynamics Microtubule Dynamics Tubulin->Microtubule_Dynamics Disrupts G2M_Arrest G2/M Phase Arrest Microtubule_Dynamics->G2M_Arrest Induces Apoptosis Apoptosis G2M_Arrest->Apoptosis Leads to

Caption: this compound cellular uptake and mechanism of action.

Experimental Workflow for Cytotoxicity Assay

Cytotoxicity_Workflow Start Start Seed_Cells 1. Seed Cells (96-well plate) Start->Seed_Cells Treat_Cells 2. Treat with this compound (Serial Dilutions) Seed_Cells->Treat_Cells Incubate 3. Incubate (48-72 hours) Treat_Cells->Incubate Add_MTT 4. Add MTT Reagent Incubate->Add_MTT Solubilize 5. Solubilize Formazan Add_MTT->Solubilize Measure_Absorbance 6. Measure Absorbance (570 nm) Solubilize->Measure_Absorbance Analyze_Data 7. Analyze Data (Calculate IC50) Measure_Absorbance->Analyze_Data End End Analyze_Data->End Cell_Cycle_Logic DM1_SMe_Treatment This compound Treatment Microtubule_Disruption Microtubule Disruption DM1_SMe_Treatment->Microtubule_Disruption Mitotic_Spindle_Defects Mitotic Spindle Defects Microtubule_Disruption->Mitotic_Spindle_Defects Spindle_Assembly_Checkpoint Spindle Assembly Checkpoint Activation Mitotic_Spindle_Defects->Spindle_Assembly_Checkpoint G2M_Phase_Arrest G2/M Phase Arrest Spindle_Assembly_Checkpoint->G2M_Phase_Arrest Apoptosis_Induction Apoptosis Induction G2M_Phase_Arrest->Apoptosis_Induction

References

The Advent of DM1-SMe: A Technical Guide to its Discovery and Preclinical Development

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

DM1-SMe, a potent thiol-containing maytansinoid, represents a pivotal advancement in the field of targeted cancer therapy. As a key component of antibody-drug conjugates (ADCs), its discovery and development have paved the way for a new generation of highly specific and effective anti-cancer agents. This technical guide provides an in-depth exploration of the historical context surrounding the emergence of this compound, detailed methodologies of the key experiments that characterized its activity, and a comprehensive summary of its preclinical quantitative data. Furthermore, this document elucidates the intricate signaling pathways influenced by this compound and the experimental workflows integral to its application in ADC development, visualized through detailed diagrams.

Historical Context and Discovery

The journey to the development of this compound is rooted in the history of its parent compound, maytansine. Maytansine, a natural product isolated from the plant Maytenus ovatus, demonstrated potent antitumor activity by inhibiting microtubule assembly.[1][2] Despite its promise, clinical trials of maytansine in the 1970s were largely unsuccessful due to a narrow therapeutic window and significant systemic toxicity.[2]

For nearly a decade, maytansine and its derivatives were sidelined in cancer drug development. The resurgence of interest in these compounds was spearheaded by researchers at ImmunoGen, Inc.[1] They hypothesized that the potent cytotoxicity of maytansinoids could be harnessed for cancer therapy if they could be selectively delivered to tumor cells, thereby sparing healthy tissues. This led to the development of antibody-drug conjugates (ADCs), which link a highly potent cytotoxic agent to a monoclonal antibody that specifically targets a tumor-associated antigen.

To achieve this, a derivative of maytansine was required that could be efficiently conjugated to an antibody. This necessity drove the synthesis of DM1, a maytansinoid modified with a thiol-containing side chain at the C3 position, making it amenable to conjugation with linkers for attachment to antibodies.[2][3] The S-methylated, disulfide form, this compound (N2'-deacetyl-N2'-(3-methyldithio-1-oxopropyl)-maytansine), was developed as a stable precursor for this conjugation.[4][5] This innovation by ImmunoGen revived the therapeutic potential of maytansinoids and laid the groundwork for the development of several successful ADCs.[1][3]

Mechanism of Action

This compound, upon intracellular release from its ADC, exerts its cytotoxic effect by disrupting microtubule dynamics.[1] Unlike some microtubule inhibitors that cause wholesale depolymerization, DM1 acts with high potency to suppress the dynamic instability of microtubules.[1][6]

Key Mechanistic Features:

  • Binding to Tubulin: DM1 binds to tubulin at the vinca alkaloid binding site.[1]

  • Inhibition of Microtubule Polymerization: At micromolar concentrations, DM1 inhibits the assembly of tubulin into microtubules.[7]

  • Suppression of Microtubule Dynamics: At sub-nanomolar concentrations, well below those required to affect microtubule polymer mass, DM1 potently suppresses the dynamic instability of microtubules.[1][7] It achieves this by inhibiting both the growth and shortening phases of microtubule dynamics.[1]

  • High-Affinity Binding to Microtubule Ends: S-methyl-DM1 exhibits high-affinity binding to the ends of microtubules, with a dissociation constant (Kd) in the nanomolar range.[1][8] This "end poisoning" is believed to be the primary mechanism for the suppression of microtubule dynamics.[1]

  • Mitotic Arrest and Apoptosis: The disruption of microtubule function during mitosis leads to cell cycle arrest at the G2/M phase, ultimately inducing programmed cell death (apoptosis).[2][9]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and related compounds from preclinical studies.

Table 1: In Vitro Cytotoxicity of this compound Against Various Human Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)Reference
Multiple LinesVarious0.002 to >3[10]
SK-BR-3HER2+ Breast Cancer~1[11]
SKOV3HER2+ Ovarian Cancer~1[11]
B16F10Melanoma0.092 µg/mL (~117 nM)[12]
MCF-7Breast CarcinomaNot specified, but potent[13]
NCI-H2126Non-small cell lung carcinomaNot specified, but potent[13]
HT-29Colorectal carcinomaNot specified, but potent[13]
PC-3Prostate carcinomaNot specified, but potent[13]

Table 2: Microtubule Inhibition and Binding Affinity of S-methyl-DM1

ParameterValueReference
IC50 for Microtubule Assembly Inhibition4 ± 0.1 µmol/L[7]
Kd for Tubulin Binding0.93 ± 0.2 µmol/L[8]
Kd for High-Affinity Binding to Microtubule Ends0.1 ± 0.05 µmol/L[8]
Stoichiometry of High-Affinity Binding~37 sites per microtubule[8]

Table 3: Preclinical Pharmacokinetic Parameters of T-DM1 (as a representative DM1-ADC)

SpeciesDoset1/2 of T-DM1Clearance of T-DM1Reference
Rat20 mg/kg4.1 days0.2 mL/h/kg[14]
Cynomolgus Monkey≥10 mg/kg~3-5 days9.4–11.5 mL/day/kg[15]
Human3.6 mg/kg~3.5-4 days7 to 13 mL/day/kg[15][16]

Detailed Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a generalized procedure based on standard cell viability assays.[13]

  • Cell Seeding: Plate cancer cells in a 96-well microtiter plate at a density of 1 x 10^5 cells/mL in the appropriate culture medium. Incubate overnight to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain the desired range of concentrations.

  • Cell Treatment: Add the diluted this compound solutions to the wells in triplicate. Include vehicle-only controls. Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Aspirate the medium and MTT solution, and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity relative to the untreated control cells. Determine the IC50 value by plotting the percentage of cytotoxicity against the log of the drug concentration and fitting the data to a dose-response curve.[13]

Microtubule Assembly Inhibition Assay

This protocol is based on the methodology described for maytansinoids.[7]

  • Reaction Mixture Preparation: Prepare a reaction mixture containing microtubule protein (MTP) at a concentration of 3 mg/mL in PEM buffer (100 mM PIPES, 1 mM EGTA, 1 mM MgSO4, pH 6.8) with 1 mM GTP.

  • Compound Addition: Add varying concentrations of S-methyl-DM1 (0 – 20 µmol/L) to the reaction mixture.

  • Polymerization: Incubate the mixture at 30°C for 45 minutes to allow for microtubule polymerization.

  • Sedimentation: Centrifuge the samples at 35,000 x g for 1 hour at 30°C to pellet the polymerized microtubules.

  • Depolymerization and Quantification: Discard the supernatant. Resuspend the microtubule pellets in cold buffer to depolymerize them overnight at 0°C. Determine the protein concentration of the depolymerized microtubules.

  • Data Analysis: Calculate the concentration of S-methyl-DM1 that inhibits microtubule assembly by 50% (IC50).[7]

In Vivo Efficacy Study in Xenograft Models

This is a generalized protocol for evaluating the antitumor efficacy of a DM1-containing ADC.[17][18]

  • Tumor Implantation: Subcutaneously implant human tumor cells (e.g., 5 x 10^6 cells) into the flank of immunodeficient mice.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume regularly.

  • Treatment Initiation: When tumors reach a predetermined average volume (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Dosing: Administer the ADC (e.g., 5 mg/kg) intravenously at specified intervals (e.g., once a week for 3 weeks). The control groups may receive a vehicle control or a non-binding ADC.

  • Efficacy Assessment: Continue to monitor tumor volume and body weight of the mice throughout the study.

  • Endpoint: Euthanize the mice when tumors reach a maximum allowed size or at the end of the study period.

  • Data Analysis: Plot the mean tumor volume over time for each group to assess the antitumor efficacy of the ADC.

Mandatory Visualizations

Signaling Pathway of DM1-Induced Apoptosis

DM1_Apoptosis_Pathway DM1 DM1 Tubulin Tubulin DM1->Tubulin binds Microtubule Microtubule Dynamics Suppression DM1->Microtubule Tubulin->Microtubule MitoticArrest Mitotic Arrest (G2/M Phase) Microtubule->MitoticArrest JNK_Activation JNK Activation MitoticArrest->JNK_Activation Bcl2_Inactivation Bcl-2 Inactivation JNK_Activation->Bcl2_Inactivation Bax_Bak_Activation Bax/Bak Activation JNK_Activation->Bax_Bak_Activation Bcl2_Inactivation->Bax_Bak_Activation removes inhibition Mitochondria Mitochondria Bax_Bak_Activation->Mitochondria acts on CytochromeC Cytochrome c Release Mitochondria->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 Activation Apaf1->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Signaling cascade of DM1-induced apoptosis.

Experimental Workflow for ADC Development with DM1

ADC_Development_Workflow mAb_Production Monoclonal Antibody Production & Purification Linker_Modification Antibody-Linker Modification mAb_Production->Linker_Modification DM1_SMe_Synthesis This compound Synthesis Conjugation Conjugation of DM1 to Antibody-Linker DM1_SMe_Synthesis->Conjugation Linker_Modification->Conjugation Purification ADC Purification (e.g., Chromatography, TFF) Conjugation->Purification Characterization ADC Characterization (DAR, Purity, Aggregation) Purification->Characterization InVitro_Testing In Vitro Testing (Cytotoxicity, Binding) Characterization->InVitro_Testing InVivo_Testing In Vivo Testing (Efficacy, PK, Toxicology) InVitro_Testing->InVivo_Testing

Caption: Workflow for developing a DM1-based ADC.

Conclusion

The discovery and development of this compound marked a turning point in the therapeutic application of maytansinoids, transforming a class of compounds with limited clinical utility due to toxicity into highly effective and targeted anti-cancer agents. The strategic design of this compound to enable its conjugation to monoclonal antibodies has been fundamental to the success of several ADCs. The in-depth understanding of its mechanism of action, supported by robust preclinical data, continues to inform the development of next-generation ADCs. This technical guide provides a comprehensive overview of the foundational science behind this compound, offering valuable insights for researchers and drug developers in the ongoing quest for more effective and safer cancer therapies.

References

A Technical Deep Dive: Unraveling the Structural and Functional Divergence of DM1 and DM1-SMe

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core structural differences between the potent maytansinoid derivatives, DM1 (Mertansine) and DM1-SMe, and elucidates how these differences impact their application in the development of Antibody-Drug Conjugates (ADCs). This document provides a comprehensive overview of their synthesis, mechanism of action, and the experimental protocols essential for their evaluation.

Structural Elucidation: The Critical Disulfide Cap

DM1 and this compound are closely related maytansinoid tubulin inhibitors, differing by a single, yet functionally critical, chemical modification. DM1 possesses a free thiol (-SH) group, rendering it reactive and capable of forming disulfide bonds. In contrast, this compound features a methyl disulfide (-S-SMe) group, where the reactive thiol is "capped" with a thiomethane moiety. This fundamental structural distinction governs their respective roles and handling in the ADC conjugation process.

Below are the chemical structures of DM1 and this compound.

DM1_structure cluster_key DM1 (Mertansine) DM1 Key Key Functional Group: Free Thiol (-SH)

Figure 1: Chemical Structure of DM1 (Mertansine).

DM1_SMe_structure cluster_key This compound DM1_SMe Key Key Functional Group: Methyl Disulfide (-S-SMe)

Figure 2: Chemical Structure of this compound.

FeatureDM1 (Mertansine)This compound
Chemical Name N2'-deacetyl-N2'-(3-mercapto-1-oxopropyl)-maytansineN2'-deacetyl-N2'-[3-(methyldithio)-1-oxopropyl]-maytansine
CAS Number 139504-50-0138148-68-2
Molecular Formula C35H48ClN3O10SC36H50ClN3O10S2
Key Functional Group Free Thiol (-SH)Methyl Disulfide (-S-SMe)
Primary Role Active cytotoxic payload for ADC conjugationPrecursor/storage form of DM1; used in some conjugation strategies

Mechanism of Action: Potent Inhibition of Microtubule Dynamics

Both DM1 and this compound exert their potent cytotoxic effects through the same fundamental mechanism: the inhibition of microtubule polymerization.[1] Microtubules are essential components of the cytoskeleton, crucial for cell division, intracellular transport, and maintenance of cell shape.

By binding to tubulin, the protein subunit of microtubules, these maytansinoids disrupt the dynamic instability of microtubules. This leads to a cascade of cellular events culminating in apoptosis (programmed cell death).

microtubule_inhibition_pathway DM1_SMe DM1 / this compound Tubulin Tubulin Dimers DM1_SMe->Tubulin Binds to Disruption Disruption of Microtubule Dynamics DM1_SMe->Disruption Microtubule Microtubule Polymer Tubulin->Microtubule Polymerization Microtubule->Tubulin Depolymerization MitoticArrest Mitotic Arrest (G2/M Phase) Disruption->MitoticArrest Apoptosis Apoptosis MitoticArrest->Apoptosis

Figure 3: Signaling Pathway of DM1/DM1-SMe Induced Apoptosis.

Comparative Efficacy: A Quantitative Overview

While both molecules share the same core cytotoxic mechanism, their potency can vary. The following table summarizes available data on their comparative in vitro cytotoxicity.

CompoundCell LineIC50Reference
DM1 (as S-methyl DM1) Various Cancer Cell Lines0.002 to >3 nM[2]
Maytansine -310 pM (for G2/M arrest)[3]
S-methyl DM1 -340 pM (for G2/M arrest)[3]
Maytansine Microtubule Assembly1 µM[4]
S-methyl DM1 Microtubule Assembly4 µM[4]

Experimental Protocols

Synthesis of DM1 from Maytansine

This protocol outlines the chemical modification of maytansine to produce the thiol-containing derivative, DM1.

  • Reaction Setup: Dissolve maytansine in a suitable organic solvent (e.g., a mixture of ethyl acetate and methanol) under an inert atmosphere (e.g., argon).

  • Acylation: Add N-(3-mercaptopropionyl)-N'-methyl-L-alanine to the maytansine solution in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up and Purification: Once the reaction is complete, filter the reaction mixture to remove any precipitated by-products. The filtrate is then concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield pure DM1.

Synthesis of this compound from DM1

This protocol describes the "capping" of the free thiol group of DM1 to generate this compound.

  • Reaction Setup: Dissolve DM1 in a suitable solvent (e.g., dichloromethane) under an inert atmosphere.

  • Disulfide Formation: Add a methylating agent that can form a disulfide bond, such as methyl methanethiosulfonate (MMTS), to the DM1 solution.

  • Reaction Monitoring: Monitor the reaction by TLC or HPLC until the starting material (DM1) is consumed.

  • Purification: Upon completion, the reaction mixture is concentrated, and the resulting residue is purified by column chromatography to afford this compound.

Antibody-Drug Conjugation (ADC) Protocol

This protocol provides a general workflow for the conjugation of DM1 to a monoclonal antibody (mAb).

ADC_conjugation_workflow start Start mAb_prep 1. mAb Preparation (Buffer Exchange) start->mAb_prep linker_act 2. Linker Activation (e.g., SMCC) mAb_prep->linker_act conjugation 3. Conjugation (mAb + Linker + DM1) linker_act->conjugation purification 4. Purification (e.g., Size Exclusion Chromatography) conjugation->purification characterization 5. Characterization (DAR, Aggregation, etc.) purification->characterization end End characterization->end

Figure 4: General Workflow for ADC Synthesis.

  • Antibody Preparation: The monoclonal antibody is prepared in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Linker Addition: A bifunctional linker, such as SMCC (succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate), is added to the antibody solution. The NHS-ester end of the SMCC linker reacts with lysine residues on the antibody.

  • Purification: The antibody-linker conjugate is purified to remove excess, unreacted linker.

  • DM1 Conjugation: DM1, with its free thiol group, is added to the purified antibody-linker conjugate. The thiol group of DM1 reacts with the maleimide group of the linker to form a stable thioether bond.

  • Final Purification: The resulting ADC is purified to remove any unconjugated DM1 and other reactants.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol details a common method for assessing the cytotoxic potential of DM1 and this compound.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of DM1 or this compound for a specified period (e.g., 72 hours). Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

  • Formazan Solubilization: Incubate the plate to allow viable cells to reduce the yellow MTT to purple formazan crystals. Then, add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Conclusion

The structural distinction between DM1 and this compound, centered on the presence or absence of a methyl disulfide cap on the thiol group, is fundamental to their application in ADC development. While both are potent microtubule inhibitors, DM1's reactive thiol is essential for many common conjugation strategies. The provided data and protocols offer a foundational resource for researchers engaged in the design, synthesis, and evaluation of maytansinoid-based ADCs, enabling a more informed approach to the development of next-generation targeted cancer therapies.

References

Methodological & Application

Application Notes and Protocols: Step-by-Step DM1-SMe Antibody Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the conjugation of the cytotoxic agent DM1, derived from DM1-SMe, to a monoclonal antibody (mAb). The resulting Antibody-Drug Conjugate (ADC) can be used for targeted cancer therapy research and development. The protocol described herein is a common method involving the use of a heterobifunctional SMCC linker to attach the maytansinoid payload to lysine residues on the antibody.

Introduction

Antibody-Drug Conjugates (ADCs) are a powerful class of biopharmaceuticals designed to deliver potent cytotoxic agents directly to cancer cells, thereby minimizing systemic toxicity. DM1 is a highly potent maytansinoid derivative that inhibits tubulin polymerization, leading to mitotic arrest and apoptosis of rapidly dividing cells.[1][2][3] this compound is a stable precursor containing a methyl disulfide group that, upon reduction, yields the thiol-containing DM1, which is then ready for conjugation.[]

This protocol outlines a two-stage conjugation process. First, the antibody is modified with the SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate) linker, which introduces a maleimide group onto the antibody surface via reaction with lysine residues. Second, the thiol-activated DM1 is conjugated to the maleimide-functionalized antibody to form a stable thioether bond.

Materials and Reagents

  • Monoclonal antibody (mAb) of interest (e.g., IgG isotype)

  • This compound (CAS 138148-68-2)

  • SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate)

  • Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

  • Dimethyl sulfoxide (DMSO)

  • Dimethylacetamide (DMA)

  • Conjugation Buffer (e.g., Phosphate-buffered saline (PBS) pH 7.4)

  • Quenching solution (e.g., Tris or glycine buffer)

  • Purification columns (e.g., Size-Exclusion Chromatography (SEC) or Protein A)

  • Spectrophotometer

  • Cell lines for cytotoxicity assays

Experimental Protocols

Part 1: Antibody Modification with SMCC Linker

This step introduces maleimide groups onto the antibody surface by reacting the NHS-ester of the SMCC linker with the primary amines of lysine residues.

  • Antibody Preparation:

    • Dialyze the antibody into a suitable conjugation buffer (e.g., PBS, pH 7.4) to remove any interfering substances.

    • Adjust the antibody concentration to a working range of 2-10 mg/mL.

  • SMCC Linker Preparation:

    • Dissolve SMCC in a water-miscible organic solvent such as DMSO or DMA to prepare a stock solution (e.g., 10 mM).

  • Antibody-Linker Reaction:

    • Add a calculated molar excess of the SMCC stock solution to the antibody solution. A typical molar ratio is 5-10 fold excess of SMCC to antibody.

    • Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring.

  • Purification of Maleimide-Activated Antibody:

    • Remove excess, unreacted SMCC linker using a desalting column or SEC. The purified maleimide-activated antibody is now ready for conjugation with DM1.

Part 2: this compound Activation and Conjugation to Antibody

This part involves the reduction of the methyl disulfide of this compound to a free thiol (DM1) and its subsequent reaction with the maleimide-activated antibody.

  • This compound Activation:

    • Dissolve this compound in an organic solvent like DMA or DMSO.

    • Add a reducing agent such as DTT or TCEP in a slight molar excess to the this compound solution.

    • Incubate for approximately 30-60 minutes at room temperature to allow for the reduction of the disulfide bond, yielding the active thiol-containing DM1.

  • Conjugation Reaction:

    • Add the activated DM1 solution to the purified maleimide-activated antibody. A typical molar ratio is a 1.5-3 fold excess of DM1 to the available maleimide groups on the antibody.

    • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching the Reaction:

    • Add a quenching reagent such as N-acetyl-L-cysteine or Tris buffer to cap any unreacted maleimide groups on the antibody.

  • Purification of the Antibody-Drug Conjugate (ADC):

    • Purify the resulting ADC from unconjugated DM1 and other reaction byproducts using SEC or Protein A chromatography.

    • The purified ADC should be buffer-exchanged into a suitable formulation buffer and stored at 2-8°C.

Part 3: Characterization of the DM1-ADC

The purified ADC should be thoroughly characterized to ensure quality and consistency.

  • Drug-to-Antibody Ratio (DAR) Determination:

    • The average number of DM1 molecules conjugated to each antibody can be determined using techniques such as UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), or Mass Spectrometry.[5] A typical DAR for lysine-conjugated ADCs is in the range of 2-4.[6]

  • Purity and Aggregation Analysis:

    • Assess the purity of the ADC and the presence of aggregates using Size-Exclusion Chromatography (SEC-HPLC).

  • In Vitro Cytotoxicity Assay:

    • Evaluate the potency of the DM1-ADC on a target-antigen-expressing cancer cell line.

    • Cells are incubated with varying concentrations of the ADC for a set period (e.g., 72-96 hours).

    • Cell viability is measured using assays such as MTT or CellTiter-Glo®.

    • The half-maximal inhibitory concentration (IC50) is calculated to determine the potency of the ADC. This compound exhibits cytotoxicity against multiple cancer cell lines with IC50 values in the nanomolar range.[2]

Quantitative Data Summary

ParameterTypical ValueMethod of Analysis
Drug-to-Antibody Ratio (DAR) 2 - 4UV-Vis, HIC, Mass Spectrometry
Purity >95%SEC-HPLC
Monomer Content >95%SEC-HPLC
In Vitro Cytotoxicity (IC50) Nanomolar (nM) rangeCell-based viability assays

Diagrams

experimental_workflow cluster_prep Preparation cluster_modification Antibody Modification cluster_activation Payload Activation cluster_conjugation Conjugation & Purification cluster_characterization Characterization mAb Monoclonal Antibody (mAb) mAb_SMCC Maleimide-Activated mAb mAb->mAb_SMCC + SMCC Linker (Lysine reaction) DM1_SMe This compound DM1 Activated DM1 (thiol) DM1_SMe->DM1 + DTT/TCEP (Reduction) SMCC SMCC Linker SMCC->mAb_SMCC ADC DM1-ADC mAb_SMCC->ADC + Activated DM1 DM1->ADC Purification Purification (SEC/Protein A) ADC->Purification Crude ADC DAR DAR Determination Purification->DAR Purity Purity & Aggregation Purification->Purity Cytotoxicity Cytotoxicity Assay Purification->Cytotoxicity

Caption: Experimental workflow for this compound antibody conjugation.

signaling_pathway ADC DM1-ADC Receptor Tumor Cell Surface Antigen ADC->Receptor Binding Internalization Internalization (Endocytosis) Receptor->Internalization Lysosome Lysosome Internalization->Lysosome Release DM1 Release Lysosome->Release Proteolytic Degradation Tubulin Tubulin Dimers Release->Tubulin Inhibition Microtubule Microtubule Assembly Release->Microtubule Disruption Tubulin->Microtubule Polymerization MitoticArrest Mitotic Arrest Microtubule->MitoticArrest Apoptosis Apoptosis MitoticArrest->Apoptosis

Caption: Mechanism of action of DM1-ADC leading to apoptosis.

References

Application Notes: Selecting the Optimal Linker for DM1-SMe Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The efficacy of an Antibody-Drug Conjugate (ADC) is critically dependent on the synergy between its three core components: the antibody, the cytotoxic payload, and the linker. Maytansinoid derivatives, such as DM1, are highly potent tubulin inhibitors frequently used as ADC payloads. DM1-SMe is a derivative of DM1 featuring a methyldithio group, which serves as a reactive handle for conjugation. The choice of linker technology to attach DM1 to a monoclonal antibody (mAb) is a pivotal decision in the design of a successful ADC, directly influencing its stability, pharmacokinetics (PK), mechanism of action, and overall therapeutic index.

These application notes provide a comprehensive guide to selecting the appropriate linker for this compound conjugation, a comparative analysis of common linker types, and detailed protocols for the preparation and characterization of the resulting ADCs.

The this compound Payload

DM1 (Mertansine) exerts its cytotoxic effect by binding to tubulin and inhibiting the assembly of microtubules, a critical process for cell division. This leads to cell cycle arrest and apoptosis.[1] The this compound variant is essentially DM1 with its reactive thiol group "capped" by a methyldithio moiety (-S-SMe). This form is stable but can be readily activated for conjugation. The primary conjugation strategies involve either reacting the this compound directly with antibody thiols via disulfide exchange or first reducing the this compound to its free thiol form (DM1) for reaction with an amine- or thiol-reactive linker.

Classification of Linkers for DM1 Conjugation

Linkers for ADCs are broadly categorized into two main types: non-cleavable and cleavable. The choice between them dictates how and where the cytotoxic payload is ultimately released.

  • Non-Cleavable Linkers: These form a stable bond between the drug and the antibody. Payload release is dependent on the complete proteolytic degradation of the antibody within the lysosome of the target cell.[1] The released metabolite consists of the drug, the linker, and the conjugating amino acid (e.g., lysine). A prime example is the thioether linker formed using SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate).[1]

  • Cleavable Linkers: These linkers are designed to be stable in systemic circulation but are cleaved by specific triggers within the tumor microenvironment or inside the target cell.[2] For maytansinoids, the most common cleavable linkers are disulfide-based.

    • Disulfide Linkers: These linkers, such as SPDB (N-succinimidyl-4-(2-pyridyldithio)butanoate), contain a disulfide bond that is readily cleaved in the reducing environment of the cell's cytosol, where glutathione concentrations are high.[2] This releases the payload in its native, potent form.

G cluster_main Linker Classification for DM1 ADCs cluster_cleavable Cleavable Linkers cluster_noncleavable Non-Cleavable Linkers Linker Linker Types Cleavable Cleavable Linker->Cleavable NonCleavable Non-Cleavable Linker->NonCleavable Disulfide Disulfide Linkers (e.g., SPDB, SPP) Cleavable->Disulfide Peptide Peptide Linkers (Cathepsin-cleavable) Cleavable->Peptide Hydrazone Hydrazone Linkers (pH-sensitive) Cleavable->Hydrazone Thioether Thioether Linkers (e.g., SMCC) NonCleavable->Thioether

Caption: Classification of linkers used in ADC development.

Key Factors in Linker Selection

Choosing the right linker is a multi-factorial decision aimed at maximizing the therapeutic window of the ADC. The following workflow outlines key considerations.

G Start Start: Define ADC Therapeutic Goal Q1 Is Bystander Killing of Antigen-Negative Cells Desired? Start->Q1 A1_Yes Yes (Heterogeneous Tumor) Q1->A1_Yes Yes A1_No No (Homogeneous Tumor, Reduce Off-Target Toxicity) Q1->A1_No No Cleavable Select Cleavable Linker (e.g., Disulfide - SPDB) A1_Yes->Cleavable Q2 Is Maximum Plasma Stability a Priority? A1_No->Q2 Finalize Finalize Linker Choice & Proceed to Conjugation Protocol Cleavable->Finalize NonCleavable Select Non-Cleavable Linker (e.g., Thioether - SMCC) NonCleavable->Finalize A2_Yes Yes Q2->A2_Yes Yes A2_No No Q2->A2_No No A2_Yes->NonCleavable A2_No->Cleavable

Caption: Decision workflow for selecting an appropriate linker.
Plasma Stability

An ideal linker ensures the ADC remains intact in systemic circulation until it reaches the target tumor cell. Premature release of the cytotoxic payload can lead to off-target toxicity and reduced efficacy.

  • Non-cleavable (SMCC): Generally exhibit higher plasma stability and slower clearance.[1][]

  • Cleavable (Disulfide): Can be susceptible to premature cleavage via thiol-disulfide exchange in the plasma, although stability can be enhanced by introducing steric hindrance near the disulfide bond.[2]

Bystander Killing Effect

This phenomenon occurs when the released payload diffuses out of the target cell and kills adjacent, antigen-negative tumor cells.

  • Cleavable (Disulfide): These linkers excel at mediating the bystander effect.[4][5] Intracellular reduction releases a neutral, cell-permeable form of DM1 that can diffuse into neighboring cells, which is highly advantageous for treating tumors with heterogeneous antigen expression.[4]

  • Non-cleavable (SMCC): Lysosomal degradation of the ADC releases a charged metabolite (lysine-SMCC-DM1) that cannot efficiently cross cell membranes.[5][6] This confines the cytotoxic effect to the target cell only, which can be beneficial for reducing off-target toxicity but less effective in heterogeneous tumors.[5]

Mechanism of Payload Release
  • Cleavable (Disulfide): Relies on the high reducing potential inside the cell (glutathione). This is a rapid release mechanism once the ADC is internalized.

  • Non-cleavable (SMCC): Depends on a slower, multi-step process of ADC internalization, trafficking to the lysosome, and complete proteolytic degradation of the antibody backbone.[7]

Comparative Analysis of Linker Performance

The selection of a linker involves a trade-off between stability, efficacy, and toxicity. The following table summarizes quantitative data from preclinical studies comparing maytansinoid ADCs with different linkers.

Parameter Non-Cleavable Linker (SMCC-DM1) Cleavable Linker (Disulfide - SPP/SPDB-DM1/4) Key Takeaway
ADC Example Trastuzumab-MCC-DM1 (T-DM1)Trastuzumab-SPP-DM1, Anti-CD22-SPP-DM1-
Plasma Stability / Pharmacokinetics More stable, slower plasma clearance.[]Less stable, faster plasma clearance.[]Non-cleavable linkers provide longer systemic exposure of the intact ADC.
Mechanism of Release Lysosomal degradation of mAb.[7]Reduction by intracellular glutathione.[2]Release mechanism dictates the form and location of the active payload.
Active Metabolite(s) Lysine-MCC-DM1 (charged, cell-impermeable).[6]DM1, S-methyl-DM1 (neutral, cell-permeable).[8]Metabolite permeability determines the potential for a bystander effect.
Bystander Effect No significant bystander effect.[5][9]Potent bystander killing of adjacent cells.[4][5]Cleavable linkers are superior for treating heterogeneous tumors.
In Vitro Potency (IC₅₀) Highly potent; activity can be similar to cleavable versions.[]Highly potent; may show slightly better activity in co-culture models.Both linker types produce highly potent ADCs in vitro.
In Vivo Efficacy Potent anti-tumor activity. Efficacy can be superior in some models due to better PK.[]Can show superior anti-tumor activity, especially in heterogeneous tumors, due to bystander effect.[10][11]In vivo efficacy is context-dependent (tumor model, antigen density).

Experimental Protocols

The following protocols provide step-by-step methodologies for conjugating DM1 to an antibody using either a non-cleavable (SMCC) or a cleavable (disulfide) linker.

G cluster_workflow General ADC Preparation Workflow Ab 1. Antibody Preparation Reduction Partial Reduction (for Cys Conjugation) [e.g., TCEP] Ab->Reduction If needed Conjugation 3. Conjugation Reaction Ab->Conjugation For Lys Conjugation Reduction->Conjugation Linker 2. Linker-Payload Solution Linker->Conjugation Purification 4. Purification (e.g., Size Exclusion Chromatography) Conjugation->Purification Characterization 5. Characterization (DAR by UV-Vis, Aggregation by SEC) Purification->Characterization Final Purified & Characterized ADC Characterization->Final

Caption: General experimental workflow for ADC synthesis.
Protocol 1: Preparation of a Non-Cleavable ADC via Lysine Conjugation (SMCC-DM1)

This method conjugates the pre-formed SMCC-DM1 linker-payload to solvent-accessible lysine residues on the antibody.

A. Principle: The N-hydroxysuccinimide (NHS) ester of the SMCC linker reacts with the primary amines of lysine residues on the antibody surface under slightly basic conditions to form a stable amide bond. This method is stochastic, resulting in a heterogeneous mixture of ADCs with varying drug-to-antibody ratios (DARs).

B. Materials:

  • Antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4), concentration > 2 mg/mL.

  • SMCC-DM1 linker-payload.

  • Anhydrous Dimethylacetamide (DMA).

  • Conjugation Buffer: 50 mM Sodium Borate, 50 mM NaCl, 2 mM EDTA, pH 8.0.

  • Quenching Solution: 100 mM Glycine in Conjugation Buffer.

  • Purification: Zeba™ Spin Desalting Columns (7K MWCO) or a Size Exclusion Chromatography (SEC) system.

  • Storage Buffer: e.g., 20 mM Histidine, 5% Trehalose, pH 5.2.

C. Step-by-Step Procedure:

  • Buffer Exchange: Exchange the mAb into the Conjugation Buffer to a final concentration of 5-10 mg/mL.

  • Prepare SMCC-DM1: Prepare a fresh 10-20 mM stock solution of SMCC-DM1 in DMA immediately before use.

  • Conjugation Reaction:

    • While gently stirring the mAb solution, add the SMCC-DM1 stock solution to achieve a final molar excess of 8-10 equivalents (eq) of linker-payload to mAb.

    • Ensure the final concentration of DMA in the reaction mixture is between 5-10% (v/v) to maintain payload solubility.

    • Incubate the reaction at room temperature for 2-4 hours with gentle mixing.[11]

  • Quench Reaction: Add the Quenching Solution to a final concentration of 10 mM Glycine (approx. 80-fold molar excess over the linker-payload) and incubate for 1 hour at room temperature to quench any unreacted SMCC-DM1.[11]

  • Purification:

    • Purify the ADC from unreacted linker-payload and quenching agent using a desalting column or SEC.

    • Equilibrate the column with the final Storage Buffer.

    • Apply the quenched reaction mixture to the column and collect the purified ADC according to the manufacturer's instructions.

  • Concentration and Storage: Concentrate the purified ADC to the desired concentration and store at 4°C (short-term) or -80°C (long-term).

Protocol 2: Preparation of a Cleavable ADC via Cysteine Conjugation (Disulfide Linker)

This method involves the partial reduction of the antibody's native interchain disulfide bonds to generate free thiols, which are then reacted with a thiol-reactive linker-payload.

A. Principle: The interchain disulfide bonds of an IgG1 antibody are more accessible to reducing agents than the intrachain bonds. Partial reduction with an agent like TCEP (tris(2-carboxyethyl)phosphine) generates a controlled number of free sulfhydryl (-SH) groups. These thiols then react with a pyridyldithio-activated linker (like SPDB-DM4) to form a new, cleavable disulfide bond.

B. Materials:

  • Antibody (mAb) in a suitable buffer (e.g., PBS), pH 7.0-7.5.

  • Linker-Payload (e.g., SPDB-DM4).

  • Anhydrous Dimethylacetamide (DMA).

  • Reduction/Conjugation Buffer: 50 mM Sodium Phosphate, 50 mM NaCl, 2 mM EDTA, pH 7.4.

  • Reducing Agent: 10 mM TCEP stock solution in water.

  • Purification and Storage materials as in Protocol 1.

C. Step-by-Step Procedure:

  • Buffer Exchange: Exchange the mAb into the Reduction/Conjugation Buffer to a final concentration of 5-10 mg/mL.

  • Antibody Reduction:

    • Add TCEP stock solution to the mAb to achieve a final molar excess of 2.0-2.5 eq. The exact amount should be optimized to achieve the desired DAR (typically 3-4).

    • Incubate at 37°C for 1-2 hours.[12]

  • Prepare Linker-Payload: While the reduction is proceeding, prepare a fresh 10-20 mM stock solution of the disulfide linker-payload (e.g., SPDB-DM4) in DMA.

  • Purification of Reduced mAb (Optional but Recommended): Remove excess TCEP using a desalting column equilibrated with Reduction/Conjugation Buffer. This prevents TCEP from reacting with the linker-payload.

  • Conjugation Reaction:

    • Immediately add the linker-payload stock solution to the reduced (and purified) mAb. Use a molar excess of 1.5-2.0 eq of linker-payload per free thiol generated.

    • Ensure the final concentration of DMA is between 5-10% (v/v).

    • Incubate at room temperature for 2-4 hours with gentle mixing.

  • Purification: Purify the ADC using a desalting column or SEC as described in Protocol 1 to remove unreacted linker-payload and byproducts.

  • Concentration and Storage: Concentrate and store the final ADC as described in Protocol 1.

ADC Characterization

Protocol 3: Determination of Average DAR by UV-Vis Spectrophotometry

A. Principle: The average DAR can be calculated using the Beer-Lambert law by measuring the absorbance of the purified ADC at two wavelengths: 280 nm (where both antibody and DM1 absorb) and 252 nm (the absorbance maximum for DM1).[][10]

B. Materials & Pre-requisites:

  • Purified ADC sample.

  • UV-Vis Spectrophotometer and quartz cuvettes.

  • Molar extinction coefficients (ε) for the antibody and DM1 at 280 nm and 252 nm.

    • εAb, 280 (e.g., ~210,000 M-1cm-1 for IgG1)

    • εAb, 252 (Can be calculated as a ratio of εAb, 280, e.g., 0.45 * εAb, 280)

    • εDM1, 252 (e.g., ~26,000 M-1cm-1)

    • εDM1, 280 (e.g., ~5,000 M-1cm-1) (Note: These values must be determined empirically for the specific mAb and linker-payload used).

C. Procedure:

  • Measure the absorbance of the ADC solution at 280 nm (A280) and 252 nm (A252).

  • Calculate the concentration of the antibody (CAb) and the drug (CDrug) using the following simultaneous equations:

    • A280 = (εAb, 280 * CAb) + (εDM1, 280 * CDrug)

    • A252 = (εAb, 252 * CAb) + (εDM1, 252 * CDrug)

  • Calculate the average DAR:

    • DAR = CDrug / CAb

Conclusion

The selection of a linker for this compound conjugation is a critical decision that balances plasma stability against the desired mechanism of payload release and therapeutic effect.

  • Non-cleavable SMCC linkers are ideal for applications requiring maximum stability and when targeting homogeneously expressed antigens, as they minimize off-target toxicity by preventing a bystander effect.

  • Cleavable disulfide linkers are preferred for treating heterogeneous tumors where killing of adjacent antigen-negative cells is beneficial. While potentially less stable, their ability to release a potent, cell-permeable payload can lead to enhanced in vivo efficacy in certain models.

Careful execution of the appropriate conjugation and characterization protocols is essential to produce a well-defined ADC with the desired properties for preclinical and clinical success.

References

Application Notes & Protocols for the Characterization of DM1-SMe Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Antibody-Drug Conjugates (ADCs) are a class of biotherapeutics designed for the targeted delivery of cytotoxic agents to cancer cells. Ado-trastuzumab emtansine (T-DM1) is a prominent example of an ADC approved for HER2-positive breast cancer.[1][2] The DM1-SMe molecule is a potent maytansinoid microtubule inhibitor, which serves as the cytotoxic payload in ADCs.[][4] It is conjugated to a monoclonal antibody (mAb) via a stable thioether linker.[] The complexity and heterogeneity of ADCs, arising from the distribution of the drug-to-antibody ratio (DAR), conjugation sites, and potential for aggregation, necessitate a comprehensive suite of analytical techniques for their characterization.[5][6][7] This document provides detailed application notes and protocols for the essential physicochemical, in vitro, and in vivo characterization of this compound ADCs.

Physicochemical Characterization

The goal of physicochemical characterization is to assess the structural integrity, purity, and heterogeneity of the ADC. This includes determining the average DAR, the distribution of different drug-loaded species, the level of aggregation, and charge variant profiles.[7]

Key Physicochemical Characterization Techniques

A summary of common techniques used for the physicochemical analysis of this compound ADCs is presented below.

Technique Purpose Key Parameters Measured References
Mass Spectrometry (MS) To determine the molecular weight of the intact ADC, light and heavy chains, and to calculate the DAR and drug distribution.Intact ADC mass, DAR distribution, confirmation of conjugation.[5][6]
Size Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS) To separate the ADC from aggregates and fragments and to determine the molar mass and DAR.Aggregate and fragment levels, average molar mass, average DAR.[8][9][10][11]
Imaged Capillary Isoelectric Focusing (iCIEF) To separate and quantify charge variants of the ADC based on their isoelectric point (pI).Charge heterogeneity profile, identification of acidic and basic variants.[12][13][14][15]
Hydrophobic Interaction Chromatography (HIC) To separate ADC species based on hydrophobicity, which is influenced by the number of conjugated drug molecules.DAR distribution, quantification of different drug-loaded species.[13]
Experimental Protocol: DAR Determination by SEC-MALS

This protocol outlines a method for determining the average DAR of a this compound ADC using SEC combined with MALS, UV, and differential refractive index (dRI) detectors.[8][11][16]

Objective: To determine the average DAR and assess the level of aggregation of a this compound ADC.

Materials:

  • This compound ADC sample

  • SEC column (e.g., ACQUITY UPLC Protein BEH SEC Column)[17]

  • Mobile phase (e.g., 50 mM ammonium acetate)[17]

  • HPLC system coupled with a UV detector, a MALS detector (e.g., Wyatt DAWN), and a dRI detector (e.g., Wyatt Optilab).[11]

  • Analysis software (e.g., ASTRA software).[9]

Procedure:

  • System Setup: Equilibrate the SEC-MALS system with the mobile phase until stable baselines are achieved for all detectors.

  • Sample Preparation: Prepare the this compound ADC sample in the mobile phase to a suitable concentration (e.g., 1 mg/mL).

  • Injection: Inject a defined volume of the ADC sample onto the SEC column.

  • Data Acquisition: Collect data from the UV, MALS, and dRI detectors as the sample elutes from the column. The run time is typically around 10-15 minutes.[17]

  • Data Analysis:

    • Use the analysis software to process the collected data.

    • The software utilizes the signals from the three detectors to calculate the molar mass of the entire ADC complex, as well as the molar mass of the protein and drug components separately at each elution point.[9]

    • The average DAR is calculated based on the molar masses of the antibody and the conjugated drug.

    • The MALS detector provides information on the absolute molar mass, allowing for the quantification of monomers, dimers, and higher-order aggregates.[10]

Expected Results: The analysis will yield the average DAR of the ADC preparation, the distribution of drug-loaded species, and the percentage of high molecular weight species (aggregates).

Workflow Diagram: Physicochemical Characterization

cluster_0 This compound ADC Sample cluster_1 Physicochemical Analysis cluster_2 Characterization Readouts ADC_Sample Purified this compound ADC MS Mass Spectrometry (MS) ADC_Sample->MS SEC_MALS SEC-MALS ADC_Sample->SEC_MALS iCIEF iCIEF ADC_Sample->iCIEF HIC HIC ADC_Sample->HIC DAR_Dist DAR & Distribution MS->DAR_Dist SEC_MALS->DAR_Dist Aggregation Aggregation & Purity SEC_MALS->Aggregation Charge_Var Charge Variants iCIEF->Charge_Var HIC->DAR_Dist

Caption: Workflow for the physicochemical characterization of this compound ADCs.

In Vitro Characterization

In vitro assays are crucial for evaluating the biological activity of this compound ADCs, including their potency, specificity, and mechanism of action.

Key In Vitro Assays
Assay Purpose Typical Cell Lines Key Parameters Measured References
Cytotoxicity Assay (e.g., MTT) To determine the potency of the ADC in killing target antigen-positive cancer cells.Antigen-positive and antigen-negative cell lines.IC50 (half-maximal inhibitory concentration).[18][19][20]
Bystander Effect Assay To assess the ability of the ADC to kill neighboring antigen-negative cells.Co-culture of antigen-positive and antigen-negative cells.Viability of antigen-negative cells.[21][22][23][24]
Internalization Assay To confirm that the ADC is internalized by target cells upon binding to the antigen.Antigen-positive cell lines.Quantification of internalized ADC (e.g., by flow cytometry or fluorescence microscopy).[20]
Cell Cycle Analysis To determine the effect of the DM1 payload on the cell cycle.Antigen-positive cell lines.Percentage of cells in G2/M phase.[25][26]
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT)

This protocol describes how to measure the cytotoxic effect of a this compound ADC and calculate its IC50 value using an MTT assay.[19]

Objective: To determine the IC50 of a this compound ADC on antigen-positive and antigen-negative cell lines.

Materials:

  • Antigen-positive and antigen-negative cell lines.

  • Cell culture medium and supplements (e.g., FBS).

  • 96-well plates.

  • This compound ADC and control antibody.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl).

  • Plate reader capable of measuring absorbance at 570 nm.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 2,000 - 5,000 cells/well) and incubate overnight.[18][27]

  • ADC Treatment: Prepare serial dilutions of the this compound ADC and control antibody in cell culture medium. Remove the old medium from the cells and add the ADC solutions. Include control wells with medium only (no cells) and cells with medium but no ADC.

  • Incubation: Incubate the plate for 4 to 6 days at 37°C in a humidified CO2 incubator.[18]

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 1-4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance of each well at 570 nm using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each ADC concentration relative to the untreated control cells.

    • Plot the percent viability against the ADC concentration (on a log scale).

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[19]

Expected Results: The this compound ADC should show potent cytotoxicity (low IC50 value) against antigen-positive cells and significantly less or no activity against antigen-negative cells.[20]

Diagram: ADC Mechanism of Action and Bystander Effect

cluster_0 Extracellular Space cluster_1 Antigen-Positive Cell cluster_2 Antigen-Negative Cell ADC This compound ADC Receptor Target Antigen ADC->Receptor 1. Binding Internalization Internalization (Endocytosis) Receptor->Internalization 2. Internalization Lysosome Lysosomal Degradation Internalization->Lysosome 3. Trafficking Payload_Release DM1 Payload Release Lysosome->Payload_Release 4. Payload Release Tubulin Microtubule Disruption Payload_Release->Tubulin 5. Target Engagement Bystander_Payload Diffused DM1 Payload Payload_Release->Bystander_Payload Bystander Effect (if payload is cell-permeable) Apoptosis_Target Apoptosis Tubulin->Apoptosis_Target 6. Cell Death Bystander_Tubulin Microtubule Disruption Bystander_Payload->Bystander_Tubulin Apoptosis_Bystander Apoptosis Bystander_Tubulin->Apoptosis_Bystander

Caption: Mechanism of action of a this compound ADC and the bystander effect.

In Vivo Characterization

In vivo studies, typically in animal models, are essential to evaluate the efficacy and safety of this compound ADCs before they can be considered for clinical trials.

Key In Vivo Assays
Assay Purpose Typical Animal Models Key Parameters Measured References
Xenograft Efficacy Study To assess the anti-tumor activity of the ADC in a living organism.Nude mice bearing subcutaneous human tumor xenografts (antigen-positive).Tumor volume, body weight, survival.[18][26][28][29]
Pharmacokinetic (PK) Study To determine the absorption, distribution, metabolism, and excretion (ADME) of the ADC.Rats, cynomolgus monkeys.Concentrations of total antibody, conjugated ADC, and free DM1 in plasma/serum over time.[1][2][30]
Tolerability/Toxicity Study To determine the maximum tolerated dose (MTD) and assess the safety profile of the ADC.Mice, rats.Clinical signs, body weight changes, hematology, clinical chemistry, histopathology.[18]
Experimental Protocol: Xenograft Efficacy Study

This protocol provides a general framework for assessing the in vivo anti-tumor efficacy of a this compound ADC.

Objective: To evaluate the ability of a this compound ADC to inhibit tumor growth in a mouse xenograft model.

Materials:

  • Immunodeficient mice (e.g., nude or SCID mice).

  • Antigen-positive human tumor cell line.

  • This compound ADC, isotype control ADC, vehicle control.

  • Calipers for tumor measurement.

  • Animal scale.

Procedure:

  • Tumor Implantation: Subcutaneously implant antigen-positive tumor cells into the flank of the mice.

  • Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., vehicle control, isotype control ADC, this compound ADC at various doses).[28]

  • Dosing: Administer the ADC and controls via an appropriate route (typically intravenous, i.v.) according to the planned dosing schedule (e.g., single dose or multiple doses).[18][28]

  • Monitoring:

    • Measure tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.

    • Measure mouse body weight 2-3 times per week as an indicator of toxicity.

    • Monitor the animals for any clinical signs of distress.

  • Endpoint: The study is typically terminated when tumors in the control group reach a maximum allowed size, or when pre-defined endpoints related to efficacy or toxicity are met.

  • Data Analysis:

    • Plot the mean tumor volume ± SEM for each group over time.

    • Compare the tumor growth inhibition between the treated and control groups.

    • Plot survival curves if applicable (Kaplan-Meier analysis).

Expected Results: A successful this compound ADC will significantly inhibit tumor growth compared to the control groups, with acceptable toxicity (minimal body weight loss).[25][26]

Workflow Diagram: In Vivo Efficacy Study

cluster_0 Preparation cluster_1 Treatment & Monitoring cluster_2 Data Analysis Implantation 1. Tumor Cell Implantation in Mice Tumor_Growth 2. Tumor Growth to Required Size Implantation->Tumor_Growth Randomization 3. Randomization into Treatment Groups Tumor_Growth->Randomization Dosing 4. ADC Administration (i.v.) Randomization->Dosing Monitoring 5. Monitor Tumor Volume & Body Weight Dosing->Monitoring Monitoring->Dosing Multiple Cycles (if applicable) TGI 6. Calculate Tumor Growth Inhibition (TGI) Monitoring->TGI Survival 7. Survival Analysis Monitoring->Survival

Caption: General workflow for an in vivo xenograft efficacy study.

Bioanalytical Methods for Pharmacokinetic Studies

Bioanalytical methods are essential for quantifying the ADC and its components in biological matrices to understand its pharmacokinetic (PK) profile.[31]

Key Bioanalytical Assays

A systematic bioanalysis of ADCs typically involves multiple assays to measure different components.[1][2]

Assay Purpose Analyte Measured Typical Method References
Total Antibody Assay To quantify all antibody species, regardless of conjugation status.Total antibody (conjugated and unconjugated).Ligand-Binding Assay (LBA), e.g., ELISA.[1][2]
Conjugated Antibody Assay To quantify only the antibody molecules that are conjugated to the drug.ADC (drug-conjugated antibody).LBA using an anti-drug antibody for capture or detection.[1][2]
Free Payload Assay To quantify the amount of cytotoxic drug that has been released from the antibody.Unconjugated DM1 and its metabolites.Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1]
Intact ADC Analysis To characterize the in vivo DAR distribution and identify metabolites.Intact ADC and its catabolites.Hybrid LBA-LC/MS methods.[32][33]
Experimental Protocol: Total Antibody ELISA

This protocol outlines a sandwich ELISA for the quantification of total antibody in serum samples.

Objective: To measure the concentration of total antibody (this compound ADC and unconjugated antibody) in serum samples from a PK study.

Materials:

  • Microtiter plates coated with the target antigen.

  • Serum samples from PK study, standard curve samples, and quality control (QC) samples.

  • Detection antibody (e.g., anti-human IgG conjugated to HRP).

  • Wash buffer (e.g., PBS with 0.05% Tween-20).

  • Assay buffer/diluent (e.g., PBS with 1% BSA).

  • Substrate (e.g., TMB).

  • Stop solution (e.g., 2N H₂SO₄).

  • Plate reader.

Procedure:

  • Coating: Coat 96-well plates with the recombinant target antigen and incubate overnight. (Or use pre-coated plates).

  • Blocking: Wash the plates and block with assay buffer for 1-2 hours to prevent non-specific binding.

  • Sample Incubation: Add standards, QCs, and diluted serum samples to the wells and incubate for 1-2 hours.

  • Washing: Wash the plates multiple times with wash buffer.

  • Detection Antibody Incubation: Add the HRP-conjugated detection antibody to each well and incubate for 1 hour.

  • Washing: Wash the plates thoroughly with wash buffer.

  • Substrate Development: Add TMB substrate to each well and incubate in the dark until sufficient color develops (5-15 minutes).

  • Stopping Reaction: Add stop solution to each well to quench the reaction.

  • Reading: Read the absorbance at 450 nm.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance versus the concentration of the standards.

    • Use a suitable regression model (e.g., 4-parameter logistic fit) to calculate the concentration of the total antibody in the unknown samples.

Expected Results: A concentration-time profile of the total antibody in the serum, which can be used to calculate key PK parameters like clearance, volume of distribution, and half-life.

Workflow Diagram: Bioanalytical Strategy for ADC PK

cluster_0 Sample Collection cluster_1 Bioanalytical Assays cluster_2 Pharmacokinetic Profile PK_Sample Serum/Plasma Samples from In Vivo Study Total_Ab_Assay Total Antibody Assay (ELISA) PK_Sample->Total_Ab_Assay Conj_Ab_Assay Conjugated Antibody Assay (LBA) PK_Sample->Conj_Ab_Assay Free_Drug_Assay Free Payload Assay (LC-MS/MS) PK_Sample->Free_Drug_Assay PK_Parameters Calculate PK Parameters (Clearance, Half-life, etc.) Total_Ab_Assay->PK_Parameters Conj_Ab_Assay->PK_Parameters Stability Assess In Vivo Stability (Drug Deconjugation) Conj_Ab_Assay->Stability Free_Drug_Assay->Stability

Caption: A comprehensive bioanalytical strategy for ADC pharmacokinetic analysis.

References

Application Notes and Protocols: In Vitro Cytotoxicity Assay for DM1-SMe

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DM1-SMe is a potent microtubule inhibitor and a key cytotoxic payload used in the development of Antibody-Drug Conjugates (ADCs). As a derivative of maytansine, this compound exerts its cytotoxic effects by disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis. Accurate and reproducible assessment of its in vitro cytotoxicity is crucial for the preclinical evaluation of ADCs and understanding its therapeutic potential.

These application notes provide a detailed protocol for determining the in vitro cytotoxicity of this compound using a common colorimetric assay. Additionally, it includes a summary of reported potency values across various cancer cell lines and visual representations of the experimental workflow and the compound's mechanism of action.

Data Presentation

The cytotoxic potency of this compound is typically evaluated by determining its half-maximal inhibitory concentration (IC50). The following table summarizes the reported IC50 values for this compound in various human cancer cell lines. It is important to note that IC50 values can vary depending on the cell line, assay method, and experimental conditions.

Cell LineCancer TypeIC50 (pM)Reference
MCF7Breast Cancer330 (for mitotic arrest)[1]
MCF7Breast Cancer340 (for G2/M arrest)[1]
Various Human Tumor Cell LinesMixed3 - 10[2]

Experimental Protocols

This section outlines a detailed methodology for assessing the in vitro cytotoxicity of this compound using a tetrazolium-based (MTS/XTT) or resazurin-based (alamarBlue) assay. These assays measure cell viability by quantifying the metabolic activity of living cells.

Materials and Reagents:

  • This compound (ensure proper handling and storage as per supplier's instructions)

  • Selected cancer cell line(s)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA solution

  • 96-well clear, flat-bottom cell culture plates

  • MTS, XTT, or resazurin-based cell viability reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay, alamarBlue™)

  • Dimethyl sulfoxide (DMSO), sterile, for preparing this compound stock solution

  • Multichannel pipette and sterile tips

  • Microplate reader capable of measuring absorbance or fluorescence at the appropriate wavelength

Protocol:

  • Cell Culture and Seeding:

    • Culture the selected cancer cell line in a T-75 flask until it reaches 80-90% confluency.

    • Wash the cells with sterile PBS and detach them using trypsin-EDTA.

    • Neutralize the trypsin with complete culture medium and centrifuge the cell suspension.

    • Resuspend the cell pellet in fresh complete medium and perform a cell count using a hemocytometer or automated cell counter.

    • Dilute the cell suspension to the desired seeding density (e.g., 2,000 - 5,000 cells/well).

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Include wells with medium only to serve as a background control.

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

  • Preparation of this compound Dilutions:

    • Prepare a concentrated stock solution of this compound in sterile DMSO (e.g., 10 mM).

    • On the day of the experiment, perform a serial dilution of the this compound stock solution in complete culture medium to achieve the desired final concentrations for treatment. It is recommended to use a wide range of concentrations (e.g., from picomolar to micromolar) to generate a complete dose-response curve.

    • Prepare a vehicle control containing the same final concentration of DMSO as the highest this compound concentration.

  • Cell Treatment:

    • After the 24-hour incubation period, carefully remove the medium from the wells.

    • Add 100 µL of the prepared this compound dilutions to the respective wells in triplicate or quadruplicate.

    • Add 100 µL of the vehicle control medium to the control wells.

    • Incubate the plate for the desired exposure time (typically 72 to 120 hours).

  • Cell Viability Assay:

    • Following the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions (e.g., 20 µL of MTS reagent per 100 µL of medium).

    • Incubate the plate for an additional 1-4 hours at 37°C, protected from light.

    • Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength (e.g., 490 nm for MTS, 570/600 nm for resazurin).

  • Data Analysis:

    • Subtract the average absorbance/fluorescence of the medium-only wells (background) from all other readings.

    • Calculate the percentage of cell viability for each this compound concentration relative to the vehicle-treated control cells (100% viability).

    • Plot the percentage of cell viability against the logarithm of the this compound concentration.

    • Use a non-linear regression analysis (e.g., sigmoidal dose-response) to determine the IC50 value, which is the concentration of this compound that inhibits cell viability by 50%.

Mandatory Visualizations

Diagram of the Experimental Workflow:

experimental_workflow Experimental Workflow for In Vitro Cytotoxicity Assay cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture cell_seeding Cell Seeding (96-well plate) cell_culture->cell_seeding treatment Cell Treatment (72-120h) cell_seeding->treatment dm1_prep This compound Dilution Series dm1_prep->treatment viability_reagent Add Viability Reagent treatment->viability_reagent incubation Incubation (1-4h) viability_reagent->incubation read_plate Read Plate incubation->read_plate data_analysis Calculate % Viability read_plate->data_analysis ic50 Determine IC50 data_analysis->ic50

Caption: A flowchart illustrating the key steps of the in vitro cytotoxicity assay protocol.

Signaling Pathway of this compound:

signaling_pathway Mechanism of Action of this compound cluster_cell Cancer Cell DM1 This compound tubulin Tubulin Dimers DM1->tubulin Binds to microtubule Microtubule Polymerization DM1->microtubule Inhibits tubulin->microtubule mitotic_spindle Mitotic Spindle Formation microtubule->mitotic_spindle g2m_arrest G2/M Phase Arrest mitotic_spindle->g2m_arrest Disruption leads to apoptosis Apoptosis g2m_arrest->apoptosis

Caption: A diagram showing how this compound inhibits microtubule polymerization, leading to cell cycle arrest and apoptosis.

References

Application Notes and Protocols for Developing DM1-SMe Resistant Cell Line Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of drug resistance remains a significant hurdle in cancer therapy. DM1-SMe, a potent microtubule inhibitor and a derivative of maytansine, is a cytotoxic payload used in antibody-drug conjugates (ADCs). Understanding the mechanisms by which cancer cells develop resistance to this compound is crucial for the development of more effective and durable anticancer therapies. This document provides detailed protocols for generating and characterizing this compound resistant cell line models, which are invaluable tools for studying resistance mechanisms and for the preclinical evaluation of novel therapeutic strategies.

Data Presentation

Table 1: Comparative IC50 Values of this compound in Parental and Resistant Cancer Cell Lines
Cell LineParental IC50 (nM)Resistant Cell LineResistant IC50 (nM)Fold ResistanceReference
COLO 205 (Colon Carcinoma)~1COLO 205-MDR~88[1]
MDA-MB-361 (Breast Cancer)0.2 (T-DM1)MDA-MB-361 TR1.0 (T-DM1)5[2]
MDA-MB-361 (Breast Cancer)0.2 (T-DM1)MDA-MB-361 TCR1.6 (T-DM1)8[2]

Note: Data for T-DM1 is included as a relevant reference for maytansinoid resistance, as specific quantitative data for this compound is limited in publicly available literature. The principles of resistance development are expected to be similar.

Experimental Protocols

Protocol 1: Development of this compound Resistant Cell Lines by Dose Escalation

This protocol describes the generation of this compound resistant cell lines through continuous exposure to gradually increasing concentrations of the drug.

Materials:

  • Parental cancer cell line of interest (e.g., SK-BR-3, BT-474, NCI-N87)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound (stock solution in DMSO)

  • 96-well plates

  • Cell viability assay reagent (e.g., MTT, XTT, or CellTiter-Glo®)

  • Plate reader

  • Standard cell culture equipment (incubator, biosafety cabinet, centrifuges, etc.)

Procedure:

  • Determination of Initial IC50: a. Seed parental cells in 96-well plates at an appropriate density. b. The following day, treat the cells with a serial dilution of this compound for 72 hours. c. Perform a cell viability assay to determine the IC50 value of the parental cell line.[1]

  • Initiation of Resistance Development: a. Culture the parental cells in a medium containing this compound at a concentration equal to the IC10 or IC20 (the concentration that inhibits 10-20% of cell growth), as determined from the initial IC50 curve. b. Maintain the cells in this concentration, changing the medium every 3-4 days.[3]

  • Dose Escalation: a. Once the cells have adapted and are proliferating at a steady rate (typically after 2-3 passages), increase the concentration of this compound by a factor of 1.5 to 2.[3] b. Continue this stepwise increase in drug concentration. If significant cell death occurs, maintain the cells at the previous concentration for a longer period before attempting the next increase. c. It is advisable to cryopreserve cell stocks at each successful concentration step.[4]

  • Establishment of a Resistant Population: a. Continue the dose escalation until the cells can proliferate in a concentration of this compound that is at least 10-fold higher than the initial IC50 of the parental line. b. At this point, the cell population can be considered resistant.

  • Isolation of Monoclonal Resistant Cell Lines (Optional): a. To obtain a more homogeneous resistant population, monoclonal cell lines can be established from the resistant pool using the limiting dilution method.

Protocol 2: Characterization of this compound Resistant Cell Lines

1. Confirmation of Resistance: a. Determine the IC50 of the newly generated resistant cell line and compare it to the parental cell line using a cell viability assay as described in Protocol 1, Step 1.[5] The resistance factor (RF) can be calculated by dividing the IC50 of the resistant line by the IC50 of the parental line.[5]

2. Investigation of ABC Transporter Expression: a. Quantitative PCR (qPCR): Analyze the mRNA expression levels of genes encoding major ABC transporters, such as ABCB1 (MDR1) and ABCC1 (MRP1), in both parental and resistant cells.[2] b. Western Blotting: Determine the protein expression levels of P-glycoprotein (MDR1) and MRP1 in parental and resistant cell lines. c. Efflux Assays: Use fluorescent substrates of ABC transporters (e.g., rhodamine 123 for MDR1) to functionally assess the drug efflux capacity of the resistant cells by flow cytometry.[1]

3. Analysis of Tubulin and Microtubule Dynamics: a. Western Blotting: Analyze the expression levels of different tubulin isotypes (e.g., βIII-tubulin) in parental and resistant cells.[2] b. Immunofluorescence: Visualize the microtubule network in parental and resistant cells, both in the presence and absence of this compound, to assess any alterations in microtubule dynamics.

Mandatory Visualization

G cluster_workflow Experimental Workflow for Developing this compound Resistant Cell Lines parental Parental Cell Line ic50 Determine IC50 of this compound parental->ic50 culture Continuous Culture with Increasing this compound ic50->culture resistant_pool Resistant Cell Pool culture->resistant_pool characterization Characterize Resistance (IC50, qPCR, Western, etc.) resistant_pool->characterization G cluster_efflux Mechanism 1: ABC Transporter-Mediated Efflux extracellular Extracellular Space dm1_in This compound intracellular Intracellular Space transporter ABC Transporter (e.g., MDR1) dm1_in->transporter Binding dm1_out This compound membrane transporter->dm1_out ATP-dependent Efflux G cluster_tubulin Mechanism 2: Alterations in Tubulin Dynamics dm1 This compound tubulin Tubulin Dimers dm1->tubulin Inhibits Polymerization mitotic_arrest Mitotic Arrest & Apoptosis dm1->mitotic_arrest Leads to microtubule Microtubule tubulin->microtubule Polymerization microtubule->tubulin Depolymerization altered_tubulin Altered Tubulin (e.g., βIII-tubulin) altered_tubulin->dm1 Reduces Binding/ Efficacy

References

Application Notes and Protocols for the Quantification of DM1-SMe in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) are a transformative class of biotherapeutics that combine the specificity of monoclonal antibodies with the potent cell-killing activity of cytotoxic small molecules. DM1, a maytansinoid derivative, is a widely utilized payload in ADC development due to its high cytotoxicity. Accurate and precise quantification of the conjugated DM1, often in its succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) linker-attached form (DM1-SMe), is critical throughout the drug development process. This document provides detailed application notes and protocols for the quantification of this compound in ADCs using various analytical techniques.

The determination of the drug-to-antibody ratio (DAR) is a critical quality attribute (CQA) of an ADC, as it directly impacts both the efficacy and safety of the therapeutic.[1] A variety of analytical methods are employed to characterize and quantify the this compound payload, each with its own advantages and limitations. This document will focus on four commonly used techniques: Hydrophobic Interaction Chromatography (HIC), UV-Vis Spectrophotometry, Liquid Chromatography-Mass Spectrometry (LC-MS/MS), and Enzyme-Linked Immunosorbent Assay (ELISA).

Mechanism of Action of DM1

DM1 exerts its cytotoxic effect by inhibiting the assembly of microtubules, which are essential components of the cytoskeleton involved in cell division.[2][3] Upon binding of the ADC to its target antigen on the cancer cell surface, the ADC-antigen complex is internalized, typically via endocytosis. Inside the cell, the ADC is trafficked to the lysosome, where the antibody is degraded, releasing the DM1 payload.[4] The released DM1 then binds to tubulin, preventing its polymerization into microtubules.[5] This disruption of the microtubule network leads to cell cycle arrest at the G2/M phase and ultimately triggers apoptosis (programmed cell death).[4][6]

DM1_Mechanism_of_Action Intracellular Pathway of DM1-ADC cluster_cell Intracellular Environment ADC DM1-ADC Receptor Target Receptor ADC->Receptor Binding Internalization Endocytosis Receptor->Internalization Internalization Cell_Surface Cancer Cell Surface Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome Degradation Antibody Degradation Lysosome->Degradation DM1 Released DM1 Degradation->DM1 Microtubule_Disruption Microtubule Disruption Tubulin Tubulin DM1->Tubulin Binding Microtubule_Assembly Microtubule Assembly DM1->Microtubule_Assembly Inhibition Tubulin->Microtubule_Assembly Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest Microtubule_Disruption->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Intracellular mechanism of action of a DM1-ADC.

Analytical Methods for Quantification

The selection of an appropriate analytical method for this compound quantification depends on the stage of drug development, the specific information required (e.g., average DAR, drug distribution, or absolute quantification of released payload), and the sample matrix.

Hydrophobic Interaction Chromatography (HIC)

HIC is a powerful technique for characterizing the heterogeneity of ADCs and determining the drug-to-antibody ratio (DAR).[7] The separation is based on the hydrophobicity of the ADC species; molecules with a higher number of conjugated DM1 molecules are more hydrophobic and thus have a longer retention time on the HIC column.[8][9] HIC is performed under non-denaturing conditions, preserving the native structure of the ADC.[1]

Experimental Workflow

HIC_Workflow cluster_prep Sample Preparation cluster_hic HIC Analysis cluster_data Data Analysis Sample_Prep ADC Sample (in appropriate buffer) Injection Inject onto HIC Column Sample_Prep->Injection Separation Gradient Elution (Decreasing Salt Concentration) Injection->Separation Detection UV Detection (280 nm) Separation->Detection Chromatogram Chromatogram (Separated DAR species) Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Calculate Average DAR and Drug Distribution Integration->Calculation

Caption: Experimental workflow for HIC analysis of ADCs.

Protocol: HIC for DAR Analysis of this compound ADCs

Materials:

  • ADC sample

  • Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0

  • Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol[8]

  • HIC column (e.g., TSKgel Butyl-NPR)

  • HPLC system with UV detector

Procedure:

  • System Equilibration: Equilibrate the HIC column with 100% Mobile Phase A at a flow rate of 0.5-1.0 mL/min until a stable baseline is achieved.

  • Sample Preparation: Dilute the ADC sample to a concentration of 1-5 mg/mL in Mobile Phase A.

  • Injection: Inject 10-50 µL of the prepared sample onto the column.

  • Gradient Elution: Perform a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 20-30 minutes.

  • Detection: Monitor the elution profile by measuring the absorbance at 280 nm.

  • Data Analysis:

    • Identify the peaks corresponding to different DAR species (DAR0, DAR2, DAR4, etc.).

    • Integrate the area of each peak.

    • Calculate the average DAR using the following formula: Average DAR = Σ(% Peak Area of each species × Number of drugs for that species) / 100[]

Quantitative Data Summary: HIC

ParameterTypical ValueReference
Precision (RT) < 0.1% RSD[8]
Precision (Peak Area) < 0.3% RSD[8]
Resolution Baseline separation of major DAR species[11]
UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a simple and rapid method for determining the average DAR of an ADC.[12][13] This method relies on the distinct UV absorbance maxima of the antibody (typically at 280 nm) and the DM1 payload (around 252 nm).[1][] By measuring the absorbance of the ADC at these two wavelengths, the concentrations of the antibody and the conjugated drug can be calculated using the Beer-Lambert law.[]

Protocol: UV-Vis for Average DAR Determination

Materials:

  • ADC sample

  • Unconjugated antibody (for extinction coefficient determination)

  • DM1 or this compound standard (for extinction coefficient determination)

  • Spectrophotometer

  • Quartz cuvettes

Procedure:

  • Determine Extinction Coefficients:

    • Measure the absorbance of known concentrations of the unconjugated antibody at 280 nm and 252 nm to determine its extinction coefficients (ε_Ab,280 and ε_Ab,252).

    • Measure the absorbance of a known concentration of the DM1 standard at 280 nm and 252 nm to determine its extinction coefficients (ε_Drug,280 and ε_Drug,252).

  • Measure ADC Absorbance:

    • Dilute the ADC sample to an appropriate concentration.

    • Measure the absorbance of the ADC sample at 280 nm (A_280) and 252 nm (A_252).

  • Calculate Concentrations:

    • Solve the following simultaneous equations to determine the molar concentrations of the antibody (C_Ab) and the drug (C_Drug): A_280 = (ε_Ab,280 × C_Ab) + (ε_Drug,280 × C_Drug) A_252 = (ε_Ab,252 × C_Ab) + (ε_Drug,252 × C_Drug)[]

  • Calculate Average DAR:

    • Average DAR = C_Drug / C_Ab[]

Quantitative Data Summary: UV-Vis Spectrophotometry

ParameterTypical ValueReference
Accuracy Correlates well with other methods like RP-HPLC[1]
Precision Dependent on spectrophotometer performance and pipetting accuracy-
Linearity Adheres to Beer-Lambert law within a defined concentration range[]
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific method for the absolute quantification of DM1 and its catabolites in various biological matrices.[14][15] This technique is particularly useful for pharmacokinetic studies and for understanding the in vivo stability of the ADC.[16] The method typically involves protein precipitation to remove the antibody, followed by chromatographic separation and mass spectrometric detection of the released payload.[15]

Protocol: LC-MS/MS for Quantification of Released DM1

Materials:

  • Plasma or serum sample containing the ADC

  • Acetonitrile (ACN) with 0.1% formic acid

  • Water with 0.1% formic acid

  • Internal standard (e.g., a stable isotope-labeled DM1)

  • C18 reversed-phase column (e.g., Phenomenex C8)[15]

  • LC-MS/MS system

Procedure:

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of plasma/serum sample, add 150 µL of ACN containing the internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

    • Transfer the supernatant to a clean tube for analysis.[15]

  • LC Separation:

    • Inject the supernatant onto the C18 column.

    • Perform a gradient elution from low to high organic phase (e.g., 5% to 95% ACN with 0.1% formic acid) over a short run time (e.g., 4 minutes).[15]

  • MS/MS Detection:

    • Use electrospray ionization (ESI) in positive ion mode.

    • Monitor specific precursor-to-product ion transitions for DM1 and the internal standard using Multiple Reaction Monitoring (MRM).

  • Quantification:

    • Generate a calibration curve using known concentrations of DM1 standard.

    • Determine the concentration of DM1 in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Quantitative Data Summary: LC-MS/MS

ParameterTypical ValueReference
Linearity Range 0.5 - 200 ng/mL for DM1[15]
Intra-day Precision < 15% CV[15]
Inter-day Precision < 15% CV[15]
Accuracy 99.2 - 110.9%[15]
Lower Limit of Quantification (LLOQ) 0.5 ng/mL[15]
Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a sensitive and high-throughput method for quantifying total or conjugated ADC in biological samples.[17] Both sandwich and competitive ELISA formats can be employed. A sandwich ELISA can be designed to capture the antibody portion and detect the DM1 payload, thereby measuring the concentration of the intact, conjugated ADC. A competitive ELISA can be used to quantify the total amount of DM1-conjugated species.[18]

Experimental Workflow: Sandwich ELISA

Sandwich_ELISA_Workflow cluster_coating Plate Coating cluster_assay Assay Steps cluster_readout Data Acquisition & Analysis Coating Coat plate with anti-human IgG antibody Blocking Block non-specific sites Coating->Blocking Sample_Addition Add standards and samples Blocking->Sample_Addition Detection_Ab Add biotinylated anti-DM1 antibody Sample_Addition->Detection_Ab Enzyme_Conjugate Add streptavidin-HRP Detection_Ab->Enzyme_Conjugate Substrate Add TMB substrate Enzyme_Conjugate->Substrate Stop_Reaction Add stop solution Substrate->Stop_Reaction Read_Plate Read absorbance at 450 nm Stop_Reaction->Read_Plate Standard_Curve Generate standard curve Read_Plate->Standard_Curve Quantification Determine sample concentration Standard_Curve->Quantification

Caption: Workflow for a sandwich ELISA to quantify DM1-ADCs.

Protocol: Generic Sandwich ELISA for DM1-ADC Quantification

Materials:

  • Microplate coated with anti-human IgG antibody

  • ADC standards and samples

  • Biotinylated anti-DM1 detection antibody

  • Streptavidin-Horseradish Peroxidase (HRP) conjugate

  • TMB (3,3’,5,5’-Tetramethylbenzidine) substrate

  • Stop solution (e.g., 2 N H₂SO₄)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., PBS with 1% BSA)

  • Plate reader

Procedure:

  • Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate 3 times with wash buffer.

  • Sample/Standard Incubation: Add 100 µL of standards and samples to the appropriate wells and incubate for 2 hours at room temperature.

  • Washing: Wash the plate 3 times with wash buffer.

  • Detection Antibody Incubation: Add 100 µL of diluted biotinylated anti-DM1 antibody to each well and incubate for 1 hour at room temperature.

  • Washing: Wash the plate 3 times with wash buffer.

  • Enzyme Conjugate Incubation: Add 100 µL of streptavidin-HRP conjugate to each well and incubate for 30 minutes at room temperature in the dark.

  • Washing: Wash the plate 5 times with wash buffer.

  • Substrate Reaction: Add 100 µL of TMB substrate to each well and incubate for 15-30 minutes at room temperature in the dark.

  • Stop Reaction: Add 50 µL of stop solution to each well.

  • Read Absorbance: Measure the absorbance at 450 nm using a plate reader.

  • Data Analysis: Generate a standard curve by plotting the absorbance versus the concentration of the standards. Determine the concentration of the ADC in the samples from the standard curve.

Quantitative Data Summary: ELISA

ParameterTypical ValueReference
Limit of Quantitation (LOQ) 10 ng/mL[17]
Intra-assay Precision < 10% CV-
Inter-assay Precision < 15% CV-
Dynamic Range 0.1 - 390 ng/mL (kit dependent)[17]

Conclusion

The quantification of this compound in antibody-drug conjugates is a multifaceted process that requires the application of various orthogonal analytical techniques. HIC and UV-Vis spectrophotometry are invaluable for determining the average DAR and drug-load distribution, providing critical information on the heterogeneity of the ADC population. LC-MS/MS offers unparalleled sensitivity and specificity for the absolute quantification of the released payload, which is essential for pharmacokinetic and metabolism studies. ELISA provides a high-throughput platform for the sensitive detection of conjugated ADC in biological matrices. The selection of the most appropriate method will be dictated by the specific analytical question being addressed. The protocols and data presented in these application notes provide a comprehensive guide for researchers and scientists involved in the development of DM1-based ADCs.

References

Application Notes and Protocols for Determining the Stability of DM1-Thioether Linked Antibody-Drug Conjugates in Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a promising class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload. The stability of the linker connecting the antibody and the payload in systemic circulation is a critical quality attribute, directly impacting the ADC's efficacy and safety profile. Premature release of the cytotoxic drug can lead to off-target toxicities and a reduction in the therapeutic window.

This document provides detailed application notes and protocols for assessing the stability of ADCs utilizing a DM1 payload conjugated via a stable thioether linker (e.g., SMCC-DM1, often referred to generally as a DM1-SMe linkage) in human plasma. Ado-trastuzumab emtansine (Kadcyla®, T-DM1) is a well-characterized ADC employing this linkage chemistry and serves as a relevant model. The thioether bond in such non-cleavable linkers is designed to be highly stable in plasma, with drug release primarily occurring after internalization into target cells and lysosomal degradation of the antibody.[1][2][3]

These protocols describe methodologies for quantifying the change in the drug-to-antibody ratio (DAR) over time and for measuring the amount of released payload, providing a comprehensive assessment of ADC stability in a physiologically relevant matrix.

Data Presentation: Quantitative Stability Analysis

The stability of a DM1-thioether linked ADC in plasma is typically assessed by monitoring the average DAR over time. A decrease in DAR indicates deconjugation of the drug-payload. The following tables summarize representative data from in vitro plasma stability studies.

Table 1: In Vitro Stability of a Thioether-Linked ADC in Rat Plasma by Antibody-Conjugated Drug Measurement

This table represents the percentage of the antibody-conjugated drug (acDrug) remaining over a 7-day incubation period in rat plasma at 37°C.[4]

Time Point (Days)Remaining Antibody-Conjugated Drug (%)
0100.0
198.5
395.2
592.1
789.8

Table 2: Representative Drug-to-Antibody Ratio (DAR) Stability of a Cysteine-Linked ADC in Mouse Plasma

This table shows the change in average DAR for a model ADC incubated in mouse plasma at 37°C over 7 days. While the specific ADC is a Trastuzumab-MMAE conjugate, the methodology and expected stability profile are comparable for stable thioether-linked DM1 ADCs.[5]

Time Point (Days)Average DARStandard Deviation
03.80± 0.02
13.65± 0.03
23.51± 0.04
33.38± 0.05
53.15± 0.06
72.99± 0.07

Experimental Protocols

Protocol 1: In Vitro Plasma Incubation

This protocol outlines the initial incubation of the ADC in human plasma.

  • Materials:

    • ADC stock solution (e.g., 1-5 mg/mL in PBS)

    • Pooled human plasma (sodium heparin or K2-EDTA as anticoagulant)

    • Phosphate-buffered saline (PBS), pH 7.4

    • Incubator set to 37°C

    • Sterile microcentrifuge tubes

  • Procedure:

    • Pre-warm the human plasma to 37°C.

    • Spike the ADC stock solution into the pre-warmed plasma to achieve a final concentration relevant to preclinical or clinical studies (e.g., 50-100 µg/mL).

    • Gently mix by inverting the tube. Avoid vigorous vortexing to prevent protein denaturation.

    • Immediately collect the "Time 0" aliquot and store it at -80°C.

    • Incubate the remaining plasma-ADC mixture at 37°C.

    • Collect aliquots at specified time points (e.g., 1, 2, 3, 5, and 7 days).

    • Immediately snap-freeze each aliquot and store at -80°C until analysis.[1][4][5]

Protocol 2: DAR Analysis using Immunoaffinity Capture followed by LC-MS

This protocol describes the quantification of the average DAR from the plasma samples. Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique for this analysis as it can resolve different drug-loaded species.[5][6][7]

  • Materials:

    • Protein A or anti-human IgG magnetic beads

    • Wash Buffer (e.g., PBS with 0.05% Tween-20)

    • Elution Buffer (e.g., 20mM Glycine, 0.1% Acetic Acid, pH 2.5-3.0)

    • Neutralization Buffer (e.g., 1M Tris-HCl, pH 8.0)

    • Reducing Agent (optional, for subunit analysis): Dithiothreitol (DTT)

    • LC-MS system (e.g., Q-TOF or Orbitrap) with a suitable reversed-phase column (e.g., C4 or C8).

  • Procedure:

    • Immunoaffinity Capture:

      • Thaw the plasma aliquots on ice.

      • Incubate a portion of each plasma sample with Protein A magnetic beads to capture the ADC.

      • Wash the beads multiple times with Wash Buffer to remove plasma proteins.

    • Elution:

      • Elute the intact ADC from the beads using the Elution Buffer.

      • Immediately neutralize the eluate with Neutralization Buffer.

    • (Optional) Reduction for Subunit Analysis:

      • For higher resolution, the ADC can be reduced with DTT to separate heavy and light chains. This allows for more precise DAR calculation based on the drug load of each chain.[7][8]

    • LC-MS Analysis:

      • Inject the purified ADC sample into the LC-MS system.

      • Use a gradient of water/acetonitrile with 0.1% formic acid for separation.

      • Acquire mass spectra across the elution profile.

    • Data Analysis:

      • Deconvolute the raw mass spectra to obtain the zero-charge mass of the different ADC species (DAR0, DAR1, DAR2, etc.).

      • Calculate the average DAR by taking the weighted average of the peak areas for each DAR species.[9]

Protocol 3: Quantification of Released DM1 Payload by LC-MS/MS

This protocol is used to measure the concentration of free DM1 in plasma, which is an indicator of linker cleavage.

  • Materials:

    • Acetonitrile with 0.1% formic acid

    • Protein precipitation plates or tubes

    • Centrifuge

    • LC-MS/MS system (Triple Quadrupole)

    • DM1 analytical standard and a suitable internal standard.

  • Procedure:

    • Sample Preparation (Protein Precipitation):

      • Thaw plasma aliquots on ice.

      • Add 3-4 volumes of cold acetonitrile (containing internal standard) to each plasma sample to precipitate proteins.

      • Vortex and centrifuge at high speed to pellet the precipitated proteins.

    • Supernatant Collection:

      • Carefully collect the supernatant, which contains the free DM1 payload.

    • LC-MS/MS Analysis:

      • Inject the supernatant into the LC-MS/MS system.

      • Use a suitable reversed-phase column for separation.

      • Monitor the specific parent-to-fragment ion transition for DM1 in Multiple Reaction Monitoring (MRM) mode for sensitive and specific quantification.

    • Data Analysis:

      • Quantify the concentration of free DM1 by comparing its peak area to that of the standard curve prepared in the same matrix.

Visualizations

DM1_Mechanism_of_Action cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ADC DM1-ADC HER2 HER2 Receptor ADC->HER2 Endosome Early Endosome HER2->Endosome 2. Internalization (Endocytosis) mem Lysosome Lysosome Endosome->Lysosome 3. Trafficking Degradation Antibody Degradation Lysosome->Degradation 4. Proteolytic Degradation DM1_Catabolite Lys-Linker-DM1 (Active Catabolite) Degradation->DM1_Catabolite 5. Release of Active Drug Tubulin Tubulin Dimers DM1_Catabolite->Tubulin 6. Binding to Tubulin Microtubule Microtubule Tubulin->Microtubule Polymerization (Inhibited) Apoptosis Mitotic Arrest & Apoptosis Microtubule->Apoptosis 7. Disruption of Microtubule Dynamics

Caption: Mechanism of action for a HER2-targeted DM1-ADC.

ADC_Stability_Workflow cluster_prep Sample Preparation & Incubation cluster_analysis Analysis Workflow start Spike ADC into Human Plasma incubate Incubate at 37°C start->incubate aliquot Collect Aliquots at Time Points (0, 1, 3, 5, 7 days) incubate->aliquot store Store at -80°C aliquot->store thaw Thaw Plasma Samples store->thaw Begin Analysis capture Immunoaffinity Capture (e.g., Protein A beads) thaw->capture wash Wash to Remove Plasma Proteins capture->wash elute Elute Intact ADC wash->elute lcms Intact Mass Analysis by LC-MS elute->lcms dar_calc Deconvolution & DAR Calculation lcms->dar_calc

References

Application Notes and Protocols for Evaluating DM1-SMe Activity Using Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DM1-SMe is a potent maytansinoid derivative that functions as a microtubule inhibitor.[1] As a key component of antibody-drug conjugates (ADCs), this compound is delivered specifically to target cells, where it exerts its cytotoxic effects.[1] Its mechanism of action involves binding to the tips of microtubules, which suppresses their dynamic instability. This disruption of microtubule function leads to mitotic arrest and, ultimately, apoptosis (programmed cell death).[1]

These application notes provide detailed protocols for essential cell-based assays to evaluate the in vitro activity of this compound. The described methods will enable researchers to assess its cytotoxicity, pro-apoptotic effects, and impact on the cell cycle.

Mechanism of Action: Microtubule Disruption

This compound is a derivative of maytansine, a natural product known to interfere with microtubule function. Upon entering a cell, this compound binds to tubulin at the microtubule ends.[1] This binding prevents the polymerization and depolymerization necessary for proper microtubule dynamics, which are crucial for the formation of the mitotic spindle during cell division. The suppression of microtubule dynamics triggers a mitotic checkpoint, leading to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis.[1]

DM1_SMe_Mechanism This compound Mechanism of Action cluster_cell Target Cell DM1_SMe This compound Microtubules Microtubule Dynamics DM1_SMe->Microtubules Inhibition Mitotic_Spindle Mitotic Spindle Formation Microtubules->Mitotic_Spindle Required for G2M_Arrest G2/M Phase Arrest Mitotic_Spindle->G2M_Arrest Disruption leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis Experimental_Workflow Workflow for this compound Activity Evaluation Cell_Culture Cancer Cell Line Culture DM1_Treatment Treatment with this compound Cell_Culture->DM1_Treatment Cytotoxicity_Assay Cytotoxicity Assay (MTT) DM1_Treatment->Cytotoxicity_Assay Apoptosis_Assay Apoptosis Assay (Annexin V/PI) DM1_Treatment->Apoptosis_Assay Cell_Cycle_Assay Cell Cycle Assay (PI Staining) DM1_Treatment->Cell_Cycle_Assay Data_Analysis Data Analysis Cytotoxicity_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Cell_Cycle_Assay->Data_Analysis Logical_Framework Evaluation Framework for this compound Hypothesis Hypothesis: This compound induces cytotoxicity via mitotic arrest and apoptosis. Cytotoxicity Is this compound cytotoxic? Hypothesis->Cytotoxicity Apoptosis Does this compound induce apoptosis? Hypothesis->Apoptosis Cell_Cycle Does this compound cause cell cycle arrest? Hypothesis->Cell_Cycle MTT_Assay Perform MTT Assay Cytotoxicity->MTT_Assay AnnexinV_Assay Perform Annexin V/PI Assay Apoptosis->AnnexinV_Assay PI_Staining Perform PI Staining for Cell Cycle Cell_Cycle->PI_Staining IC50 Determine IC50 MTT_Assay->IC50 Apoptotic_Population Quantify Apoptotic Population AnnexinV_Assay->Apoptotic_Population G2M_Arrest Quantify G2/M Arrest PI_Staining->G2M_Arrest Conclusion Conclusion: This compound is a potent cytotoxic agent that induces G2/M arrest and apoptosis. IC50->Conclusion Apoptotic_Population->Conclusion G2M_Arrest->Conclusion

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low DM1-SMe Conjugation Efficiency

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges associated with low DM1-SMe conjugation efficiency.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What are the common causes of low this compound conjugation efficiency?

Low conjugation yields and inconsistent results are common challenges in the antibody-drug conjugate (ADC) conjugation process.[] Several factors can contribute to this issue:

  • Suboptimal Reaction Conditions: Reaction parameters such as temperature, time, and pH can significantly impact the efficiency of the conjugation reaction.[]

  • Poor Quality of Reactants: The purity and activity of the antibody and the this compound linker-payload are crucial. Impurities can interfere with the conjugation reaction.[][2]

  • Antibody Properties: The number of available lysine residues and their accessibility on the antibody surface can influence the conjugation outcome.[3][4] Antibody concentration is also a key factor; a concentration greater than 0.5 mg/mL is recommended to improve efficiency.[2]

  • In-process Instability: DM1 is not very stable in aqueous solutions and can oxidize or form dimers, which can affect its reactivity.[5] Similarly, the stability of the linker and the entire ADC construct during the process is important.[][6]

  • Hydrophobicity and Aggregation: DM1 is a hydrophobic molecule.[7] Conjugation of hydrophobic payloads can lead to ADC aggregation, which can reduce the yield of soluble, functional ADC.[8][9][10]

Q2: How can I optimize the reaction conditions for better conjugation efficiency?

Optimizing reaction conditions is a critical step to ensure ideal coupling of the antibody and the this compound linker-payload.[] Consider the following adjustments:

  • pH: The reaction between the linker and the antibody's lysine residues is pH-dependent. A typical pH range for lysine-based conjugation is 7.5-8.5. It is advisable to perform small-scale experiments to determine the optimal pH for your specific antibody.

  • Temperature and Time: Insufficient reaction time or low temperature can lead to incomplete conjugation.[] A typical incubation is at room temperature for 1-4 hours. Monitor the reaction progress to determine the optimal duration.

  • Molar Ratio of Linker-Payload to Antibody: The ratio of this compound to the antibody will directly influence the drug-to-antibody ratio (DAR). Increasing the molar excess of the linker-payload can drive the reaction to completion, but may also increase the risk of over-conjugation and aggregation.[8]

Q3: What are the key quality control checks for the antibody and this compound before starting the conjugation?

Strict quality control of the starting materials is essential for consistent results.[]

ParameterAntibodyThis compound
Purity >95% pure (by SEC-HPLC or SDS-PAGE)[2]≥ 98% by HPLC[5]
Concentration Accurately determined (e.g., by A280)Accurately determined (e.g., by UV/Vis at 252 nm)[5]
Buffer Composition Free of interfering substances like primary amines (e.g., Tris) or nucleophiles.[2]Dissolved in a compatible, dry solvent like DMSO.[11][12]
Aggregation Low percentage of aggregates (by SEC-HPLC)
Activity Confirmed binding to its target antigen

Q4: How does the Drug-to-Antibody Ratio (DAR) affect my ADC, and how can I control it?

The DAR is a critical quality attribute that impacts the efficacy and safety of an ADC.[][8]

  • Under-conjugation (low DAR) may result in insufficient potency.[]

  • Over-conjugation (high DAR) can lead to reduced solubility, increased aggregation, faster clearance from circulation, and potential toxicity.[][8] An ideal DAR for many ADCs is typically between 2 and 4.[]

You can control the DAR by:

  • Adjusting the molar ratio of the this compound linker-payload to the antibody during the conjugation reaction.

  • Controlling reaction time and temperature.

  • Purifying the ADC to isolate species with the desired DAR.

Q5: What analytical methods can I use to assess conjugation efficiency and characterize the final ADC?

Several analytical techniques are essential for characterizing your ADC and troubleshooting low conjugation efficiency:[13]

Analytical TechniquePurpose
Size-Exclusion Chromatography (SEC-HPLC) To quantify the percentage of monomer, aggregate, and fragment.[13]
Hydrophobic Interaction Chromatography (HIC) To determine the drug-to-antibody ratio (DAR) and the distribution of different drug-loaded species.[14]
Reversed-Phase HPLC (RP-HPLC) To assess payload stability and can also be used to determine DAR after reduction of the ADC.[15]
Mass Spectrometry (MS) To confirm the identity of the ADC and determine the precise mass of different conjugated species.[14][16]
UV/Vis Spectroscopy To determine the protein concentration and estimate the average DAR.[15][16]

Experimental Protocols

Protocol 1: General this compound Conjugation to an Antibody via Lysine Residues

This protocol describes a general method for conjugating this compound to an antibody using a succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) linker, a common approach for maytansinoid ADCs.[3][17]

Materials:

  • Antibody in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • SMCC crosslinker

  • Anhydrous DMSO

  • Reaction buffer (e.g., 100 mM PBS, pH 7.5, with 150 mM NaCl)[18]

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Antibody Preparation:

    • Ensure the antibody is at a concentration of at least 0.5 mg/mL in an amine-free buffer.[2]

    • If necessary, perform a buffer exchange into the reaction buffer.

  • Antibody Modification with SMCC:

    • Dissolve SMCC in anhydrous DMSO to prepare a stock solution.

    • Add a calculated molar excess of the SMCC solution to the antibody solution.

    • Incubate at room temperature for 1-2 hours with gentle mixing.

    • Remove excess, unreacted SMCC using a desalting column equilibrated with reaction buffer.

  • Conjugation of DM1 to Maleimide-Activated Antibody:

    • Dissolve this compound in anhydrous DMSO to prepare a stock solution.

    • Add a calculated molar excess of the this compound solution to the maleimide-activated antibody solution.

    • Incubate at 4°C for 16-24 hours or at room temperature for 1-4 hours with gentle mixing.[18]

  • Purification of the ADC:

    • Purify the ADC from unreacted this compound and other small molecules using a size-exclusion chromatography column (e.g., G25) or tangential flow filtration (TFF).[3]

  • Characterization:

    • Determine the protein concentration (e.g., by A280).

    • Determine the average DAR using HIC-HPLC or UV/Vis spectroscopy.

    • Assess aggregation and purity using SEC-HPLC.

Visualizations

experimental_workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_purification 3. Purification cluster_analysis 4. Characterization mAb Antibody in Amine-Free Buffer modification Antibody Modification (mAb + SMCC) mAb->modification dm1 This compound conjugation Conjugation (mAb-SMCC + DM1) dm1->conjugation smcc SMCC Linker smcc->modification modification->conjugation purify Purification (SEC or TFF) conjugation->purify analysis ADC Analysis (DAR, Purity, Aggregation) purify->analysis

Caption: Workflow for this compound conjugation to an antibody.

troubleshooting_logic cluster_checks Initial Checks cluster_analysis Analysis of Conjugate cluster_solutions Potential Solutions start Low Conjugation Efficiency check_reagents Verify Reagent Quality (Purity, Concentration) start->check_reagents check_conditions Review Reaction Conditions (pH, Temp, Time, Ratio) start->check_conditions analyze_dar Analyze DAR by HIC start->analyze_dar analyze_purity Analyze Purity/Aggregation by SEC start->analyze_purity purify_reagents Purify Antibody/ Use Fresh this compound check_reagents->purify_reagents If Impure optimize_conditions Optimize Reaction Conditions check_conditions->optimize_conditions If Suboptimal adjust_ratio Adjust Linker:Antibody Ratio analyze_dar->adjust_ratio If DAR is low analyze_purity->optimize_conditions If high aggregation optimize_conditions->start Re-run Conjugation purify_reagents->start Re-run Conjugation adjust_ratio->start Re-run Conjugation

Caption: Troubleshooting logic for low this compound conjugation.

References

Technical Support Center: Strategies to Address DM1-SMe ADC Resistance

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to DM1-SMe antibody-drug conjugates (ADCs) in their experiments.

Troubleshooting Guides

This section provides a question-and-answer format to address specific issues that may arise during your experiments, along with suggested solutions and experimental workflows.

Issue 1: Reduced ADC Efficacy in Cell-Based Assays

Question: My this compound ADC is showing lower than expected cytotoxicity in my cancer cell line. What are the potential causes and how can I troubleshoot this?

Answer: Reduced cytotoxicity can stem from several factors related to the target antigen, ADC internalization, intracellular trafficking, and payload activity. Here’s a systematic approach to investigate the issue:

Step 1: Verify Target Antigen Expression

A primary reason for reduced ADC efficacy is the loss or downregulation of the target antigen on the cell surface.

  • Experimental Protocol: Flow Cytometry for Surface Antigen Expression

    • Cell Preparation: Harvest and wash your target cells with FACS buffer (PBS + 2% FBS).

    • Antibody Incubation: Incubate the cells with a fluorescently labeled primary antibody targeting your antigen of interest for 30-60 minutes at 4°C in the dark. Include an isotype control.

    • Washing: Wash the cells twice with FACS buffer to remove unbound antibody.

    • Analysis: Resuspend the cells in FACS buffer and analyze them using a flow cytometer. Compare the mean fluorescence intensity (MFI) between your experimental cells and a known positive control cell line.

Step 2: Assess ADC Internalization

Efficient internalization of the ADC-antigen complex is crucial for the delivery of the cytotoxic payload.[1][2][3]

  • Experimental Protocol: pH-Sensitive Dye-Based Internalization Assay

    • ADC Labeling: Label your ADC with a pH-sensitive dye like pHrodo, which fluoresces brightly in the acidic environment of endosomes and lysosomes.[4][5]

    • Cell Treatment: Treat your cells with the pHrodo-labeled ADC and incubate at 37°C for various time points (e.g., 1, 4, 8, 24 hours).

    • Imaging/Flow Cytometry: Visualize internalization using confocal microscopy or quantify the fluorescent signal using a flow cytometer.[1] An increase in fluorescence over time indicates successful internalization and trafficking to acidic compartments.[5]

Step 3: Investigate Lysosomal Function

The DM1 payload is released from the antibody through lysosomal degradation. Impaired lysosomal function can lead to resistance.[6][7][8]

  • Experimental Protocol: Lysosomal Proteolytic Activity Assay

    • Lysosomal Inhibition: Pre-treat your cells with a lysosomal inhibitor, such as Bafilomycin A1 (BafA1), for 1-2 hours.[9] BafA1 inhibits the vacuolar H+-ATPase (V-ATPase), preventing lysosomal acidification.[10]

    • ADC Treatment: Treat the cells with your this compound ADC in the continued presence of the inhibitor.

    • Cytotoxicity Assay: Perform a standard cell viability assay (e.g., MTT or CellTiter-Glo) after 72-96 hours. A significant reduction in ADC cytotoxicity in the presence of the inhibitor suggests a reliance on lysosomal function.[9]

Step 4: Evaluate Drug Efflux Pump Activity

Overexpression of ATP-binding cassette (ABC) transporters, such as MDR1 (P-glycoprotein) and MRP1, can actively pump the DM1 payload out of the cell, conferring resistance.[11][12][13][14]

  • Experimental Protocol: Rhodamine 123 Efflux Assay (for MDR1)

    • Dye Loading: Incubate your cells with Rhodamine 123, a fluorescent substrate of MDR1.

    • Efflux Measurement: Wash the cells and measure the intracellular fluorescence over time using a flow cytometer or plate reader.

    • Inhibitor Control: In a parallel experiment, pre-treat cells with an MDR1 inhibitor (e.g., Verapamil or Cyclosporin A) before adding Rhodamine 123.[12]

    • Analysis: A higher retention of Rhodamine 123 in the presence of the inhibitor indicates active MDR1-mediated efflux in your cells.

Troubleshooting Workflow Diagram

G start Reduced ADC Cytotoxicity Observed step1 Step 1: Check Target Antigen Expression (Flow Cytometry) start->step1 step2 Step 2: Assess ADC Internalization (pHrodo Assay) step1->step2 Expression OK result1 Low Antigen Expression step1->result1 step3 Step 3: Investigate Lysosomal Function (Lysosomal Inhibition Assay) step2->step3 Internalization OK result2 Impaired Internalization step2->result2 step4 Step 4: Evaluate Drug Efflux (Rhodamine 123 Assay) step3->step4 Lysosomal Function OK result3 Impaired Lysosomal Function step3->result3 result4 High Drug Efflux step4->result4 solution1 Solution: - Use high-expressing cell line - Engineer cells to overexpress antigen result1->solution1 solution2 Solution: - Use ADC with different antibody - Modulate endocytic pathways result2->solution2 solution3 Solution: - Use ADC with cleavable linker - Modulate lysosomal pH result3->solution3 solution4 Solution: - Co-administer with efflux pump inhibitor - Use ADC with non-substrate payload result4->solution4

Caption: Troubleshooting workflow for reduced this compound ADC efficacy.

Issue 2: Heterogeneous Tumor Response and Lack of Bystander Effect

Question: My this compound ADC is effective against antigen-positive cells, but I'm not observing any killing of adjacent antigen-negative cells in my co-culture model. How can I assess and potentially enhance the bystander effect?

Answer: The bystander effect, where the payload from a target cell kills neighboring cells, is crucial for treating heterogeneous tumors.[15][16] The metabolite of this compound ADCs with non-cleavable linkers (Lys-MCC-DM1) is charged and generally membrane-impermeable, leading to a limited bystander effect.[17]

Step 1: Quantify the Bystander Effect

  • Experimental Protocol: Co-culture Bystander Assay [18][19]

    • Cell Line Preparation:

      • Antigen-positive (Ag+) target cells.

      • Antigen-negative (Ag-) bystander cells, labeled with a fluorescent protein (e.g., GFP) for easy identification.[18]

    • Co-culture Seeding: Seed a mixed population of Ag+ and Ag- cells at different ratios (e.g., 1:1, 1:3, 3:1).

    • ADC Treatment: Treat the co-cultures with the this compound ADC at a concentration that is cytotoxic to Ag+ cells but not Ag- cells alone.

    • Analysis: After 72-96 hours, use flow cytometry or high-content imaging to specifically quantify the viability of the GFP-labeled Ag- cells. A significant decrease in the viability of Ag- cells in the presence of Ag+ cells indicates a bystander effect.[17]

Step 2: Strategies to Enhance Bystander Killing

If the bystander effect is minimal, consider these alternative strategies:

  • Switch to a Cleavable Linker: ADCs with cleavable linkers (e.g., valine-citrulline) release a membrane-permeable payload (e.g., MMAE) that can diffuse out of the target cell and kill neighboring cells.[20]

  • Use a Different Payload: Payloads like deruxtecan (DXd) are known to have a potent bystander effect.[21]

  • Combination Therapy: Combine the ADC with other agents that can induce immunogenic cell death, potentially enhancing the overall anti-tumor response.[22]

Bystander Effect Logic Diagram

G cluster_0 Antigen-Positive Cell cluster_1 Antigen-Negative Cell ADC This compound ADC Internalization Internalization ADC->Internalization Lysosome Lysosome Internalization->Lysosome Payload Lys-MCC-DM1 (Charged, Impermeable) Lysosome->Payload NoEffect No Killing Payload->NoEffect Cannot cross membrane BystanderCell Bystander Cell BystanderCell->NoEffect

Caption: Limited bystander effect of this compound ADCs.

Frequently Asked Questions (FAQs)

Q1: What are the main mechanisms of acquired resistance to this compound ADCs?

A1: The primary mechanisms of acquired resistance include:

  • Reduced Target Antigen Expression: Downregulation or mutation of the target antigen (e.g., HER2) prevents the ADC from binding to the cancer cell.[8][11][21]

  • Impaired ADC Trafficking and Lysosomal Degradation: Alterations in endocytic pathways or reduced lysosomal proteolytic activity can prevent the release of the active DM1 payload.[6][8][10][23] Resistance can arise from reduced activity of the lysosomal V-ATPase, which is necessary for maintaining the acidic environment required for ADC degradation.[10][23]

  • Upregulation of Drug Efflux Pumps: Increased expression of ABC transporters like MDR1 (ABCB1) and MRP1 (ABCC1) can pump the DM1 payload out of the cell before it can reach its microtubule target.[11][12][14]

  • Alterations in the Payload Target: While less common for DM1, mutations in tubulin could theoretically confer resistance.[20]

Q2: Can I overcome MDR1-mediated efflux of DM1?

A2: Yes, there are several strategies:

  • MDR1 Inhibitors: Co-administration of MDR1 inhibitors like cyclosporin A or verapamil can restore sensitivity to DM1, although this can be associated with increased systemic toxicity.[12][14]

  • Linker Modification: Using hydrophilic linkers (e.g., PEG4Mal) can result in metabolites that are less readily effluxed by MDR1 compared to those from more hydrophobic linkers like SMCC.[12][24]

  • Alternative Payloads: Employing payloads that are not substrates for MDR1, such as PNU-159682 (a nemorubicin metabolite), can be effective in MDR1-expressing cells.[11][13][24]

Q3: My resistant cell line has normal HER2 expression and no evidence of drug efflux. What other mechanisms could be at play?

A3: If antigen expression and drug efflux are normal, consider these possibilities:

  • Impaired Lysosomal Function: The cells may have a defect in lysosomal acidification or proteolytic activity, preventing the release of Lys-MCC-DM1.[6][23] You can investigate this using the lysosomal inhibition assay described in the troubleshooting guide.

  • Altered Intracellular Trafficking: The ADC may be rerouted away from lysosomes towards recycling endosomes, preventing payload release.[11] This can be visualized by co-localization studies using fluorescently labeled ADCs and endosomal/lysosomal markers.

  • Activation of Anti-Apoptotic Pathways: The resistant cells may have upregulated survival pathways (e.g., PI3K/Akt or STAT3 signaling) that counteract the pro-apoptotic signal from DM1.[20]

Q4: How does the linker type (cleavable vs. non-cleavable) impact resistance mechanisms?

A4: The linker is critical in determining the properties of the released payload and potential resistance mechanisms.

  • Non-cleavable Linkers (e.g., SMCC in T-DM1): Require full antibody degradation in the lysosome to release the active payload (e.g., Lys-MCC-DM1).[9] Resistance can emerge from impaired lysosomal function.[6] The released payload is charged and membrane-impermeable, limiting the bystander effect.[17]

  • Cleavable Linkers (e.g., Val-Cit): Can be cleaved by lysosomal proteases (like Cathepsin B) to release an uncharged, membrane-permeable payload (e.g., MMAE).[20] This can overcome resistance due to impaired lysosomal degradation and can produce a potent bystander effect.[11][21]

Signaling Pathway: ADC Processing and Resistance

G ADC This compound ADC Receptor Target Receptor (e.g., HER2) ADC->Receptor Binding Complex ADC-Receptor Complex Receptor->Complex Endosome Early Endosome Complex->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Payload Active Payload (Lys-MCC-DM1) Lysosome->Payload Degradation Tubulin Tubulin Polymerization Payload->Tubulin Inhibition Efflux MDR1/MRP1 Efflux Pump Payload->Efflux Efflux CellDeath Cell Cycle Arrest / Apoptosis Tubulin->CellDeath Res1 Resistance: Low Receptor Expression Res1->Receptor Res2 Resistance: Impaired Trafficking/ Lysosomal Degradation Res2->Lysosome Res3 Resistance: Upregulated Efflux Pumps Res3->Efflux

Caption: Key steps in this compound ADC action and points of resistance.

Quantitative Data Summary

The following tables summarize quantitative data from preclinical studies on this compound ADC resistance.

Table 1: Examples of Acquired Resistance to T-DM1 in Breast Cancer Cell Lines

Cell LineFold Resistance to T-DM1Primary Resistance MechanismReference
KPL-4~1,000-foldDecreased HER2 levels[11]
361-TM256-foldIncreased MRP1 expression[11]
JIMT-1IntrinsicLow HER2 expression, PI3K pathway activation[20]
BT-474-R>100-foldLoss of T-DM1-induced mitotic arrest[25]

Table 2: Efficacy of Different Payloads in MDR1-Expressing Cells

Cell LinePayloadFold Resistance (MDR1+ vs. Parental)Reference
COLO 205DM1SMe8-fold[12]
HCT-15Maytansine6-fold (reversed by Cyclosporin A)[12]
H460MMAE>100-fold[11]
NCI/ADR-RESPNU-159682~1-fold (not a substrate)[13][24]

Table 3: Comparative In Vitro Cytotoxicity of Anti-HER2 ADCs

ADCLinker-PayloadCell LineIC50 (ng/mL)Key FeatureReference
T-DM1SMCC-DM1SK-BR-3~10Non-cleavable linker[26]
T-DXdGGFG-DXdKPL-4 (T-DM1 resistant)~50Cleavable linker, potent bystander effect[21]
Trastuzumab-vc-MMAEVal-Cit-MMAEN87 (T-DM1 resistant)EffectiveCleavable linker overcomes lysosomal resistance[23]

References

Technical Support Center: Optimizing Drug-to-Antibody Ratio for DM1-SMe ADCs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the drug-to-antibody ratio (DAR) of DM1-SMe antibody-drug conjugates (ADCs).

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis, purification, and characterization of this compound ADCs.

IssuePotential Cause(s)Recommended Solution(s)
Low Average DAR - Insufficient reduction of interchain disulfide bonds.- Incomplete conjugation reaction.- Premature quenching of the reaction.- Inaccurate determination of antibody or linker-payload concentration.- Optimize the concentration of the reducing agent (e.g., TCEP or DTT) and incubation time.- Increase the molar excess of the this compound linker-payload.- Ensure the quenching agent is added only after the desired reaction time.- Re-verify the concentrations of all reactants using calibrated instrumentation.
High Average DAR & Aggregation - Excessive molar excess of the this compound linker-payload.- High degree of antibody reduction leading to unfolding and aggregation.- Hydrophobic interactions between exposed payloads on different ADC molecules.- Reduce the molar equivalents of the this compound linker-payload in the conjugation reaction.- Decrease the concentration of the reducing agent or the reduction time.- Perform the conjugation at a lower temperature.- Utilize formulation buffers containing aggregation inhibitors (e.g., polysorbate 80).
Poor Resolution in HIC-HPLC Analysis - Suboptimal salt gradient.- Inappropriate column chemistry.- High sample loading.- Optimize the linear salt gradient to effectively separate species with different hydrophobicities.[1]- Screen different HIC columns with varying hydrophobic ligands (e.g., butyl, phenyl).[1][2]- Reduce the amount of ADC loaded onto the column.
Inaccurate DAR Calculation from RP-HPLC - Incomplete reduction of the ADC prior to analysis.- Co-elution of light and heavy chain fragments.- Incorrect peak integration.- Ensure complete reduction of the ADC to separate light and heavy chains.[3]- Optimize the gradient and organic modifier in the mobile phase for better separation.- Manually review and correct peak integration where necessary. The weighted average DAR can be calculated using the percentage of peak area.[3]
Discrepancies between Analytical Methods (e.g., HIC vs. MS) - Different methods measure different properties (HIC: hydrophobicity; MS: mass).- Salt interference in MS if HIC fractions are not desalted.- Use orthogonal methods like HIC, RP-HPLC, and Mass Spectrometry for a comprehensive characterization.[4]- Desalt HIC fractions before MS analysis. Native reversed-phase liquid chromatography (nRPLC) can be an MS-compatible alternative to HIC.[5]

Frequently Asked Questions (FAQs)

1. What is the optimal drug-to-antibody ratio (DAR) for a this compound ADC?

The optimal DAR for a maytansinoid ADC, including those with DM1, is typically between 2 and 4.[6][7][8] This range generally provides the best balance between efficacy and toxicity.[9] While higher DAR values can increase in vitro potency, they are often associated with faster clearance in vivo, potentially leading to reduced overall efficacy and increased toxicity.[6][7][8][9][10]

2. How does the DAR affect the efficacy and toxicity of a this compound ADC?

  • Efficacy: In vitro potency generally increases with a higher DAR.[6][7][8] However, in vivo efficacy may decrease with very high DAR values (e.g., >8) due to rapid clearance from circulation.[6][7][8]

  • Toxicity: Higher DAR values are often linked to increased off-target toxicity.[10] This can be due to the release of the cytotoxic payload in healthy tissues. For DM1 ADCs, common toxicities include thrombocytopenia and hepatic toxicity.[10]

3. What are the primary methods for determining the average DAR of a this compound ADC?

The most common methods for determining the average DAR are:

  • Hydrophobic Interaction Chromatography (HIC)-HPLC: This is a reference technique that separates ADC species based on the hydrophobicity conferred by the conjugated DM1 molecules.[1][2][3][11]

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This method, often following reduction of the ADC, separates the light and heavy chains to determine the distribution of the drug load.[3][12]

  • Mass Spectrometry (MS): High-resolution mass spectrometry can be used to determine the masses of the intact ADC or its subunits, allowing for a precise calculation of the DAR.[13][14][15]

4. Can I use UV-Vis spectroscopy to estimate the DAR?

Yes, UV-Vis spectrophotometry is a relatively simple and convenient method for estimating DAR.[] It involves measuring the absorbance of the ADC at two wavelengths (typically 252 nm for the maytansinoid and 280 nm for the antibody) and using the Beer-Lambert law to calculate the concentrations of the drug and the antibody, from which the DAR can be derived. However, this method can be less accurate than chromatographic or mass spectrometric techniques.

5. How can I control the DAR during the conjugation reaction?

The DAR is primarily controlled by the molar ratio of the this compound linker-payload to the antibody during the conjugation reaction. Other factors that can influence the final DAR include the extent of antibody disulfide bond reduction, reaction time, temperature, and pH. Careful optimization of these parameters is crucial for achieving the desired DAR.

Experimental Protocols

Protocol 1: Determination of Average DAR by HIC-HPLC

This protocol provides a general procedure for analyzing the DAR of a this compound ADC using Hydrophobic Interaction Chromatography.

  • Column: Use a HIC column suitable for protein separations (e.g., Butyl-NPR, Phenyl).

  • Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0).[2]

  • Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0).

  • Gradient: Run a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a suitable time (e.g., 30 minutes) to elute the ADC species.

  • Detection: Monitor the elution profile at 280 nm.

  • Data Analysis: Integrate the peak areas for each species (unconjugated antibody, DAR2, DAR4, etc.). The weighted average DAR is calculated by summing the product of the percentage of each peak area and its corresponding number of conjugated drugs, then dividing by 100.[3][]

Protocol 2: Determination of Average DAR by RP-HPLC after Reduction

This protocol outlines the steps for DAR analysis using Reversed-Phase HPLC following the reduction of the ADC.

  • Reduction:

    • To a solution of the ADC (e.g., 1 mg/mL), add a reducing agent such as DTT or TCEP to a final concentration of 10-20 mM.

    • Incubate at 37°C for 30 minutes.

  • Column: Use a reversed-phase column suitable for large proteins (e.g., C4).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient: Run a linear gradient from a low percentage of Mobile Phase B (e.g., 20%) to a high percentage (e.g., 80%) over a suitable time (e.g., 40 minutes).

  • Detection: Monitor the elution profile at 280 nm.

  • Data Analysis: Integrate the peak areas for the unconjugated and conjugated light and heavy chains. The weighted average DAR is calculated based on the relative peak areas of the different species.[3][4]

Visualizations

experimental_workflow cluster_conjugation Step 1: Conjugation cluster_purification Step 2: Purification cluster_analysis Step 3: DAR Analysis mAb Monoclonal Antibody reduction Reduction (TCEP/DTT) mAb->reduction conjugation_reaction Conjugation Reaction reduction->conjugation_reaction DM1_SMe This compound Linker-Payload DM1_SMe->conjugation_reaction quench Quenching conjugation_reaction->quench purification Purification (e.g., SEC) quench->purification ADC_sample Purified ADC purification->ADC_sample HIC HIC-HPLC ADC_sample->HIC RP_HPLC RP-HPLC (with reduction) ADC_sample->RP_HPLC MS Mass Spectrometry ADC_sample->MS DAR_result Average DAR Calculation HIC->DAR_result RP_HPLC->DAR_result MS->DAR_result

Caption: Workflow for this compound ADC synthesis and DAR analysis.

dar_impact cluster_dar Drug-to-Antibody Ratio (DAR) cluster_properties ADC Properties low_dar Low DAR (e.g., 2) efficacy Efficacy low_dar->efficacy Lower in vitro potency toxicity Toxicity low_dar->toxicity Lower clearance Pharmacokinetics (Clearance) low_dar->clearance Slower optimal_dar Optimal DAR (e.g., 3-4) optimal_dar->efficacy Balanced Potency and PK optimal_dar->toxicity Acceptable optimal_dar->clearance Moderate high_dar High DAR (e.g., >8) high_dar->efficacy Higher in vitro potency, but may have lower in vivo efficacy high_dar->toxicity Higher high_dar->clearance Faster

Caption: Impact of DAR on key ADC characteristics.

References

issues with DM1-SMe solubility during experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DM1-SMe. The information is presented in a question-and-answer format to directly address common issues encountered during experiments, with a focus on solubility challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent synthetic maytansinoid, a class of microtubule-targeting agents.[1][2][3] It functions as a microtubule inhibitor, disrupting the assembly of microtubules, which are essential for various cellular processes, including mitosis (cell division).[4][] By interfering with microtubule dynamics, this compound induces cell cycle arrest, leading to apoptosis (programmed cell death).[3][] It is often used as a cytotoxic payload in antibody-drug conjugates (ADCs), where it is linked to a monoclonal antibody that targets specific cancer cells.[]

Q2: What are the general recommendations for storing this compound?

Proper storage is crucial to maintain the stability and activity of this compound. For the solid powder form, storage at -20°C is recommended.[6] Once dissolved in a solvent such as DMSO, it is best to prepare aliquots to avoid repeated freeze-thaw cycles.[2] These stock solutions should be stored at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month), protected from light.[2]

Troubleshooting Guide: this compound Solubility

Researchers often encounter challenges with the solubility of this compound, a hydrophobic molecule, particularly when preparing aqueous solutions for cell-based assays or other experiments.

Q3: I'm having trouble dissolving the powdered this compound. What should I do?

For initial solubilization of powdered this compound, it is highly recommended to use a high-quality, anhydrous organic solvent.

  • Recommended Solvents: Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are the most common and effective solvents for dissolving this compound.[7]

  • Protocol for Dissolving Powdered this compound:

    • Bring the vial of powdered this compound to room temperature before opening to prevent condensation of moisture.

    • Add the appropriate volume of anhydrous DMSO or DMF to the vial to achieve the desired stock concentration. Using a fresh, unopened bottle of a high-purity solvent is recommended to avoid introducing water, which can lower solubility.

    • Vortex the solution thoroughly.

    • If dissolution is slow, gentle warming (to 37°C) and/or sonication in a water bath can aid in solubilizing the compound.[2]

    • Once fully dissolved, store the stock solution as recommended in the storage guidelines.

Q4: My this compound precipitates when I dilute my DMSO stock solution into my aqueous cell culture medium or buffer. How can I prevent this?

This is a common issue arising from the poor aqueous solubility of this compound. The key is to perform the dilution in a stepwise manner and keep the final concentration of the organic solvent in the aqueous solution as low as possible.

  • Stepwise Dilution: Instead of adding the concentrated DMSO stock directly to the final volume of aqueous buffer, perform one or more intermediate dilutions in your buffer or medium.

  • Final DMSO Concentration: Aim for a final DMSO concentration of less than 0.5% in your experimental setup to minimize solvent-induced cytotoxicity and solubility issues.[8] A control group containing the same final concentration of DMSO should always be included in your experiments.

  • Vortexing During Dilution: Add the this compound stock solution dropwise to the aqueous medium while gently vortexing or stirring to ensure rapid and even dispersion.

  • Co-solvents: For in vivo experiments or particularly challenging aqueous preparations, the use of a co-solvent system may be necessary. A common combination is 10% DMSO and 90% corn oil.

Q5: Does the pH or composition of my aqueous buffer affect this compound solubility?

Yes, the pH and composition of the aqueous buffer can significantly impact the solubility of hydrophobic compounds like this compound.

  • Buffer Components: The presence of salts and other components in your buffer can influence solubility. High salt concentrations can sometimes lead to "salting out," where the solubility of a nonpolar compound decreases. It is recommended to use standard, well-characterized buffers like Phosphate-Buffered Saline (PBS).

Quantitative Solubility Data

The following table summarizes the reported solubility of this compound in various solvents.

SolventConcentrationReference
DMSO100 mg/mL (127.49 mM)[2]
DMSO12 mg/mL[7]
DMF16 mg/mL[7]
DMF:PBS (pH 7.2) (1:5)0.16 mg/mL[7]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Materials:

    • This compound powder

    • Anhydrous, high-purity DMSO

    • Sterile microcentrifuge tubes

  • Procedure:

    • Calculate the required volume of DMSO to add to your vial of this compound powder to achieve a 10 mM concentration. The molecular weight of this compound is 784.38 g/mol .

    • Allow the this compound vial to equilibrate to room temperature.

    • Add the calculated volume of DMSO to the vial.

    • Vortex the solution until the powder is completely dissolved. Gentle warming or sonication can be used if necessary.

    • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.

    • Store the aliquots at -80°C for long-term storage.

Protocol 2: General Workflow for Assessing this compound Cytotoxicity in a Cell-Based Assay

This protocol outlines a general workflow for evaluating the cytotoxic effects of this compound on a cancer cell line using a colorimetric assay like the MTT assay.

  • Cell Seeding:

    • Culture the desired cancer cell line to ~80% confluency.

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a series of dilutions of your this compound DMSO stock solution in cell culture medium. Remember to perform stepwise dilutions to avoid precipitation.

    • Ensure the final DMSO concentration in all wells (including the vehicle control) is consistent and non-toxic (typically <0.5%).

    • Remove the old medium from the cells and add the medium containing the different concentrations of this compound.

    • Include a "vehicle control" group (medium with the same final DMSO concentration but no this compound) and an "untreated control" group (medium only).

  • Incubation:

    • Incubate the plate for a duration relevant to the cell line and the mechanism of action of the drug (e.g., 48, 72, or 96 hours). For microtubule inhibitors, a longer incubation time of 72 or 96 hours may be more appropriate.[9]

  • Cytotoxicity Assessment (MTT Assay Example):

    • Add MTT reagent to each well and incubate for 2-4 hours to allow for formazan crystal formation in viable cells.

    • Add a solubilization solution (e.g., acidified isopropanol or SDS) to dissolve the formazan crystals.

    • Read the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Cell-Based Assay cluster_analysis Data Analysis dissolve Dissolve this compound in DMSO stock Prepare 10 mM Stock Solution dissolve->stock serial_dilute Perform Serial Dilutions in Culture Medium stock->serial_dilute treat_cells Treat Cells with This compound Dilutions serial_dilute->treat_cells seed_cells Seed Cells in 96-well Plate seed_cells->treat_cells incubate Incubate for 48-96 hours treat_cells->incubate add_mtt Add MTT Reagent incubate->add_mtt read_absorbance Read Absorbance add_mtt->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability plot_curve Plot Dose-Response Curve calculate_viability->plot_curve determine_ic50 Determine IC50 Value plot_curve->determine_ic50

Caption: Experimental workflow for assessing this compound cytotoxicity.

signaling_pathway cluster_cell Cellular Environment cluster_mitosis Mitosis DM1_SMe This compound Tubulin α/β-Tubulin Dimers DM1_SMe->Tubulin Binds to Microtubule Microtubule DM1_SMe->Microtubule Inhibits Assembly Tubulin->Microtubule Polymerization Microtubule->Tubulin Depolymerization Mitotic_Spindle Mitotic Spindle Formation Microtubule->Mitotic_Spindle Essential for Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Phase) Mitotic_Spindle->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

References

Technical Support Center: DM1-SMe Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inconsistent results in DM1-SMe cytotoxicity assays.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments, offering potential causes and solutions in a question-and-answer format.

Issue 1: High Variability Between Replicate Wells

Question: We are observing significant standard deviation between our replicate wells treated with this compound. What could be the cause, and how can we minimize this variability?

Answer: High variability between replicates is a common issue in cell-based assays and can stem from several factors. Here are the most likely causes and their solutions:

  • Inconsistent Cell Seeding: Uneven cell distribution across the plate is a primary source of variability.

    • Solution: Ensure your cell suspension is homogenous before and during plating. Gently swirl the flask or tube before each aspiration. After seeding, allow the plate to sit at room temperature on a level surface for 15-20 minutes before incubation to allow for even cell settling.

  • Pipetting Errors: Inaccurate or inconsistent pipetting of cells, media, or this compound can lead to significant differences between wells.

    • Solution: Calibrate your pipettes regularly. Use appropriate pipette sizes for the volumes being dispensed and pre-wet the tips. Pipette slowly and consistently, ensuring the tip is submerged to the same depth each time.

  • Edge Effects: Wells on the perimeter of the microplate are prone to increased evaporation and temperature fluctuations, leading to different cell growth and drug response compared to interior wells.

    • Solution: To mitigate this, avoid using the outer wells for experimental samples. Instead, fill them with sterile phosphate-buffered saline (PBS) or media to create a humidity barrier.

  • Incomplete Dissolution of Formazan Crystals (in MTT assays): If using an MTT assay, incomplete solubilization of the purple formazan crystals will lead to inaccurate absorbance readings.

    • Solution: After adding the solubilization solution (e.g., DMSO), ensure the crystals are fully dissolved by shaking the plate on an orbital shaker for at least 15 minutes. Gentle pipetting up and down can also aid in dissolution.[1]

Issue 2: Inconsistent Dose-Response Curves

Question: The dose-response curves for this compound are not consistent from one experiment to the next. What factors could be contributing to this?

Answer: Inconsistent dose-response curves often point to issues with the compound itself, the cells, or the assay setup.

  • This compound Instability: this compound is known to be unstable in aqueous solutions.[2][3] Degradation of the compound will lead to a weaker cytotoxic effect and inconsistent IC50 values.

    • Solution: Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.[4] Stock solutions in DMSO should be stored at -80°C for long-term stability (up to 6 months) or -20°C for shorter periods (up to 1 month), protected from light.[4]

  • Cell Passage Number and Health: As cells are passaged, their characteristics, including their sensitivity to drugs, can change. Using cells at a high passage number can introduce variability.

    • Solution: Use cells within a consistent and low passage number range for all experiments. Always ensure cells are healthy and in the logarithmic growth phase before seeding for an assay.

  • Variations in Incubation Time: The duration of cell exposure to this compound and the timing of the viability assay can impact the results.

    • Solution: Standardize all incubation times across experiments. Ensure that the time from adding the viability reagent to reading the plate is consistent for all plates within an experiment and between experiments.

Issue 3: Low or No Cytotoxicity Observed

Question: We are not observing the expected level of cytotoxicity with this compound, even at higher concentrations. What could be the problem?

Answer: A lack of cytotoxic effect can be due to several factors, from reagent quality to the specifics of the cell line being used.

  • Incorrect this compound Concentration: Errors in calculating dilutions or a degraded stock solution can result in a lower-than-expected final concentration.

    • Solution: Double-check all dilution calculations. If possible, verify the concentration of your stock solution. As mentioned, always use freshly prepared dilutions.

  • Cell Line Resistance: The target cell line may have intrinsic or acquired resistance to maytansinoids.

    • Solution: Research the sensitivity of your chosen cell line to microtubule inhibitors. Consider including a positive control cell line known to be sensitive to this compound.

  • Suboptimal Assay Conditions: The chosen cell density or assay duration may not be optimal for observing cytotoxicity.

    • Solution: Perform a cell titration experiment to determine the optimal seeding density. It may also be necessary to extend the incubation time with this compound to allow for the cytotoxic effects to manifest.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent microtubule inhibitor. It binds to tubulin, a key protein in microtubules, and suppresses microtubule dynamics. This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase, ultimately inducing apoptosis (programmed cell death).[5]

Q2: How should I prepare and store this compound?

A2: this compound is typically supplied as a solid. For use in cell culture, it should be dissolved in a solvent like dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store the stock solution at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light.[4] Working dilutions should be prepared fresh in cell culture medium for each experiment due to the compound's instability in aqueous solutions.[2]

Q3: What are typical IC50 values for this compound in cancer cell lines?

A3: The IC50 values for this compound are highly dependent on the cell line. However, it is a very potent cytotoxin, with reported IC50 values typically in the nanomolar to picomolar range.

Cell LineCancer TypeReported IC50 (nM)
Various Human Tumor Cell LinesMixed0.003 - 0.01
Pediatric Preclinical Testing Program PanelMixed Pediatric Cancers0.002 - >3

Note: These values are for reference only. It is crucial to determine the IC50 in your specific cell line and under your experimental conditions.

Q4: Can I use a different cytotoxicity assay besides MTT?

A4: Yes, several other cytotoxicity assays can be used, such as those based on resazurin reduction (e.g., AlamarBlue), protease markers, or ATP detection (e.g., CellTiter-Glo). The choice of assay may depend on your specific cell type and experimental setup. It is always recommended to validate the chosen assay for your particular conditions.

Experimental Protocols

Detailed Methodology for a this compound Cytotoxicity Assay using MTT

This protocol is a general guideline and should be optimized for your specific cell line and laboratory conditions.

Materials:

  • This compound

  • DMSO

  • Target cancer cell line

  • Complete cell culture medium

  • Sterile PBS

  • 96-well flat-bottom tissue culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • MTT solubilization solution (e.g., 10% Triton X-100 plus 0.1 N HCl in anhydrous isopropanol, or pure DMSO)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: a. Harvest cells that are in the logarithmic growth phase. b. Perform a cell count and determine cell viability (should be >95%). c. Dilute the cells in complete culture medium to the desired seeding density (determined by a prior optimization experiment). d. Seed the cells into a 96-well plate (e.g., 100 µL/well). Include wells for "no cell" controls (medium only). e. Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: a. Prepare a stock solution of this compound in DMSO. b. On the day of the experiment, prepare serial dilutions of this compound in complete culture medium. It is recommended to perform at least a 6-point dilution series. c. Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound. Include vehicle control wells (medium with the same final concentration of DMSO as the highest this compound concentration). d. Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Assay: a. After the incubation period, carefully remove the medium from each well. b. Add 100 µL of fresh, serum-free medium to each well. c. Add 10 µL of MTT solution (5 mg/mL) to each well. d. Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope. e. Add 100 µL of MTT solubilization solution to each well. f. Cover the plate and shake it on an orbital shaker for 15-30 minutes to ensure complete dissolution of the formazan crystals.

  • Data Acquisition and Analysis: a. Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 690 nm can be used to subtract background absorbance. b. Subtract the average absorbance of the "no cell" control wells from all other absorbance values. c. Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control. d. Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.

Visualizations

experimental_workflow cluster_day1 Day 1: Cell Seeding cluster_day2 Day 2: Treatment cluster_day5 Day 5: MTT Assay harvest Harvest & Count Cells seed Seed Cells in 96-well Plate harvest->seed incubate1 Incubate Overnight seed->incubate1 prepare_dm1 Prepare this compound Dilutions add_dm1 Add this compound to Cells prepare_dm1->add_dm1 incubate2 Incubate (e.g., 72h) add_dm1->incubate2 add_mtt Add MTT Reagent incubate3 Incubate (2-4h) add_mtt->incubate3 add_solvent Add Solubilization Solution incubate3->add_solvent read_plate Read Absorbance (570nm) add_solvent->read_plate troubleshooting_logic cluster_variability High Variability? cluster_dose_response Inconsistent Dose-Response? cluster_no_effect No Cytotoxicity? start Inconsistent Results q_variability High Variability Between Replicates? start->q_variability a_seeding Check Cell Seeding Protocol q_variability->a_seeding Yes a_pipetting Verify Pipette Calibration & Technique q_variability->a_pipetting Yes a_edge Mitigate Edge Effects q_variability->a_edge Yes q_dose Inconsistent Dose-Response Curves? q_variability->q_dose No a_stability Prepare Fresh this compound Dilutions q_dose->a_stability Yes a_passage Use Consistent, Low Cell Passage q_dose->a_passage Yes a_time Standardize Incubation Times q_dose->a_time Yes q_no_effect Low or No Cytotoxicity? q_dose->q_no_effect No a_concentration Verify this compound Concentration q_no_effect->a_concentration Yes a_resistance Check Cell Line Sensitivity q_no_effect->a_resistance Yes a_conditions Optimize Assay Conditions q_no_effect->a_conditions Yes signaling_pathway cluster_cytoskeleton Cytoskeleton Disruption cluster_cell_cycle Cell Cycle Arrest cluster_apoptosis Apoptosis Induction dm1 This compound tubulin Tubulin Binding dm1->tubulin microtubule Inhibition of Microtubule Dynamics tubulin->microtubule mitotic_arrest Mitotic Spindle Disruption microtubule->mitotic_arrest g2m G2/M Phase Arrest mitotic_arrest->g2m bcl2 Bcl-2 Phosphorylation (Inactivation) g2m->bcl2 bax_bak Bax/Bak Activation bcl2->bax_bak mito Mitochondrial Outer Membrane Permeabilization bax_bak->mito cyto_c Cytochrome c Release mito->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

References

Technical Support Center: Enhancing the In Vivo Stability of DM1-SMe ADCs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the in vivo stability of DM1-SMe antibody-drug conjugates (ADCs).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism leading to the in vivo instability of this compound ADCs?

A1: The primary cause of in vivo instability for this compound ADCs utilizing a maleimide-based linker is the retro-Michael reaction. This reaction leads to the deconjugation of the this compound payload from the antibody. The thioether bond formed between the maleimide linker and the thiol group of the antibody's cysteine residue is susceptible to cleavage, especially in the presence of thiol-containing molecules like albumin in the bloodstream. This premature release of the cytotoxic payload can decrease the therapeutic efficacy of the ADC and increase off-target toxicity.

Q2: What are the key factors that influence the in vivo stability of this compound ADCs?

A2: Several factors can impact the in vivo stability of this compound ADCs:

  • Linker Chemistry: The choice of linker is critical. While maleimide-based linkers are common, they are prone to the retro-Michael reaction. More stable alternatives, such as those based on sulfone chemistry or self-stabilizing maleimides, can significantly improve in vivo stability.

  • Drug-to-Antibody Ratio (DAR): A high DAR can increase the hydrophobicity of the ADC, leading to faster clearance from circulation and potentially altered stability. Studies have shown that ADCs with a DAR above ~6 may exhibit rapid clearance. A DAR of 3-4 is often considered optimal for maytansinoid ADCs.[1][2][3][4]

  • Conjugation Site: The specific site of conjugation on the antibody can influence the stability of the linker-payload complex.

  • Plasma Components: Thiol-containing proteins in plasma, such as albumin, can facilitate the retro-Michael reaction, leading to payload exchange.

Q3: How can I assess the in vivo stability of my this compound ADC?

A3: The in vivo stability of a this compound ADC is typically assessed by measuring the change in the average drug-to-antibody ratio (DAR) over time in plasma or whole blood. This is commonly done using liquid chromatography-mass spectrometry (LC-MS) based methods. Key assays include in vitro plasma stability assays and whole blood stability assays, which serve as predictive models for in vivo performance.

Q4: What are some strategies to improve the in vivo stability of this compound ADCs?

A4: Several strategies can be employed to enhance the in vivo stability of this compound ADCs:

  • Linker Modification: Utilize next-generation linkers that are less susceptible to the retro-Michael reaction. Examples include self-stabilizing maleimides that undergo hydrolysis to form a stable maleamic acid thioether, or linkers based on sulfone chemistry.

  • Optimization of DAR: Aim for a lower to moderate DAR (e.g., 2-4) to avoid the rapid clearance associated with highly hydrophobic, high-DAR ADCs.[1][2][3][4]

  • Site-Specific Conjugation: Employing site-specific conjugation technologies can lead to more homogeneous ADCs with potentially improved and more predictable stability profiles.

Troubleshooting Guides

Issue 1: Rapid Decrease in Average DAR in In Vitro Plasma Stability Assay
Possible Cause Troubleshooting Step
Retro-Michael Reaction: The maleimide-based linker is undergoing deconjugation.1. Confirm Payload Loss: Analyze plasma samples by LC-MS to detect the presence of free this compound or this compound conjugated to plasma proteins (e.g., albumin). 2. Evaluate Alternative Linkers: Synthesize ADCs with more stable linkers (e.g., self-stabilizing maleimides, sulfone-based linkers) and repeat the plasma stability assay.
Proteolytic Degradation of the Antibody: The antibody itself may be unstable in plasma.1. Run a Control: Incubate the unconjugated antibody in plasma under the same conditions and analyze for degradation products using SDS-PAGE or size-exclusion chromatography (SEC). 2. Add Protease Inhibitors: Include a cocktail of protease inhibitors in the plasma incubation to assess if degradation is enzymatically mediated.
Assay-Related Artifacts: Issues with sample preparation or analysis may lead to apparent instability.1. Optimize Sample Preparation: Ensure complete immunoprecipitation or affinity capture of the ADC. Low recovery can skew results. 2. Validate LC-MS Method: Verify that the LC-MS method can accurately quantify both the intact ADC and potential deconjugation products. Check for ion suppression effects from the plasma matrix.
Issue 2: Poor Correlation Between In Vitro Plasma Stability and In Vivo Pharmacokinetics
Possible Cause Troubleshooting Step
Whole Blood vs. Plasma Differences: Cellular components in whole blood may contribute to ADC instability in vivo, which is not captured in a plasma-only assay.1. Perform a Whole Blood Stability Assay: Incubate the ADC in fresh whole blood from the relevant species and analyze the change in average DAR over time. This can provide a more predictive model of in vivo stability.[5][6][7] 2. Compare Results: Analyze if the deconjugation rate is higher in whole blood compared to plasma.
Species-Specific Differences: The enzymatic and protein composition of plasma can vary significantly between species.1. Use Species-Matched Plasma/Blood: Conduct in vitro stability assays using plasma or whole blood from the same species used for in vivo studies (e.g., mouse, rat, cynomolgus monkey, human).[5][6][7]
High DAR Leading to Rapid Clearance: The ADC may be cleared from circulation too quickly in vivo due to high hydrophobicity, independent of linker stability.1. Characterize ADCs with Varying DARs: Prepare and test ADCs with a range of DAR values (e.g., 2, 4, 6, 8) in vivo to determine the impact on pharmacokinetics.[1][2][3][4] 2. Biodistribution Studies: Conduct biodistribution studies to determine if high DAR ADCs are accumulating in organs like the liver, indicating rapid clearance.[1][2]

Data Presentation

Table 1: Comparative In Vivo Stability of Different Linker Technologies
Linker TypeADC ExampleSpecies% Payload Loss (Day 7)Reference
Conventional Maleimide (mc)anti-CD30-mc-MMAERat~65%[1]
Self-Stabilizing Maleimide (DPR)anti-CD30-DPR-MMAERat<15%[1]
Maleamic Methyl Ester-Basedmil40-12cIn vitro (with albumin)~3.8% (Day 14)[3]
Thioether (SMCC)T-DM1RatSlower clearance than disulfide[8]
Disulfide (SPP)T-SPP-DM1RatFaster clearance than thioether[8]
Table 2: Effect of Drug-to-Antibody Ratio (DAR) on ADC Pharmacokinetics
ADCAverage DARClearance RateKey FindingReference
Maytansinoid ADC< ~6ComparableADCs with lower to moderate DAR have better pharmacokinetic profiles.[1][2][4]
Maytansinoid ADC~9-10RapidHigh DAR leads to rapid clearance and accumulation in the liver.[1][2][4]

Experimental Protocols

Protocol 1: In Vitro Plasma Stability Assay of this compound ADC by LC-MS

Objective: To determine the in vitro stability of a this compound ADC in plasma by measuring the change in average Drug-to-Antibody Ratio (DAR) over time.

Materials:

  • This compound ADC

  • Frozen plasma (e.g., human, mouse, rat, cynomolgus monkey)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Protein A or anti-human IgG magnetic beads

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Elution buffer (e.g., 20mM Glycine, 0.1% Acetic Acid, pH 2.5)

  • Neutralization buffer (e.g., 1M Tris-HCl, pH 8.0)

  • Reducing agent (e.g., DTT or TCEP)

  • LC-MS grade water and acetonitrile with 0.1% formic acid

  • LC-MS system (e.g., Q-TOF or Orbitrap)

Procedure:

  • ADC Incubation:

    • Thaw plasma at 37°C.

    • Spike the this compound ADC into the plasma to a final concentration of 100 µg/mL.

    • Incubate the mixture at 37°C with gentle shaking.

    • Collect aliquots at various time points (e.g., 0, 24, 48, 72, 96, 168 hours).

    • Immediately freeze the collected aliquots at -80°C until analysis.

  • ADC Immunocapture:

    • Thaw the plasma samples.

    • Add protein A or anti-human IgG magnetic beads to each sample.

    • Incubate for 1-2 hours at room temperature with gentle mixing to allow the ADC to bind to the beads.

    • Place the tubes on a magnetic rack and discard the supernatant.

    • Wash the beads three times with wash buffer.

  • ADC Elution and Reduction:

    • Add elution buffer to the beads and incubate for 5-10 minutes to elute the ADC.

    • Place the tubes on the magnetic rack and transfer the eluate to a new tube.

    • Neutralize the eluate with neutralization buffer.

    • Add a reducing agent (e.g., DTT to a final concentration of 10 mM) and incubate at 37°C for 30 minutes to reduce the interchain disulfide bonds of the antibody.

  • LC-MS Analysis:

    • Analyze the reduced samples by LC-MS. The light and heavy chains of the antibody will be separated by reverse-phase chromatography.

    • The mass spectrometer will detect the different drug-loaded and unloaded light and heavy chains.

    • Calculate the average DAR at each time point by deconvoluting the mass spectra and determining the relative abundance of each species.

Protocol 2: Whole Blood Stability Assay of this compound ADC

Objective: To assess the stability of a this compound ADC in a more physiologically relevant matrix that includes blood cells.

Materials:

  • This compound ADC

  • Freshly collected whole blood (with anticoagulant, e.g., K2EDTA) from the desired species.

  • Materials for ADC immunocapture, elution, reduction, and LC-MS analysis as described in Protocol 1.

Procedure:

  • ADC Incubation:

    • Equilibrate the fresh whole blood to 37°C.

    • Spike the this compound ADC into the whole blood to a final concentration of 100 µg/mL.

    • Incubate the mixture at 37°C with gentle agitation.

    • Collect aliquots at specified time points (e.g., 0, 4, 8, 24 hours). Note: Longer incubation times may lead to clotting.

    • Immediately centrifuge the aliquots to separate the plasma.

    • Collect the plasma supernatant and freeze at -80°C.

  • Sample Analysis:

    • Proceed with the ADC immunocapture, elution, reduction, and LC-MS analysis of the collected plasma samples as described in Protocol 1.

Visualizations

cluster_0 In Vivo Circulation ADC_Stable Stable this compound ADC (Thioether Linkage) ADC_Deconjugated Deconjugated Antibody ADC_Stable->ADC_Deconjugated Retro-Michael Reaction Payload_Albumin This compound-Albumin ADC_Stable->Payload_Albumin Thiol Exchange Albumin Albumin-SH (or other thiols) Albumin->ADC_Deconjugated Albumin->Payload_Albumin cluster_1 Experimental Workflow Start Spike ADC into Plasma/Whole Blood Incubate Incubate at 37°C (Time Course) Start->Incubate Capture Immunocapture of ADC Incubate->Capture Elute_Reduce Elute and Reduce ADC Capture->Elute_Reduce LCMS LC-MS Analysis Elute_Reduce->LCMS DAR_Calc Calculate Average DAR LCMS->DAR_Calc

References

Technical Support Center: Minimizing Lot-to-Lot Variability of DM1-SMe ADCs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and minimize lot-to-lot variability in the production of DM1-SMe Antibody-Drug Conjugates (ADCs).

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of lot-to-lot variability in this compound ADC production?

A1: Lot-to-lot variability in this compound ADCs primarily stems from the inherent complexity of these bioconjugates. Key sources include:

  • Monoclonal Antibody (mAb) Quality: Variations in the purity, glycosylation pattern, charge variants, and aggregation levels of the starting mAb can significantly impact the consistency of the final ADC.[1]

  • Conjugation Process Parameters: The conjugation of this compound to lysine residues is a stochastic process.[2] Minor fluctuations in reaction conditions such as pH, temperature, reaction time, and the molar ratio of linker-drug to mAb can lead to differences in the Drug-to-Antibody Ratio (DAR) and the distribution of drug-loaded species.[3]

  • Raw Material Quality: Inconsistent quality of reagents, including the this compound payload, linkers (e.g., SMCC), and buffers, can introduce variability into the manufacturing process.

  • Purification Process: The efficiency of purification steps, such as chromatography and ultrafiltration/diafiltration, in removing unconjugated mAbs, free payload, and aggregates can vary between batches.[4]

  • Analytical Method Variability: Inherent variability in the analytical methods used for characterization can contribute to perceived lot-to-lot differences.[5]

Q2: What is a typical Drug-to-Antibody Ratio (DAR) for a this compound ADC, and what is an acceptable range of variability?

A2: For lysine-conjugated ADCs like those using DM1, a typical average DAR is around 3 to 4.[6] This range is often considered optimal as a higher DAR can lead to faster clearance from circulation and increased toxicity, potentially narrowing the therapeutic window.[7] While the acceptable range for lot-to-lot variability is product-specific and should be established based on preclinical and clinical data, a tightly controlled process should aim for minimal deviation. For instance, a study on T-DM1 showed that with a stable conjugation process, the DAR of four different batches varied by less than 0.1.[8]

Q3: How does the hydrophobic nature of DM1 contribute to manufacturing challenges?

A3: DM1 is a hydrophobic molecule.[9] Conjugating multiple hydrophobic DM1 molecules to an antibody increases the overall hydrophobicity of the ADC. This can lead to a higher propensity for aggregation, which is a critical quality attribute to control as aggregates can impact efficacy and immunogenicity.[10][11] The increased hydrophobicity can also pose challenges during purification, sometimes requiring the use of organic modifiers in chromatography steps to prevent nonspecific interactions with the stationary phase.[10][12]

Troubleshooting Guides

This section provides solutions to common problems encountered during the production and analysis of this compound ADCs.

Issue 1: Inconsistent Drug-to-Antibody Ratio (DAR) Between Batches

Possible Causes & Solutions:

Possible Cause Recommended Action
Inconsistent mAb Quality Ensure consistent quality of the starting mAb lot-to-lot. Key attributes to monitor include purity (>95%), aggregation levels, and charge variant profile.
Variation in Reagent Stoichiometry Precisely control the molar ratio of the DM1-linker complex to the mAb. Inaccuracies in weighing or concentration determination of either component can lead to significant DAR shifts.
Fluctuations in Reaction pH The pH of the conjugation buffer is critical for controlling the reaction rate of lysine conjugation. Maintain a consistent pH (typically between 7.5 and 8.5) for the reaction. Monitor and adjust the pH of buffers before each use.[3][]
Inconsistent Reaction Time and Temperature Precisely control the incubation time and temperature of the conjugation reaction. Implement a robust quenching strategy to stop the reaction consistently.
Variable Quality of this compound Linker Qualify each new lot of the this compound linker for purity and reactivity to ensure consistent performance.
Issue 2: High Levels of Aggregation in the Final Product

Possible Causes & Solutions:

Possible Cause Recommended Action
High Drug-to-Antibody Ratio (DAR) A higher DAR increases the hydrophobicity of the ADC, promoting aggregation.[14] If aggregation is a persistent issue, consider targeting a lower average DAR.
Unfavorable Buffer Conditions The pH and salt concentration of buffers used during conjugation and purification can influence aggregation. Screen different buffer conditions to find those that minimize aggregation.[10]
Presence of Organic Solvents While sometimes necessary, organic solvents used to dissolve the hydrophobic payload-linker can promote aggregation of the antibody.[10] Minimize the concentration and exposure time to organic solvents.
Thermal Stress Exposure to elevated temperatures during the process can induce aggregation. Maintain controlled, and where necessary, reduced temperatures throughout the manufacturing process.
Mechanical Stress Vigorous mixing or pumping can cause mechanical stress and lead to aggregation. Use low-shear mixing techniques and pumps.
Issue 3: Unacceptable Levels of Free this compound Payload in the Final Product

Possible Causes & Solutions:

Possible Cause Recommended Action
Inefficient Purification The purification process (e.g., Size Exclusion Chromatography, Hydrophobic Interaction Chromatography, or Tangential Flow Filtration) may not be adequately removing the unconjugated payload. Optimize the purification method, including the number of diafiltration volumes for TFF.
Linker Instability While the thioether linker used with DM1 is generally stable, exposure to harsh conditions (e.g., extreme pH) could potentially lead to linker cleavage. Ensure all process steps are conducted under conditions that maintain linker stability.
Inaccurate Quantification Method The analytical method used to quantify the free payload may not be sensitive or accurate enough. A highly sensitive method such as LC-MS/MS is often required to accurately quantify trace levels of free DM1.[5][12]

Experimental Protocols

Protocol 1: Lysine-Based Conjugation of this compound to a Monoclonal Antibody

This protocol provides a general procedure for the conjugation of a pre-activated DM1 derivative (e.g., SMCC-DM1) to the lysine residues of a monoclonal antibody.

Materials:

  • Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS)

  • SMCC-DM1

  • Conjugation Buffer (e.g., PBS, pH 7.5-8.5)[]

  • Quenching Reagent (e.g., Tris or Lysine solution)

  • Purification system (e.g., SEC or TFF)

Procedure:

  • Antibody Preparation: Perform a buffer exchange of the mAb into the Conjugation Buffer to a final concentration of 5-10 mg/mL.

  • SMCC-DM1 Preparation: Dissolve the SMCC-DM1 in a suitable organic solvent (e.g., DMSO) to a known concentration.

  • Conjugation Reaction: Add the desired molar excess of SMCC-DM1 to the mAb solution while gently mixing.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., room temperature or 4°C) for a predetermined time (e.g., 2-4 hours).

  • Quenching: Add the quenching reagent to the reaction mixture to stop the conjugation by reacting with any remaining active linker.

  • Purification: Purify the ADC from unconjugated payload, linker, and aggregates using a pre-equilibrated purification column or TFF system.

  • Characterization: Analyze the purified ADC for DAR, aggregation, and free payload levels.

Protocol 2: Determination of Average DAR by Hydrophobic Interaction Chromatography (HIC)

HIC separates ADC species based on their hydrophobicity, which correlates with the number of conjugated DM1 molecules.

Materials:

  • HIC column (e.g., Butyl-NPR)[15]

  • HPLC system with a UV detector

  • Mobile Phase A: High salt buffer (e.g., 1.2 M (NH4)2SO4, 25 mM NaH2PO4, pH 6.0)[15]

  • Mobile Phase B: Low salt buffer (e.g., 25 mM NaH2PO4, pH 6.0, with 25% isopropanol)[15]

Procedure:

  • Sample Preparation: Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) in Mobile Phase A.

  • Column Equilibration: Equilibrate the HIC column with 100% Mobile Phase A.

  • Injection: Inject the prepared sample onto the column.

  • Elution: Elute the bound ADC species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B.

  • Detection: Monitor the absorbance at 280 nm.

  • Data Analysis: Integrate the peak areas for each species (unconjugated mAb, DAR2, DAR4, etc.). Calculate the weighted average DAR based on the relative peak areas.

Protocol 3: Quantification of Aggregates by Size Exclusion Chromatography (SEC)

SEC separates molecules based on their size, allowing for the quantification of high molecular weight species (aggregates).

Materials:

  • SEC column (e.g., Agilent AdvanceBio SEC 300Å)[12]

  • HPLC system with a UV detector

  • Mobile Phase: Phosphate-buffered saline (PBS), pH 7.4[12]

Procedure:

  • Sample Preparation: Dilute the ADC sample to a concentration of approximately 1-2 mg/mL in the mobile phase.

  • Column Equilibration: Equilibrate the SEC column with the mobile phase at a constant flow rate.

  • Injection: Inject the prepared sample onto the column.

  • Elution: Elute the sample isocratically with the mobile phase.

  • Detection: Monitor the absorbance at 280 nm.

  • Data Analysis: Integrate the peak areas corresponding to the monomer and the high molecular weight species (aggregates). Calculate the percentage of aggregates relative to the total peak area.

Visualizations

ADC_Conjugation_Workflow cluster_mAb_Prep mAb Preparation cluster_Payload_Prep Payload-Linker Preparation cluster_Conjugation Conjugation Reaction cluster_Purification Purification & Analysis mAb Monoclonal Antibody (mAb) Buffer_Exchange Buffer Exchange (pH 7.5-8.5) mAb->Buffer_Exchange Conjugation Lysine Conjugation (Controlled Time, Temp) Buffer_Exchange->Conjugation DM1_SMe This compound SMCC_DM1 SMCC-DM1 Activation DM1_SMe->SMCC_DM1 SMCC_Linker SMCC Linker SMCC_Linker->SMCC_DM1 SMCC_DM1->Conjugation Quenching Quenching Reaction Conjugation->Quenching Purification Purification (SEC / TFF) Quenching->Purification Final_ADC Final this compound ADC Purification->Final_ADC QC_Analysis QC Analysis (DAR, Aggregation, Free Payload) Final_ADC->QC_Analysis

Caption: Workflow for this compound ADC Lysine Conjugation.

DM1_Signaling_Pathway ADC This compound ADC Receptor Tumor Cell Surface Receptor ADC->Receptor Binding Endocytosis Receptor-Mediated Endocytosis Receptor->Endocytosis Lysosome Lysosome Endocytosis->Lysosome Degradation Antibody Degradation Lysosome->Degradation DM1_Release Free DM1 Release Degradation->DM1_Release Tubulin Tubulin Dimers DM1_Release->Tubulin Inhibition Inhibition of Microtubule Assembly DM1_Release->Inhibition Microtubule Microtubule Assembly Tubulin->Microtubule Inhibition->Microtubule Cell_Death Cell Cycle Arrest & Apoptosis Inhibition->Cell_Death

Caption: Mechanism of Action of a this compound ADC.

Troubleshooting_Logic Start Lot-to-Lot Variability Observed in this compound ADC Check_DAR Is Average DAR Out of Specification? Start->Check_DAR Check_Aggregation Are Aggregation Levels Elevated? Check_DAR->Check_Aggregation No Troubleshoot_DAR Review Conjugation Parameters: - Stoichiometry - pH - Time/Temp - mAb Quality Check_DAR->Troubleshoot_DAR Yes Check_Free_Payload Is Free Payload Level Too High? Check_Aggregation->Check_Free_Payload No Troubleshoot_Aggregation Review Process Conditions: - DAR Target - Buffer Composition - Mechanical/Thermal Stress Check_Aggregation->Troubleshoot_Aggregation Yes Troubleshoot_Purification Review Purification Process: - Column Performance - TFF Parameters - Linker Stability Check_Free_Payload->Troubleshoot_Purification Yes Review_Analytics Review Analytical Methods for Variability Check_Free_Payload->Review_Analytics No Troubleshoot_DAR->Review_Analytics Troubleshoot_Aggregation->Review_Analytics Troubleshoot_Purification->Review_Analytics

Caption: Troubleshooting Decision Tree for ADC Variability.

References

Validation & Comparative

A Comparative Analysis of the Cytotoxicity of DM1-SMe and DM1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro cytotoxicity of two potent microtubule-inhibiting agents, DM1-SMe and DM1. Both are maytansinoid derivatives that play a crucial role in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes the underlying mechanisms and workflows.

Executive Summary

Data Presentation: In Vitro Cytotoxicity

The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for this compound and DM1 from different studies. It is critical to note that these values were obtained from experiments conducted on different cell lines and under varied conditions, which can significantly influence the results. Therefore, this data should be interpreted with caution and not as a direct comparison of potency.

CompoundCell Line(s)Reported IC50 RangeReference(s)
This compoundPanel of human tumor cell lines0.003 to 0.01 nM
DM1Lymphoma cell lines7.06 to 39.53 nmol/L (equivalent to 7.06 to 39.53 nM)[1]

Disclaimer: The IC50 values presented above are not from a head-to-head comparative study and are provided for informational purposes only. The significant difference in the reported potency may be attributable to the different cancer cell types used and variations in experimental protocols.

Mechanism of Action: Microtubule Disruption

Both this compound and DM1 share a common mechanism of action, which involves the inhibition of microtubule polymerization.[2][3][] This disruption of the cellular cytoskeleton leads to cell cycle arrest, primarily in the G2/M phase, and subsequent apoptosis (programmed cell death).[5]

The key steps in the signaling pathway are as follows:

  • Cellular Entry: As free drugs, both this compound and DM1 can diffuse across the cell membrane. In the context of ADCs, DM1 is released intracellularly following the internalization and lysosomal degradation of the ADC.

  • Tubulin Binding: Inside the cell, the maytansinoid binds to tubulin, the protein subunit of microtubules.

  • Inhibition of Polymerization: This binding prevents the polymerization of tubulin into microtubules, a process essential for the formation of the mitotic spindle during cell division.

  • Microtubule Destabilization: The dynamic instability of existing microtubules is also suppressed.

  • Mitotic Arrest: The disruption of microtubule function leads to the arrest of the cell cycle at the G2/M checkpoint.

  • Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to cell death.

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space DM1_ext This compound / DM1 DM1_int Intracellular This compound / DM1 DM1_ext->DM1_int Cellular Uptake Tubulin Tubulin DM1_int->Tubulin Binds to Microtubule Microtubule Polymerization DM1_int->Microtubule Inhibits Mitotic_Spindle Mitotic Spindle Formation Microtubule->Mitotic_Spindle Required for G2M G2/M Phase Arrest Microtubule->G2M Disruption leads to Apoptosis Apoptosis G2M->Apoptosis Triggers

Figure 1. Signaling pathway of this compound and DM1 leading to apoptosis.

Experimental Protocols: In Vitro Cytotoxicity Assay

The following is a generalized protocol for determining the in vitro cytotoxicity of compounds like this compound and DM1 using a common colorimetric method, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well cell culture plates

  • This compound and DM1 stock solutions (dissolved in DMSO)

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound and DM1 in complete culture medium.

    • Remove the old medium from the wells and replace it with the medium containing the various concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a no-treatment control.

    • Incubate the plate for a specified period (e.g., 48 or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10-20 µL of MTT reagent to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

    • Carefully remove the medium containing MTT.

    • Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration (on a logarithmic scale) to generate a dose-response curve.

    • Determine the IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, from the dose-response curve using appropriate software.

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis Cell_Culture Cell Culture Cell_Seeding Cell Seeding in 96-well Plate Cell_Culture->Cell_Seeding Incubation Incubation with Compounds Cell_Seeding->Incubation Compound_Dilution Serial Dilution of This compound / DM1 Compound_Dilution->Incubation MTT_Addition Addition of MTT Reagent Incubation->MTT_Addition Formazan_Formation Incubation for Formazan Formation MTT_Addition->Formazan_Formation Solubilization Solubilization of Formazan Formazan_Formation->Solubilization Absorbance_Reading Absorbance Reading (570 nm) Solubilization->Absorbance_Reading IC50_Calculation IC50 Calculation Absorbance_Reading->IC50_Calculation

Figure 2. Experimental workflow for determining in vitro cytotoxicity.

Conclusion

References

A Head-to-Head Comparison of ADC Payloads: DM1-SMe vs. MMAE

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

The landscape of targeted cancer therapy is increasingly dominated by antibody-drug conjugates (ADCs), which promise potent cell-killing with enhanced tumor specificity. The efficacy of these complex biologics hinges on the careful selection of each component: the antibody, the linker, and the cytotoxic payload. Among the most clinically advanced payloads are the maytansinoid DM1 (often used as the more stable DM1-SMe) and the auristatin derivative MMAE (monomethyl auristatin E). This guide provides an objective, data-driven comparison of these two leading payloads to inform preclinical and clinical development decisions.

Mechanism of Action: A Shared Target, Divergent Fates

Both this compound and MMAE are highly potent antimitotic agents that exert their cytotoxic effects by disrupting the microtubule dynamics essential for cell division.[1][2] They bind to tubulin, inhibiting its polymerization and leading to cell cycle arrest in the G2/M phase, which ultimately triggers apoptosis.[1][3]

Despite this common mechanism, their molecular binding sites on tubulin differ. Maytansinoids, like DM1, bind to the maytansine site, while auristatins, including MMAE, bind to the vinca alkaloid site.[4] A more critical distinction, however, lies in the design of the ADCs in which they are typically incorporated and the resulting properties of their released metabolites.

ADCs utilizing MMAE, such as brentuximab vedotin (ADCETRIS®), commonly employ a cleavable linker, for instance, a valine-citrulline (vc) peptide linker that is susceptible to cleavage by lysosomal proteases like Cathepsin B.[1] Upon cleavage, the parent MMAE payload is released. MMAE is a moderately hydrophobic and cell-permeable molecule, allowing it to diffuse out of the target cancer cell and kill neighboring, antigen-negative tumor cells—a phenomenon known as the bystander effect .[1][3]

Conversely, the most prominent DM1-based ADC, ado-trastuzumab emtansine (T-DM1, Kadcyla®), utilizes a stable, non-cleavable thioether linker (SMCC).[1] This design requires the complete proteolytic degradation of the antibody in the lysosome to release the active cytotoxic catabolite, which is primarily lysine-SMCC-DM1. This catabolite is charged and cell-impermeable, thus confining its cytotoxic activity to the antigen-positive cell that internalized the ADC and preventing a bystander effect.[1][3]

ADC_Mechanism_Comparison cluster_MMAE MMAE ADC (Cleavable Linker) cluster_DM1 This compound ADC (Non-Cleavable Linker) MMAE_ADC MMAE-ADC Binds Target Antigen MMAE_Internalize Internalization & Lysosomal Trafficking MMAE_ADC->MMAE_Internalize MMAE_Cleavage Linker Cleavage (e.g., Cathepsin B) MMAE_Internalize->MMAE_Cleavage MMAE_Release Free MMAE Released MMAE_Cleavage->MMAE_Release MMAE_Action Binds Tubulin → G2/M Arrest → Apoptosis MMAE_Release->MMAE_Action MMAE_Bystander MMAE Diffuses Out (Bystander Effect) MMAE_Release->MMAE_Bystander MMAE_Neighbor Kills Neighboring Antigen-Negative Cell MMAE_Bystander->MMAE_Neighbor DM1_ADC DM1-ADC Binds Target Antigen DM1_Internalize Internalization & Lysosomal Trafficking DM1_ADC->DM1_Internalize DM1_Degrade Antibody Degradation DM1_Internalize->DM1_Degrade DM1_Release Lys-Linker-DM1 Released (Cell Impermeable) DM1_Degrade->DM1_Release DM1_Action Binds Tubulin → G2/M Arrest → Apoptosis DM1_Release->DM1_Action DM1_NoBystander No Bystander Effect DM1_Release->DM1_NoBystander

Caption: Comparative mechanisms of action for MMAE and this compound ADCs.

Comparative Performance Data

Direct head-to-head comparisons of ADC payloads are most informative when the antibody and target antigen are kept constant. The following data are summarized from preclinical studies that directly compared an anti-CD30 antibody conjugated to either DM1 (via a non-cleavable SMCC linker) or MMAE (via a cleavable vc linker, as in brentuximab vedotin).[1]

In Vitro Cytotoxicity

The potency of the ADCs was evaluated against a panel of CD30-positive hematological malignancy cell lines.

Cell LineADC ConstructIC₅₀ (nmol/L)
Karpas 299 anti-CD30-MCC-DM10.06
(Anaplastic Large Cell Lymphoma)anti-CD30-vc-MMAE (ADCETRIS®)0.04
HH anti-CD30-MCC-DM10.03
(Cutaneous T-Cell Lymphoma)anti-CD30-vc-MMAE (ADCETRIS®)0.01
L428 anti-CD30-MCC-DM10.17
(Hodgkin's Lymphoma)anti-CD30-vc-MMAE (ADCETRIS®)0.06
Data sourced from a comparative study on anti-CD30 ADCs.[1]

In these in vitro assays, the MMAE-based ADC demonstrated slightly greater or comparable potency to the DM1-based ADC across all tested cell lines.

In Vivo Efficacy

The antitumor activity of the two anti-CD30 ADCs was compared in mouse xenograft models established with the same cell lines.

Xenograft ModelADC ConstructDose (mg/kg)Outcome
HH anti-CD30-MCC-DM13Slightly higher tumor inhibition vs. ADCETRIS®
anti-CD30-vc-MMAE (ADCETRIS®)3Strong tumor inhibition
Karpas 299 anti-CD30-MCC-DM13Less tumor inhibition vs. ADCETRIS®
anti-CD30-vc-MMAE (ADCETRIS®)3Significant tumor regression
L428 anti-CD30-MCC-DM13Less tumor inhibition vs. ADCETRIS®
anti-CD30-vc-MMAE (ADCETRIS®)3Significant tumor regression
Data summarized from in vivo studies in xenograft mouse models.[1]

In these in vivo models, the MMAE-based ADC showed more potent antitumor activity in the Karpas 299 and L428 models, while the DM1 ADC was slightly more effective in the HH model at the same dose.[1] Notably, the study reported that a higher dose of the anti-CD30-MCC-DM1 may be needed to achieve the same effect as brentuximab vedotin in certain models.[1]

Key Differentiating Properties

FeatureThis compound (with Non-Cleavable Linker)MMAE (with Cleavable Linker)
Released Metabolite Lys-Linker-DM1Free MMAE
Cell Permeability Low / ImpermeableHigh / Permeable
Bystander Effect No significant bystander effect observed.[1]Capable of potent bystander killing.[1]
Hydrophobicity Generally less hydrophobic.[4][5]Generally more hydrophobic.[4][5]
Linker Stability High plasma stability due to non-cleavable linker.Stability is dependent on the specific cleavable linker used; vc-linkers are generally stable in circulation but are cleaved intracellularly.
Potential Advantages Potentially wider therapeutic window due to lower off-target toxicity from payload release in circulation.[1]Effective in heterogeneous tumors with varied antigen expression due to bystander effect.
Potential Disadvantages Requires internalization into every tumor cell for efficacy; may be less effective in heterogeneous tumors.Potential for off-target toxicities if the linker is prematurely cleaved or if the payload affects normal tissues.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of comparative data. Below are summarized protocols for key experiments used to evaluate and compare ADCs.

In Vitro Cytotoxicity Assay (e.g., MTT or CellTiter-Glo®)

This assay determines the concentration of an ADC required to inhibit the growth of cancer cells by 50% (IC₅₀).

  • Cell Plating: Cancer cell lines are seeded into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.

  • ADC Treatment: A serial dilution of the ADC (e.g., DM1-ADC and MMAE-ADC) and control antibodies is prepared. The culture medium is replaced with medium containing the various ADC concentrations.

  • Incubation: Plates are incubated for a period that allows for multiple cell doublings (typically 72 to 120 hours) at 37°C in a humidified CO₂ incubator.

  • Viability Assessment:

    • For MTT: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to a purple formazan product. After a few hours, a solubilizing agent (e.g., SDS-HCl) is added to dissolve the formazan crystals.

    • For CellTiter-Glo®: A reagent that lyses cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of metabolically active cells) is added.

  • Data Acquisition: The absorbance (for MTT) or luminescence (for CellTiter-Glo®) is read using a plate reader.

  • Analysis: The results are normalized to untreated control cells, and the IC₅₀ values are calculated by fitting the data to a four-parameter logistic dose-response curve.

Cytotoxicity_Workflow start Start plate_cells Plate Cancer Cells in 96-well Plate start->plate_cells incubate1 Incubate Overnight (Cell Adhesion) plate_cells->incubate1 add_adc Add Serial Dilutions of ADCs & Controls incubate1->add_adc incubate2 Incubate for 72-120h add_adc->incubate2 add_reagent Add Viability Reagent (e.g., MTT, CellTiter-Glo) incubate2->add_reagent read_plate Read Absorbance or Luminescence add_reagent->read_plate analyze Calculate IC50 Values read_plate->analyze end_node End analyze->end_node

References

Validating the Target Specificity of DM1-SMe ADCs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Antibody-drug conjugates (ADCs) represent a powerful class of targeted therapeutics, and validating their specificity is paramount to ensuring efficacy and minimizing off-target toxicity. This guide provides a comparative overview of key methodologies for validating the target specificity of ADCs utilizing the maytansinoid payload DM1-SMe, with a focus on experimental data and detailed protocols.

Mechanism of Action: this compound

DM1, a derivative of maytansine, is a potent microtubule-inhibiting agent.[1] When conjugated to a monoclonal antibody (mAb) via a linker to form an ADC, it is designed to be delivered specifically to cancer cells expressing the target antigen. Following binding to the target antigen on the cell surface, the ADC-antigen complex is internalized, typically through receptor-mediated endocytosis. Inside the cell, the linker is cleaved, releasing the cytotoxic DM1 payload. DM1 then binds to tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest at the G2/M phase and subsequent apoptosis.[2][3]

Comparative Analysis of Payloads: this compound vs. Auristatins (MMAE)

A common alternative to maytansinoids like DM1 are auristatins, such as monomethyl auristatin E (MMAE). Both are potent tubulin inhibitors, but they bind to different sites on the tubulin protein.[4] This can result in differences in their cytotoxic activity and physical properties.

FeatureThis compound (Maytansinoid-based)MMAE (Auristatin-based)Reference(s)
Mechanism of Action Tubulin inhibitor (binds to the maytansine site)Tubulin inhibitor (binds to the vinca alkaloid site)[4]
Hydrophobicity Less hydrophobicMore hydrophobic[4][5]
In Vitro Potency High, with IC50 values often in the sub-nanomolar to low nanomolar range.High, with IC50 values often in the sub-nanomolar to low nanomolar range.[6]
Bystander Effect Dependent on linker and payload characteristics. Non-cleavable linkers with DM1 may exhibit a reduced bystander effect.Often associated with a potent bystander effect, especially with cleavable linkers, as MMAE is cell-permeable.[6]
Common Toxicities Hepatotoxicity, thrombocytopeniaPeripheral neuropathy, neutropenia, ocular toxicity[3]

Key Experimental Assays for Target Specificity Validation

Validating the target specificity of a this compound ADC involves a series of in vitro and in vivo experiments designed to demonstrate antigen-dependent activity.

In Vitro Assays

1. Cytotoxicity Assay (MTT Assay)

This assay measures the ability of the ADC to kill target antigen-expressing cells compared to antigen-negative cells.

Experimental Protocol: Monoculture Cytotoxicity Study using MTT Assay [7][8][9]

  • Cell Seeding:

    • Seed target antigen-positive (Ag+) and antigen-negative (Ag-) cells in separate 96-well plates at a pre-determined optimal density (e.g., 1,000–10,000 cells/well) in 50 µL of culture medium.

    • Include wells with medium only as a blank control.

    • Incubate the plates at 37°C with 5% CO₂ overnight to allow for cell attachment.

  • ADC Treatment:

    • Prepare serial dilutions of the this compound ADC in culture medium.

    • Add 50 µL of the ADC dilutions to the appropriate wells.

    • Add 50 µL of fresh medium to control (untreated) and blank wells.

    • Incubate the plates at 37°C for a duration appropriate for the payload's mechanism of action (typically 72-96 hours for tubulin inhibitors).

  • MTT Addition and Incubation:

    • Add 20 µL of 5 mg/mL MTT solution to each well.

    • Incubate at 37°C for 1-4 hours, allowing viable cells to reduce the MTT to formazan crystals.

  • Solubilization and Absorbance Reading:

    • Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.

    • Incubate the plates at 37°C overnight in the dark to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each ADC concentration relative to the untreated control cells.

    • Plot the percent viability against the ADC concentration and fit the data to a sigmoidal curve to determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).

Expected Outcome: A potent this compound ADC will show a significantly lower IC50 value in antigen-positive cells compared to antigen-negative cells, demonstrating target-specific cytotoxicity.

2. Internalization Assay

This assay confirms that the ADC is internalized by target cells upon binding to the surface antigen.

Experimental Protocol: Flow Cytometry-Based Internalization Assay [10][11]

  • Cell Preparation:

    • Harvest target cells and resuspend them in ice-cold PBS with 1% BSA.

  • Antibody Binding:

    • Divide the cells into two groups: one for the 0-hour time point (T0) and one for the internalization time point.

    • Incubate the cells with the this compound ADC (or a fluorescently labeled version) for 1 hour at 4°C to allow binding to the cell surface without internalization.

    • Wash the cells three times with cold PBS + 1% BSA to remove unbound ADC.

  • Internalization:

    • Keep the T0 group on ice.

    • Resuspend the internalization group in pre-warmed culture medium and incubate at 37°C for a desired time period (e.g., 90 minutes) to allow for internalization.

  • Staining and Analysis:

    • Stop the internalization by placing the cells on ice and washing with ice-cold PBS.

    • Stain the cells with a fluorescently labeled secondary antibody that recognizes the primary antibody of the ADC for 1 hour at 4°C. This will only label the ADC remaining on the cell surface.

    • Wash the cells twice with PBS.

    • Analyze the cells by flow cytometry. The mean fluorescence intensity (MFI) will be proportional to the amount of ADC on the cell surface.

  • Data Analysis:

    • The percentage of internalization can be calculated as: % Internalization = (1 - (MFI of internalization sample / MFI of T0 sample)) * 100

Expected Outcome: A decrease in the mean fluorescence intensity at the internalization time point compared to the T0 time point indicates that the ADC has been internalized by the cells.

In Vivo Assays

1. Xenograft Tumor Model

This assay evaluates the in vivo efficacy and target specificity of the this compound ADC in a living organism.[12]

Experimental Protocol: Subcutaneous Xenograft Model [13][14]

  • Cell Implantation:

    • Implant human tumor cells (either antigen-positive or antigen-negative as a control group) subcutaneously into immunocompromised mice (e.g., nude or SCID mice).

    • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Animal Grouping and Treatment:

    • Randomize the mice into treatment groups (e.g., vehicle control, unconjugated antibody, this compound ADC, non-targeting control ADC).

    • Administer the treatments intravenously at predetermined doses and schedules.

  • Monitoring:

    • Monitor tumor growth by measuring tumor volume with calipers at regular intervals.

    • Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint and Analysis:

    • At the end of the study (based on tumor size in the control group or a predetermined time point), euthanize the mice and excise the tumors.

    • Weigh the tumors and compare the average tumor weight and volume across the different treatment groups.

Expected Outcome: The this compound ADC should significantly inhibit the growth of antigen-positive tumors compared to the control groups. Minimal effect on the growth of antigen-negative tumors would further confirm target specificity.

Visualizing Experimental Workflows

dot

Experimental_Workflow cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation Cytotoxicity Cytotoxicity Assay (MTT) SpecificKilling SpecificKilling Cytotoxicity->SpecificKilling Demonstrates Target-Specific Killing Internalization Internalization Assay (Flow Cytometry) Uptake Uptake Internalization->Uptake Confirms Antibody Uptake Xenograft Xenograft Tumor Model SpecificKilling->Xenograft Proceed to In Vivo Uptake->Xenograft Efficacy Efficacy Xenograft->Efficacy Evaluates Antitumor Efficacy Final Final Efficacy->Final Validated ADC Start ADC Candidate Start->Cytotoxicity Start->Internalization

Caption: Workflow for validating ADC target specificity.

Signaling Pathway of this compound ADC Action

dot

ADC_Mechanism cluster_cell Target Cancer Cell ADC This compound ADC Binding Binding ADC->Binding Receptor Target Antigen Receptor->Binding Internalization Receptor-Mediated Endocytosis Binding->Internalization Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome Release Payload Release (DM1) Lysosome->Release Tubulin Tubulin Release->Tubulin binds to Disruption Microtubule Disruption Tubulin->Disruption Arrest G2/M Cell Cycle Arrest Disruption->Arrest Apoptosis Apoptosis Arrest->Apoptosis

Caption: Mechanism of action of a this compound ADC.

By employing a combination of these in vitro and in vivo assays, researchers can rigorously validate the target specificity of this compound ADCs, providing crucial data to support their advancement through the drug development pipeline.

References

A Comparative Guide to the Cross-Reactivity of DM1-SMe Conjugated Antibodies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of antibody-drug conjugates (ADCs) utilizing the DM1-SMe payload and linker technology, with a focus on cross-reactivity. Supporting experimental data and detailed methodologies for key experiments are presented to inform rational drug design and preclinical development.

Executive Summary

This compound, a potent maytansinoid microtubule inhibitor, is a widely utilized cytotoxic payload in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy.[1][2] The cross-reactivity of these ADCs, which can lead to off-target toxicity, is a critical parameter evaluated during preclinical development. This guide explores the factors influencing the cross-reactivity of this compound ADCs and provides a comparative overview with other ADC platforms, supported by experimental protocols and data.

The specificity of an ADC is primarily determined by the monoclonal antibody's affinity for its target antigen. However, the linker and payload can also contribute to off-target effects. DM1 is typically conjugated to antibodies via a non-cleavable thioether linker (e.g., SMCC), which enhances plasma stability and minimizes premature payload release.[3] This characteristic generally leads to a more favorable safety profile with reduced off-target toxicity compared to ADCs with cleavable linkers.[3][4]

Comparative Performance of this compound ADCs

The cross-reactivity and overall performance of this compound ADCs are often compared to those utilizing other payloads, such as monomethyl auristatin E (MMAE), which is typically paired with a cleavable linker.

FeatureThis compound (via Non-cleavable Linker)MMAE (via Cleavable Linker)Key Considerations
Off-Target Toxicity Generally lower due to high plasma stability of the non-cleavable linker, reducing premature payload release.[3][4]Can be higher due to the potential for premature cleavage of the linker in circulation, leading to systemic toxicity.[5]The choice of linker is a critical determinant of the ADC's therapeutic window.
Bystander Effect Limited to no bystander effect as the payload is released intracellularly upon lysosomal degradation of the antibody, and the resulting charged metabolite has poor membrane permeability.[6]Can exhibit a significant bystander effect, where the released, membrane-permeable payload can kill adjacent antigen-negative tumor cells.[7]The bystander effect can enhance anti-tumor efficacy in heterogeneous tumors but may also increase off-target toxicity.
Potency DM1 is a highly potent microtubule inhibitor, leading to cell cycle arrest and apoptosis.[1]MMAE is also a highly potent microtubule inhibitor with a similar mechanism of action.Both payloads are effective in the picomolar to nanomolar range.
Hydrophobicity Maytansinoid-based ADCs have been reported to be less hydrophobic than auristatin-based ADCs.Auristatin-based ADCs can be more hydrophobic, which may influence aggregation and pharmacokinetic properties.Hydrophobicity can impact manufacturing, stability, and in vivo disposition of ADCs.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of ADC cross-reactivity and performance.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of ADC required to inhibit the growth of cancer cells by 50% (IC50).

Materials:

  • Target antigen-positive and antigen-negative cancer cell lines

  • Complete cell culture medium

  • This compound conjugated antibody and control ADC

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1,000–10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a 5% CO2 incubator.[8][9]

  • ADC Treatment: Prepare serial dilutions of the this compound ADC and control ADC in complete medium. Remove the existing medium from the cells and add 100 µL of the diluted ADCs. Include wells with medium only (no cells) as a blank and cells with medium but no ADC as a negative control.

  • Incubation: Incubate the plate for 72-120 hours at 37°C in a 5% CO2 incubator.[9]

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.[8]

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the blank wells from all other readings. Calculate the percentage of cell viability for each ADC concentration relative to the untreated control cells. Determine the IC50 value by plotting cell viability against the logarithm of the ADC concentration and fitting the data to a sigmoidal dose-response curve.

Tissue Cross-Reactivity Study (Immunohistochemistry)

This study identifies potential on-target and off-target binding of the ADC in a panel of normal human tissues.

Materials:

  • Frozen normal human tissue sections (a comprehensive panel is recommended by regulatory agencies)

  • This compound conjugated antibody

  • Isotype control antibody

  • Phosphate-buffered saline (PBS)

  • Blocking solution (e.g., 5% normal serum in PBS)

  • Secondary antibody conjugated to a detection enzyme (e.g., HRP)

  • Chromogenic substrate (e.g., DAB)

  • Counterstain (e.g., hematoxylin)

  • Mounting medium

Procedure:

  • Tissue Section Preparation: Cut frozen tissue blocks into 5-10 µm sections and mount them on positively charged slides.[10]

  • Fixation and Permeabilization: Fix the sections with cold acetone or a mixture of methanol and acetone. Wash with PBS.

  • Blocking: Incubate the sections with blocking solution for 30-60 minutes at room temperature to prevent non-specific antibody binding.[11]

  • Primary Antibody Incubation: Incubate the sections with the this compound ADC or isotype control at a predetermined optimal concentration overnight at 4°C in a humidified chamber.[12]

  • Washing: Wash the slides three times with PBS.

  • Secondary Antibody Incubation: Incubate the sections with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the slides three times with PBS.

  • Signal Detection: Apply the chromogenic substrate and incubate until the desired color intensity develops.

  • Counterstaining and Mounting: Counterstain with hematoxylin, dehydrate the sections, and mount with a coverslip.

  • Microscopic Analysis: A qualified pathologist should examine the slides to assess the staining intensity and localization in different cell types within each tissue.

In Vivo Efficacy Study (Xenograft Model)

This study evaluates the anti-tumor activity of the this compound ADC in a living organism.

Materials:

  • Immunodeficient mice (e.g., nude or SCID)

  • Human tumor cell line that expresses the target antigen

  • This compound conjugated antibody

  • Vehicle control (e.g., PBS)

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation: Subcutaneously inject a suspension of the tumor cells into the flank of the mice.[13]

  • Tumor Growth Monitoring: Monitor tumor growth regularly by measuring the tumor dimensions with calipers.

  • Treatment: Once the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer the this compound ADC and vehicle control intravenously at specified doses and schedules.

  • Tumor Measurement and Body Weight: Continue to measure tumor volumes and monitor the body weight of the mice throughout the study as an indicator of toxicity.

  • Endpoint: The study is terminated when tumors in the control group reach a specified maximum size or after a predetermined period.

  • Data Analysis: Plot the mean tumor volume over time for each group. Calculate the tumor growth inhibition (TGI) for the treatment groups compared to the control group.

Visualizations

Experimental Workflow for In Vitro Cytotoxicity Assay

G cluster_workflow In Vitro Cytotoxicity (MTT) Assay Workflow start Seed Cells in 96-well Plate treat Treat with Serial Dilutions of ADC start->treat incubate Incubate for 72-120 hours treat->incubate mtt Add MTT Reagent incubate->mtt incubate_mtt Incubate for 2-4 hours mtt->incubate_mtt solubilize Solubilize Formazan Crystals incubate_mtt->solubilize read Read Absorbance at 570 nm solubilize->read analyze Analyze Data and Determine IC50 read->analyze G cluster_pathway DM1-Induced Apoptosis Signaling Pathway DM1 DM1 Payload Microtubules Microtubule Dynamics DM1->Microtubules Inhibition MitoticArrest Mitotic Arrest (G2/M Phase) Microtubules->MitoticArrest Disruption leads to Apoptosis Apoptosis MitoticArrest->Apoptosis Induces Caspase Caspase Activation Apoptosis->Caspase

References

Validating the intricate structure of DM1-SMe Antibody-Drug Conjugates: A comparative guide to key analytical methods

Author: BenchChem Technical Support Team. Date: November 2025

The development of potent and targeted cancer therapies relies heavily on the precise engineering of Antibody-Drug Conjugates (ADCs). Among these, DM1-SMe ADCs, which utilize a highly cytotoxic maytansinoid derivative, represent a significant class of biotherapeutics. The complex and heterogeneous nature of these molecules, arising from the random conjugation of the DM1 payload to lysine residues on the monoclonal antibody (mAb), necessitates a robust suite of analytical methods to ensure their structural integrity, efficacy, and safety. This guide provides a comparative overview of the essential analytical techniques for the validation of this compound ADC structure, offering insights into their principles, data outputs, and experimental considerations for researchers, scientists, and drug development professionals.

The structural characterization of a this compound ADC is a multifaceted process that aims to confirm the identity and purity of the conjugate, determine the distribution of the drug-to-antibody ratio (DAR), and pinpoint the exact location of the DM1 conjugation sites.[1][2] The selection of analytical methods is critically dependent on the specific structural attribute being investigated. This guide will delve into the core techniques of mass spectrometry, chromatography, and capillary electrophoresis, providing a framework for a comprehensive validation strategy.

At a Glance: Comparison of Key Analytical Methods

To facilitate a clear understanding of the strengths and applications of each technique, the following table summarizes the primary analytical methods for this compound ADC validation.

Analytical MethodKey Parameter MeasuredSample StateThroughputKey AdvantagesLimitations
Intact Mass Analysis (MS) Drug-to-Antibody Ratio (DAR) distribution, Average DARIntact, DeglycosylatedHighProvides a global overview of drug loading.[2]Does not provide conjugation site information. Glycosylation can complicate spectra.[2]
Peptide Mapping (LC-MS/MS) Conjugation Site Localization, Sequence ConfirmationDigested PeptidesLow"Gold standard" for identifying specific drug attachment sites. High resolution and specificity.Complex data analysis. Potential for incomplete digestion or missed cleavages at conjugation sites.
Hydrophobic Interaction Chromatography (HIC) Average DAR, Drug Load DistributionNativeMediumReference technique for DAR determination in cysteine-linked ADCs, useful for comparison.[3]Less effective for heterogeneous lysine-linked ADCs like this compound.[4]
Size Exclusion Chromatography (SEC) Aggregation, Fragmentation, PurityNativeHighSimple and robust for assessing high molecular weight species. Can be coupled to MS.[4][5]Limited resolution for different drug-loaded species.
Capillary Electrophoresis (CE-SDS) Purity, Size Heterogeneity, DAR DistributionDenatured (Reduced/Non-reduced)MediumHigh-resolution separation of different ADC species based on size.[6]Requires denaturing conditions, which may not reflect the native state.
Imaged Capillary Isoelectric Focusing (iCIEF) Charge HeterogeneityNativeMediumSensitive to changes in charge introduced by the drug and linker.Indirect measure of conjugation.

In-Depth Analysis of Core Methodologies

A comprehensive understanding of the experimental protocols is crucial for the successful implementation and interpretation of these analytical techniques.

Mass Spectrometry: The Cornerstone of ADC Characterization

Mass spectrometry (MS) is an indispensable tool for the structural validation of this compound ADCs, providing detailed information from the intact molecule down to the peptide level.

Intact mass analysis, often performed using electrospray ionization time-of-flight mass spectrometry (ESI-TOF-MS), is the primary method for determining the distribution of drug-loaded species and calculating the average DAR.[2] To simplify the complex mass spectra arising from glycosylation heterogeneity, the ADC is often deglycosylated prior to analysis.[2]

Experimental Protocol: Intact Mass Analysis

  • Sample Preparation: The this compound ADC is typically deglycosylated using an enzyme such as PNGase F.

  • Chromatography: The deglycosylated ADC is often separated from the enzyme and other impurities using size-exclusion chromatography (SEC) with an organic mobile phase to prevent salt interference with ionization.[2]

  • Mass Spectrometry: The eluent from the SEC is directly infused into an ESI-TOF mass spectrometer.

  • Data Analysis: The resulting mass spectrum shows a distribution of peaks, each corresponding to the ADC molecule with a different number of conjugated DM1 payloads. The mass difference between adjacent peaks corresponds to the mass of the DM1-linker moiety.[2][4] The average DAR is calculated from the relative abundance of each species.

Peptide mapping is the definitive method for identifying the specific lysine residues on the antibody where the DM1 payload is attached.[7] This technique involves the enzymatic digestion of the ADC into smaller peptides, followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.

Experimental Protocol: Peptide Mapping

  • Reduction and Alkylation: The disulfide bonds of the ADC are reduced (e.g., with DTT) and the resulting free thiols are alkylated to prevent re-formation.

  • Digestion: The reduced and alkylated ADC is digested with a specific protease, most commonly trypsin, which cleaves at the C-terminal side of lysine and arginine residues.

  • LC-MS/MS Analysis: The resulting peptide mixture is separated by reversed-phase high-performance liquid chromatography (RP-HPLC) and analyzed by a high-resolution mass spectrometer.

  • Data Analysis: The MS/MS fragmentation spectra are searched against the antibody sequence to identify the peptides. Drug-conjugated peptides are identified by a characteristic mass shift and often elute later in the chromatogram due to the hydrophobicity of the DM1 payload.[7] A specific diagnostic fragment ion of DM1 at m/z 547.2206 can be used to selectively identify DM1-conjugated peptides.[7][8] Advanced fragmentation methods like Electron Activated Dissociation (EAD) can provide more complete fragmentation of the peptide backbone while preserving the labile drug-linker structure, aiding in confident site localization.[9]

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are fundamental for separating the heterogeneous mixture of ADC species and assessing the purity of the final product.

While HIC is the reference method for determining the DAR of more homogeneous, cysteine-linked ADCs, it can provide comparative information for lysine-linked conjugates.[3] The principle is based on the separation of different drug-loaded species according to their hydrophobicity.

Experimental Protocol: HIC

  • Mobile Phase: A high-salt buffer is used to promote the interaction of the ADC with the hydrophobic stationary phase.

  • Gradient Elution: A decreasing salt gradient is applied to elute the ADC species, with higher drug-loaded (and therefore more hydrophobic) species eluting later.

  • Detection: UV absorbance is typically used for detection.

  • Data Analysis: The area of each peak corresponding to a specific drug-load is used to calculate the average DAR.

SEC is a straightforward and robust method for assessing the purity of the ADC, specifically for detecting the presence of high molecular weight aggregates or low molecular weight fragments.[4]

Experimental Protocol: SEC

  • Mobile Phase: An aqueous buffer is used.

  • Isocratic Elution: The separation is based on the size of the molecules, with larger molecules (aggregates) eluting first, followed by the intact ADC, and then smaller fragments.

  • Detection: UV absorbance is the standard detection method. SEC can also be coupled directly to a mass spectrometer (SEC-MS) for online mass determination.[4]

Capillary Electrophoresis for High-Resolution Separation

Capillary electrophoresis (CE) offers high-resolution separation of ADC species based on their size and charge.

CE-SDS is a powerful technique for assessing the purity and size heterogeneity of this compound ADCs under denaturing conditions.[6][10] It can be performed under both non-reducing and reducing conditions.

Experimental Protocol: CE-SDS

  • Sample Preparation: The ADC is denatured with SDS. For reduced CE-SDS, a reducing agent is added to break the disulfide bonds.

  • Electrophoresis: The sample is injected into a capillary filled with a sieving gel matrix, and a voltage is applied. The molecules migrate based on their size.

  • Detection: UV detection is typically used.

  • Data Analysis: The resulting electropherogram shows peaks corresponding to the intact ADC, free light and heavy chains (under reducing conditions), and various fragments and aggregates. The distribution of conjugated species can also be assessed.[11]

Visualizing the Workflow

To better illustrate the relationship between these analytical methods and the overall validation process, the following diagrams are provided.

experimental_workflow cluster_sample This compound ADC Sample cluster_analysis Analytical Methods cluster_results Validation Parameters ADC This compound ADC IntactMS Intact Mass Analysis (ESI-TOF-MS) ADC->IntactMS PeptideMap Peptide Mapping (LC-MS/MS) ADC->PeptideMap HIC Hydrophobic Interaction Chromatography (HIC) ADC->HIC SEC Size Exclusion Chromatography (SEC) ADC->SEC CESDS Capillary Electrophoresis (CE-SDS) ADC->CESDS DAR DAR Distribution & Average DAR IntactMS->DAR Sites Conjugation Sites PeptideMap->Sites HIC->DAR Purity Purity, Aggregation, Fragmentation SEC->Purity CESDS->Purity Heterogeneity Size & Charge Heterogeneity CESDS->Heterogeneity

Caption: Overall workflow for this compound ADC structural validation.

peptide_mapping_workflow start This compound ADC step1 Reduction & Alkylation start->step1 step2 Tryptic Digestion step1->step2 step3 Peptide Mixture step2->step3 step4 RP-HPLC Separation step3->step4 step5 MS/MS Analysis step4->step5 end Identification of Conjugation Sites step5->end

Caption: Detailed workflow for peptide mapping analysis.

Conclusion

The structural validation of this compound ADCs is a complex but essential process that ensures the quality, consistency, and safety of these promising biotherapeutics. A combination of high-resolution mass spectrometry, robust chromatographic separation, and high-efficiency capillary electrophoresis techniques provides a comprehensive toolkit for a thorough characterization. By employing the methodologies outlined in this guide, researchers and drug developers can gain a detailed understanding of their ADC's critical quality attributes, ultimately facilitating the development of more effective and safer targeted cancer therapies. The integration of these orthogonal analytical methods is paramount for building a complete picture of the ADC structure and for meeting the stringent regulatory requirements for clinical development and commercialization.

References

Bypassing Multi-Drug Resistance: A Comparative Guide to the Efficacy of DM1-SMe Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

The emergence of multi-drug resistance (MDR) presents a significant hurdle in cancer chemotherapy, often leading to treatment failure. A primary driver of this phenomenon is the overexpression of efflux pumps like P-glycoprotein (P-gp), also known as MDR1, which actively removes therapeutic agents from cancer cells. Antibody-drug conjugates (ADCs) offer a strategy to enhance tumor-specific drug delivery, but many cytotoxic payloads are themselves substrates for these efflux pumps. This guide provides a comparative analysis of DM1-SMe ADCs specifically engineered to overcome MDR, presenting key experimental data and methodologies for researchers in drug development.

Overcoming MDR1-Mediated Efflux with Hydrophilic Linkers

Research has demonstrated that modifying the linker chemistry of a DM1-based ADC can effectively circumvent MDR1-mediated resistance.[1][2] By conjugating the maytansinoid payload DM1 to an antibody via a hydrophilic linker (PEG4Mal), the resulting intracellular cytotoxic metabolite is less readily effluxed by the MDR1 pump compared to the metabolite generated from a nonpolar linker (SMCC).[1][2] This enhanced intracellular retention leads to greater potency against MDR1-expressing cancer cells.[1][2]

Comparative In Vitro Cytotoxicity

The enhanced potency of the PEG4Mal-linked ADC is evident in in vitro cytotoxicity assays against various human colon carcinoma cell lines. The COLO 205MDR cell line, which overexpresses MDR1, shows significantly greater sensitivity to the anti-EpCAM-PEG4Mal-DM1 conjugate compared to the anti-EpCAM-SMCC-DM1 conjugate.[1]

Cell LineMDR1 ExpressionADC LinkerIC50 (ng/mL of conjugated DM1)Fold Difference (SMCC/PEG4Mal)
HCT-15 HighSMCC1.83.6
PEG4Mal0.5
COLO 205MDR HighSMCC1.05.0
PEG4Mal0.2
COLO 205 Low/NegativeSMCC0.11.0
PEG4Mal0.1
Data sourced from studies on anti-EpCAM-DM1 conjugates.[1]
Comparative In Vivo Efficacy in Xenograft Models

The in vitro findings translate to significant differences in in vivo anti-tumor activity. In xenograft models of MDR1-positive human tumors, the anti-EpCAM-PEG4Mal-DM1 conjugate demonstrated markedly superior efficacy compared to its SMCC-linked counterpart.[1] A single intravenous dose of the PEG4Mal conjugate led to complete tumor regressions in all treated mice in the COLO 205MDR model, a result not achieved with the SMCC conjugate even at a higher dose.[1]

Xenograft ModelADC LinkerDose (µg/kg of conjugated DM1)Outcome
COLO 205MDR SMCC680Tumor growth inhibition
PEG4Mal170Comparable inhibition to 680 µg/kg SMCC
PEG4Mal680Complete tumor regression in all mice
HCT-15 SMCC680Tumor growth inhibition
PEG4Mal340More effective than 680 µg/kg SMCC
Data represents outcomes from single i.v. dose treatments in mouse xenograft models.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of these findings. The following protocols are based on the key experiments performed to evaluate the efficacy of this compound ADCs in MDR models.[1]

Generation of a Multi-Drug Resistant Cell Line (COLO 205MDR)
  • Cell Culture: Begin with the parental COLO 205 human colon carcinoma cell line.

  • Drug Selection: Culture the cells in media containing a low concentration of a cytotoxic agent known to be an MDR1 substrate (e.g., maytansine).

  • Stepwise Concentration Increase: Gradually increase the concentration of the cytotoxic agent in the culture medium over several months. This selects for cells that can survive higher drug concentrations, often through the upregulation of efflux pumps.

  • Verification: Confirm the MDR phenotype by assessing the expression and functional activity of the MDR1 transporter. This can be done via Western blot for MDR1 protein expression and through functional assays like rhodamine-123 retention.[1]

In Vitro Cytotoxicity Assay
  • Cell Plating: Seed cells from both MDR-positive (e.g., HCT-15, COLO 205MDR) and MDR-negative (e.g., COLO 205) lines into 96-well plates and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the test ADCs (e.g., anti-EpCAM-SMCC-DM1 and anti-EpCAM-PEG4Mal-DM1).

  • Incubation: Add the diluted ADCs to the appropriate wells and incubate the plates for a period of 4 to 5 days.

  • Viability Assessment: Measure cell viability using a suitable reagent such as WST-8.

  • Data Analysis: Plot the percentage of viable cells against the ADC concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using a four-parameter logistic model.

In Vivo Xenograft Efficacy Study
  • Animal Model: Utilize immunodeficient mice (e.g., SCID mice).

  • Tumor Implantation: Subcutaneously implant cultured human tumor cells (e.g., 1.5 × 106 HCT-15 or COLO 205MDR cells) into the flank of each mouse.

  • Tumor Growth: Allow the tumors to grow to a predetermined average volume (e.g., 100-200 mm3).

  • Treatment: Administer a single intravenous (i.v.) injection of the test ADCs or a vehicle control.

  • Monitoring: Measure tumor volumes two to three times per week using calipers. The formula Tumor Volume = (length × width2) / 2 is typically used.

  • Endpoint: Continue the study until tumors in the control group reach a specified size or for a predetermined duration. Efficacy is assessed by comparing the tumor growth inhibition in the treated groups relative to the control group.[1]

Mechanism and Workflow Diagrams

To visually summarize the processes, the following diagrams illustrate the experimental workflow and the proposed mechanism for bypassing MDR.

G cluster_setup Model Setup cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_results Comparative Analysis MDR_pos MDR-Positive Cells (e.g., HCT-15, COLO 205MDR) cytotoxicity Cytotoxicity Assay (IC50 Determination) MDR_pos->cytotoxicity metabolism Metabolite Retention (HPLC Analysis) MDR_pos->metabolism xenograft Xenograft Model Establishment MDR_pos->xenograft MDR_neg MDR-Negative Cells (e.g., COLO 205) MDR_neg->cytotoxicity compare_potency Compare Potency cytotoxicity->compare_potency metabolism->compare_potency treatment Single IV Dose ADC Treatment xenograft->treatment measurement Tumor Volume Measurement treatment->measurement compare_efficacy Compare Efficacy measurement->compare_efficacy

Caption: Experimental workflow for evaluating ADC efficacy in MDR models.

G cluster_cell MDR+ Cancer Cell cluster_internalization cluster_smcc Nonpolar Linker (SMCC) cluster_peg Hydrophilic Linker (PEG4Mal) ADC_bind 1. ADC Binds to Antigen Endosome 2. Endosome ADC_bind->Endosome Lysosome 3. Lysosome Endosome->Lysosome SMCC_metabolite 4a. Hydrophobic Metabolite Released Lysosome->SMCC_metabolite PEG_metabolite 4b. Hydrophilic Metabolite Released Lysosome->PEG_metabolite MDR1_pump_S MDR1 Efflux Pump SMCC_metabolite->MDR1_pump_S Good Substrate SMCC_death Low Cytotoxicity SMCC_metabolite->SMCC_death Reduced Effect SMCC_efflux 5a. Efflux from Cell MDR1_pump_S->SMCC_efflux MDR1_pump_P MDR1 Efflux Pump PEG_metabolite->MDR1_pump_P Poor Substrate PEG_death Microtubule Disruption & Cell Death PEG_metabolite->PEG_death High Efficacy PEG_retention 5b. Retention in Cell

References

A Comparative Guide to the Therapeutic Index of Maytansinoid ADCs: The Role of Linker Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, optimizing the therapeutic index (TI) is the cornerstone of creating a successful Antibody-Drug Conjugate (ADC). The TI, a ratio comparing the maximum tolerated dose (MTD) to the minimal effective dose (MED), dictates an ADC's safety and efficacy profile. This guide provides a comparative analysis of maytansinoid ADCs, focusing on the impact of linker technology on the therapeutic window, with a particular emphasis on conjugates utilizing DM1, a potent microtubule-disrupting agent.

Introduction to DM1 Payloads and Linker Strategies

Maytansinoids, such as DM1 (emtansine), are highly potent cytotoxic agents that inhibit microtubule assembly, leading to cell cycle arrest and apoptosis.[][2][3] Due to their systemic toxicity, their use as standalone chemotherapeutics was limited.[2][3] However, by attaching them to tumor-targeting monoclonal antibodies via a chemical linker, their therapeutic window can be significantly widened, forming the basis of modern ADCs.[3]

The linker is a critical component that determines the stability of the ADC in circulation and the mechanism of payload release at the target site.[3][][5] Two primary strategies dominate the field:

  • Non-cleavable Linkers: These linkers, such as the succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) linker used in Ado-trastuzumab emtansine (T-DM1), create a stable thioether bond. The payload is released only after the entire antibody is degraded by proteases within the lysosome of the target cancer cell.[][6][7] This approach enhances plasma stability and is expected to reduce off-target toxicity.[][6]

  • Cleavable Linkers: These linkers are designed to be broken by specific conditions more prevalent inside tumor cells, such as low pH or the presence of certain enzymes like cathepsins.[][8] This can lead to the release of a highly cell-permeable payload that can not only kill the target cell but also diffuse and kill neighboring antigen-negative tumor cells, an outcome known as the "bystander effect."[9][10]

Comparative Efficacy and Potency

The choice of linker can influence both the in vitro potency and the in vivo efficacy of an ADC. While in vitro studies may show similar high cytotoxicity for different linker-payload combinations, in vivo models often reveal significant differences.

Table 1: In Vitro Cytotoxicity of DM1 and Maytansinoid Payloads

Compound/ADC Cell Line(s) IC50 (Molarity) Key Findings
DM1-SMe Various Cancer Cell Lines 0.002 to >3 nM This compound, an unconjugated form of DM1, shows high cytotoxicity across multiple cancer cell lines.[11]
T-DM1 SK-BR-3 (HER2+) 4.7 x 10⁻¹¹ to 1.2 x 10⁻¹⁰ M The nature of the linker (disulfide vs. thioether) did not significantly affect in vitro potency in HER2-amplified cell lines.[12]
Lysine-SMCC-DM1 N/A Poorly cytotoxic The catabolite of T-DM1 has limited cell permeability and thus poor potency when added exogenously, indicating a low potential for a bystander effect.[13]

| STRO-001 | NHL Cell Lines | Sub-nanomolar to nanomolar | This ADC demonstrated potent cytotoxicity in the majority of Non-Hodgkin's Lymphoma cell lines tested.[2] |

Table 2: Comparative In Vivo Antitumor Activity

ADC Tumor Model Dosing (Payload) Outcome
Anti-CanAg-SMCC-DM1 COLO 205MDR Xenograft 300 & 600 µg/kg Showed antitumor efficacy.[14]
Anti-CanAg-PEG₄Mal-DM1 COLO 205MDR Xenograft 300 & 600 µg/kg Demonstrated improved efficacy over the SMCC-linked version in this multidrug-resistant model.[14]
IMGN901 (Lorvotuzumab mertansine) PPTP Solid Tumor Xenograft 15 mg/kg (ADC) Exhibited significant antitumor efficacy, inhibiting tumor growth.[15]

| STRO-001 | DLBCL Xenograft | 10 mg/kg (ADC) | Induced complete tumor cures.[2] |

Studies suggest that ADCs with cleavable, disulfide-based linkers can sometimes display superior in vivo efficacy in xenograft models compared to those with non-cleavable thioether linkers.[10] This is often attributed to the bystander effect, where the released lipophilic and cell-permeable payload can eliminate nearby tumor cells.[10]

Toxicity Profile and Therapeutic Index

The ultimate goal of ADC design is to widen the therapeutic index by increasing the MTD while lowering the MED. The linker plays a pivotal role in achieving this balance.

  • Non-cleavable Linkers: The primary advantage of non-cleavable linkers is their high plasma stability, which minimizes the premature release of the cytotoxic payload in circulation.[][6][7] This stability is believed to reduce off-target toxicity and lead to a better-tolerated therapeutic.[][6] The success of T-DM1, which uses the non-cleavable SMCC linker, exemplifies this principle.[8] Toxicities associated with T-DM1, such as thrombocytopenia and elevated liver transaminases, are considered mechanism-based and related to the DM1 payload.[12]

  • Cleavable Linkers: While potentially offering enhanced efficacy via the bystander effect, cleavable linkers carry a higher risk of off-target toxicity if the linker is unstable and releases the payload prematurely in the bloodstream.[9] However, advancements in linker chemistry are continuously improving their stability.[8]

Improving the TI is a complex challenge. While ADCs are designed to have a wider TI than their corresponding free payloads, clinical data suggest that the MTDs of ADCs are often limited by payload-mediated toxicities, which can be either on-target (in normal tissues expressing the target) or off-target (independent of target expression).[16]

Table 3: Comparative Tolerability Data

ADC Linker Type Maximum Tolerated Dose (MTD) / Observations Therapeutic Index Implication
T-DM1 Non-cleavable (SMCC) Dose-limiting toxicity (thrombocytopenia) observed at 4.8 mg/kg q3w in Phase I.[12] The targeted delivery allows for tolerability at doses where the payload would be systemically toxic.[12][17]
Disulfide-linked Maytansinoid ADCs Cleavable Generally, well-tolerated in preclinical models, with toxicity profiles consistent with maytansinoid effects.[13] The balance between linker stability and payload release is key to maximizing TI.

| Anti-CanAg-SMCC-DM1 vs. Anti-CanAg-PEG₄Mal-DM1 | Non-cleavable vs. Modified | Both conjugates were tolerated similarly in mice at doses up to ~2.7 mg/kg of conjugated DM1.[14] | Linker modification (PEGylation) improved efficacy without increasing toxicity, thus improving the TI.[14] |

Experimental Methodologies & Visualizations

Key Experimental Protocols
  • In Vitro Cytotoxicity Assay:

    • Objective: To determine the concentration of an ADC required to inhibit the growth of cancer cells by 50% (IC50).

    • Method: Cancer cell lines (e.g., SK-BR-3 for HER2-targeted ADCs) are seeded in 96-well plates. Cells are then exposed to serial dilutions of the ADC for a period of 3-5 days. Cell viability is measured using a colorimetric assay (e.g., MTS or CellTiter-Glo®). IC50 values are calculated by fitting the dose-response data to a four-parameter logistic curve.

  • In Vivo Xenograft Efficacy Study:

    • Objective: To evaluate the antitumor activity of an ADC in a living organism.

    • Method: Immunocompromised mice (e.g., nude or SCID) are subcutaneously implanted with human tumor cells. Once tumors reach a specified volume (e.g., 100-200 mm³), mice are randomized into vehicle control and treatment groups. The ADC is administered intravenously (i.v.) at various doses and schedules. Tumor volumes and body weights are measured regularly (e.g., twice weekly). The primary endpoint is tumor growth inhibition or regression.[14]

  • Maximum Tolerated Dose (MTD) Study:

    • Objective: To determine the highest dose of an ADC that can be administered without causing unacceptable toxicity.

    • Method: Healthy, non-tumor-bearing mice (e.g., CD-1) are treated with single or multiple i.v. doses of the ADC in a dose-escalation manner. Animals are monitored daily for clinical signs of toxicity, and body weight is recorded regularly. Hematology and clinical chemistry analyses are performed on blood samples collected at the end of the study. The MTD is defined as the dose that does not cause severe morbidity or greater than a specified percentage of body weight loss (e.g., 20%).[14]

Visualizing ADC Mechanism and Evaluation

To better understand the processes involved, the following diagrams illustrate the mechanism of action for a DM1-based ADC and the typical workflow for assessing its therapeutic index.

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space (Bloodstream) cluster_intracellular Intracellular Space ADC 1. ADC Circulates Binding 2. Binds to Target Antigen ADC->Binding TargetCell Tumor Cell Internalization 3. Internalization (Endocytosis) TargetCell->Internalization Receptor-mediated Binding->TargetCell Lysosome 4. Lysosomal Trafficking Internalization->Lysosome Degradation 5. Antibody Degradation (Non-cleavable linker) Lysosome->Degradation PayloadRelease 6. Active Payload Released (Lys-SMCC-DM1) Degradation->PayloadRelease Disruption 7. Binds to Tubulin & Inhibits Polymerization PayloadRelease->Disruption Tubulin Microtubules Disruption->Tubulin disrupts Apoptosis 8. Cell Cycle Arrest & Apoptosis Disruption->Apoptosis

Caption: Mechanism of a non-cleavable DM1-ADC.

Therapeutic_Index_Workflow cluster_0 Preclinical Assessment cluster_1 In Vivo Studies invitro In Vitro Assays (Cytotoxicity, IC50) efficacy Efficacy Models (Xenografts) invitro->efficacy toxicity Tolerability Studies (Healthy Animals) invitro->toxicity med Determine Minimal Effective Dose (MED) efficacy->med mtd Determine Maximum Tolerated Dose (MTD) toxicity->mtd ti_calc Calculate Therapeutic Index (TI = MTD / MED) med->ti_calc mtd->ti_calc

Caption: Workflow for determining the therapeutic index.

References

Safety Operating Guide

Proper Disposal Procedures for DM1-SMe

Author: BenchChem Technical Support Team. Date: November 2025

The following guide provides essential safety and logistical information for the proper disposal of DM1-SMe (N2'-deacetyl-N2'-[3-(methyldithio)-1-oxopropyl]-maytansine), a potent maytansinoid microtubule inhibitor.[1][2] Adherence to these procedures is critical for ensuring laboratory safety and environmental protection. Due to conflicting safety classifications across different suppliers, it is imperative to treat this compound as a hazardous substance.[3]

Safety and Hazard Summary

This compound is a cytotoxic agent used in the development of antibody-drug conjugates (ADCs).[][5] While one safety data sheet (SDS) does not classify the substance as hazardous under the Globally Harmonized System (GHS), another indicates it is harmful if swallowed and very toxic to aquatic life with long-lasting effects.[3] Therefore, exercising caution is paramount.

Hazard Classification (GHS) Hazard Statement Precautionary Statement Source
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowedP264: Wash skin thoroughly after handling.[3]
P270: Do not eat, drink or smoke when using this product.[3]
P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[3]
P330: Rinse mouth.[3]
Acute Aquatic Toxicity (Category 1)H400: Very toxic to aquatic lifeP273: Avoid release to the environment.[3]
Chronic Aquatic Toxicity (Category 1)H410: Very toxic to aquatic life with long lasting effectsP391: Collect spillage.[3]
Skin Sensitization (Category 1)H317: May cause an allergic skin reactionP261: Avoid breathing dust/fume/gas/mist/vapours/spray.[6]
P280: Wear protective gloves/protective clothing/eye protection/face protection.[6]
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[6]
P333 + P313: If skin irritation or rash occurs: Get medical advice/attention.[6]
General DisposalP501: Dispose of contents/container to an approved waste disposal plant.[3][6]

Detailed Disposal Protocol

This protocol outlines the step-by-step process for the safe handling and disposal of this compound waste. This includes the pure compound, solutions, and any contaminated laboratory materials.

Objective: To ensure the safe collection, storage, and disposal of this compound waste in compliance with institutional and regulatory standards.

Materials:

  • Appropriate Personal Protective Equipment (PPE): safety goggles with side-shields, chemical-resistant gloves, impervious lab coat.[3][6]

  • Designated, leak-proof, and sealable hazardous waste containers.

  • Hazardous waste labels.

  • Spill kit for cytotoxic agents.

Procedure:

  • Wear Appropriate PPE: Before handling this compound or its waste, always wear the required personal protective equipment, including safety goggles, chemical-resistant gloves, and a lab coat.[3][6]

  • Waste Segregation:

    • Do not mix this compound waste with non-hazardous laboratory trash.

    • Segregate waste into categories:

      • Solid Waste: Contaminated items such as gloves, pipette tips, vials, and bench paper.

      • Liquid Waste: Unused solutions, quenched reaction mixtures, and solvent rinses.

      • Sharps: Contaminated needles and blades.

  • Waste Collection:

    • Solid Waste: Collect in a designated, durable, leak-proof container lined with a heavy-duty plastic bag.

    • Liquid Waste: Collect in a sealable, chemical-resistant container (e.g., glass or polyethylene). Ensure the container is compatible with all components of the liquid waste. Avoid overfilling; leave at least 10% headspace.

    • Sharps: Place directly into a designated, puncture-proof sharps container.

  • Labeling:

    • Clearly label every waste container with "Hazardous Waste."

    • Identify the contents, including "this compound" and any other chemical constituents (e.g., solvents like DMSO).[7]

    • Indicate the approximate concentrations and quantities.

    • Include the date of waste accumulation and the responsible researcher's name.

  • Interim Storage:

    • Keep waste containers securely sealed when not in use.[3]

    • Store the waste in a designated, well-ventilated, and secure area away from general laboratory traffic.

    • Follow the storage temperature recommendations for the compound, which is typically -20°C for long-term stability.[3][]

  • Final Disposal:

    • Crucially, this compound waste must be disposed of through an approved hazardous waste disposal facility. [3]

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the waste. Do not attempt to dispose of this material down the drain or in regular trash, as it is very toxic to aquatic life.[3]

  • Decontamination:

    • Thoroughly decontaminate all surfaces and non-disposable equipment that came into contact with this compound. Use an appropriate cleaning agent as recommended by your institution's safety protocols.

    • Dispose of all cleaning materials (e.g., wipes, absorbent pads) as hazardous solid waste.

  • Documentation:

    • Maintain a log of all this compound waste generated, including quantities and disposal dates. This is essential for regulatory compliance and laboratory safety records.

Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

DM1_SMe_Disposal_Workflow start Identify this compound Waste (Solid, Liquid, Sharps) ppe Wear Full PPE (Goggles, Gloves, Lab Coat) start->ppe segregate Segregate Waste Streams ppe->segregate containerize Collect in Appropriate, Sealed Waste Containers segregate->containerize label Label Container Clearly 'Hazardous Waste - this compound' containerize->label store Store Securely in Designated Area label->store contact_ehs Contact Institutional EHS Office for Pickup store->contact_ehs end Professional Disposal by Approved Vendor contact_ehs->end

Caption: Workflow for the safe disposal of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling DM1-SMe

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with the potent cytotoxic agent DM1-SMe. Adherence to these guidelines is critical for ensuring personal safety and maintaining a secure laboratory environment.

This compound, a derivative of the microtubule-inhibiting maytansinoid DM1, is a key component in the development of antibody-drug conjugates (ADCs).[1][2] Its high cytotoxicity necessitates stringent handling protocols, comprehensive personal protective equipment (PPE), and meticulously planned disposal procedures. This guide offers procedural, step-by-step guidance to directly address operational questions and establish best practices for laboratory safety.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[3] While one safety data sheet (SDS) indicates it is not classified as hazardous under the Globally Harmonized System (GHS), it is crucial to handle this compound with the utmost care due to its cytotoxic nature.[4]

Key Hazard Information:

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Acute Aquatic ToxicityCategory 1H400: Very toxic to aquatic life
Chronic Aquatic ToxicityCategory 1H410: Very toxic to aquatic life with long lasting effects

Table 1: GHS Hazard Classification for this compound. [3]

Mandatory Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against exposure. The following PPE is mandatory when handling this compound in any form (powder or in solution).[3][5][6][]

PPE CategorySpecificationRationale
Eye Protection Safety goggles with side-shieldsProtects eyes from splashes and aerosols.[3]
Hand Protection Two pairs of chemotherapy-rated glovesProvides a robust barrier against skin contact. Double-gloving is a standard practice for handling potent compounds.[5][]
Body Protection Impervious, disposable gownPrevents contamination of personal clothing and skin.[3] Gowns should be shown to resist permeability by hazardous drugs.[5][]
Respiratory Protection Suitable respirator (e.g., N95 or higher)Necessary to prevent inhalation of aerosols or fine powders, especially when handling the solid form or creating solutions.[3][6]

Table 2: Required Personal Protective Equipment for Handling this compound.

Operational Plans: From Receipt to Disposal

A structured workflow is essential for minimizing risk. The following procedural guidance outlines the safe handling of this compound throughout its lifecycle in the laboratory.

Receiving and Storage
  • Inspect Upon Arrival: Visually inspect the package for any signs of damage or leakage before opening.

  • Dedicated Storage: Store this compound in a designated, clearly labeled, and secure location away from incompatible materials.[8]

  • Temperature Control: Store the powdered form at -20°C.[3] Once in solution, store at -20°C for up to one month or at -80°C for up to six months, protected from light.[4]

Preparation of Stock Solutions
  • Work in a Ventilated Enclosure: All manipulations of powdered this compound must be conducted in a certified chemical fume hood or a biological safety cabinet to avoid inhalation of the powder.[3]

  • Don Appropriate PPE: Wear all mandatory PPE as outlined in Table 2.

  • Solvent Selection: this compound is soluble in DMSO.[4]

  • Dissolution: Carefully add the solvent to the vial containing the powdered this compound. Cap the vial securely and vortex gently until the solid is completely dissolved.

  • Aliquotting: Prepare single-use aliquots to minimize freeze-thaw cycles, which can degrade the compound.

  • Labeling: Clearly label all vials with the compound name, concentration, solvent, date of preparation, and appropriate hazard symbols.

G cluster_prep Stock Solution Preparation Workflow node_ppe Don Full PPE node_hood Work in Fume Hood node_ppe->node_hood node_weigh Weigh this compound Powder node_hood->node_weigh node_solvent Add Solvent (e.g., DMSO) node_weigh->node_solvent node_dissolve Vortex to Dissolve node_solvent->node_dissolve node_aliquot Aliquot into Single-Use Vials node_dissolve->node_aliquot node_label Label Vials Clearly node_aliquot->node_label node_store Store at -20°C or -80°C node_label->node_store

This compound Stock Solution Preparation Workflow

Experimental Protocols

The high potency of this compound makes it a valuable tool in ADC research. Below are detailed methodologies for key experiments.

Antibody-DM1-SMe Conjugation (Conceptual Workflow)

This protocol outlines the general steps for conjugating this compound to an antibody via a linker, a common application in ADC development.[9]

  • Antibody Preparation: Prepare the antibody in a suitable buffer. The buffer should be free of primary amines (e.g., Tris) that can compete with the conjugation reaction.

  • Linker Activation (if necessary): Some linkers require an activation step before they can react with the antibody. Follow the manufacturer's protocol for the specific linker being used.

  • Antibody-Linker Reaction: Add the activated linker to the antibody solution. The reaction conditions (e.g., temperature, pH, time) will depend on the specific linker chemistry.

  • Purification: Remove excess, unreacted linker from the antibody-linker conjugate using a purification method such as size exclusion chromatography.

  • This compound Reaction: Add this compound to the purified antibody-linker conjugate. The thiol group on the DM1 derivative will react with the linker on the antibody.

  • Final Purification: Purify the final antibody-DM1-SMe conjugate to remove any unreacted this compound and other reaction byproducts.

G cluster_conjugation Antibody-DM1-SMe Conjugation Workflow node_ab_prep Prepare Antibody node_linker_act Activate Linker node_ab_prep->node_linker_act node_ab_linker_rxn React Antibody and Linker node_linker_act->node_ab_linker_rxn node_purify1 Purify Antibody-Linker node_ab_linker_rxn->node_purify1 node_dm1_rxn React with this compound node_purify1->node_dm1_rxn node_purify2 Purify Final ADC node_dm1_rxn->node_purify2

Conceptual Workflow for Antibody-DM1-SMe Conjugation
In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to determine the cytotoxicity of a compound.[10]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Dilution: Prepare a serial dilution of the this compound or ADC-DM1-SMe conjugate in cell culture medium.

  • Cell Treatment: Remove the old medium from the cells and add the diluted compound. Include appropriate controls (e.g., untreated cells, vehicle control).

  • Incubation: Incubate the plate for a period of 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 1-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[4]

  • Absorbance Reading: Read the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Accidental Release and Decontamination

In the event of a spill, immediate and appropriate action is critical to prevent exposure and contamination.

  • Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.

  • Don Full PPE: Before attempting to clean the spill, ensure you are wearing the full complement of PPE as described in Table 2.

  • Contain the Spill: For liquid spills, absorb the material with a finely-powdered liquid-binding material such as diatomite or universal binders.[3] For solid spills, carefully cover the spill with absorbent paper to avoid raising dust.

  • Decontaminate: Decontaminate surfaces and equipment by scrubbing with alcohol.[3]

  • Collect Waste: Collect all contaminated materials (absorbent, gloves, gown, etc.) in a designated hazardous waste container.

Disposal Plan

All waste generated from the handling of this compound must be treated as hazardous waste.

  • Segregate Waste: Keep all this compound waste, including empty vials, contaminated PPE, and spill cleanup materials, separate from other laboratory waste streams.

  • Use Designated Containers: Collect all solid and liquid waste in clearly labeled, leak-proof hazardous waste containers.

  • Liquid Waste: Do not dispose of any this compound-containing solutions down the drain.

  • Empty Containers: The first rinse of any container that held this compound must be collected as hazardous waste. For highly toxic chemicals, the first three rinses should be collected.

  • Arrange for Professional Disposal: Dispose of all this compound waste through your institution's environmental health and safety office or a licensed hazardous waste disposal company.[3]

G cluster_disposal This compound Waste Disposal Logical Flow node_generate Generate this compound Waste (solid or liquid) node_segregate Segregate from Other Waste Streams node_generate->node_segregate node_ppe Dispose of Contaminated PPE as Hazardous Waste node_generate->node_ppe node_container Place in Labeled, Leak-Proof Hazardous Waste Container node_segregate->node_container node_contact_ehs Contact Environmental Health & Safety for Pickup and Disposal node_container->node_contact_ehs node_ppe->node_container

Logical Flow for the Disposal of this compound Waste

By implementing these safety and handling procedures, researchers can mitigate the risks associated with this compound and continue to advance the development of targeted cancer therapies.

References

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体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。